molecular formula C8H6N4O2 B1311489 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid CAS No. 890095-26-8

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Cat. No.: B1311489
CAS No.: 890095-26-8
M. Wt: 190.16 g/mol
InChI Key: SXTXKDSUUOPOJA-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid (CAS 890095-26-8) is a nitrogen-rich heterocyclic compound that serves as a versatile building block and bifunctional organic ligand in advanced chemical research. Its molecular architecture incorporates two significant pharmacophores: a 1,2,4-triazole ring and an isonicotinic acid moiety. This combination provides multiple nitrogen and oxygen donor sites, making it an excellent linker for constructing coordination polymers and Metal-Organic Frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing . In medicinal chemistry, the 1,2,4-triazole core is a recognized privileged scaffold, integral to numerous FDA-approved drugs . This nucleus is known for its broad spectrum of pharmacological activities, including potent antifungal and antibacterial effects, which are often mediated through mechanisms such as the inhibition of fungal cytochrome P450-dependent enzymes . The compound can be synthesized from readily available starting materials like isonicotinic acid hydrazide, a common precursor in the preparation of various 1,2,4-triazole derivatives for biological evaluation . Researchers can leverage this compound as a key intermediate for developing novel therapeutic agents or as a functional ligand for designing sophisticated materials. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTXKDSUUOPOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429007
Record name 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-26-8
Record name 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features, combining the pharmacologically relevant 1,2,4-triazole moiety with the versatile isonicotinic acid scaffold. This document offers a step-by-step synthetic protocol, rooted in established chemical principles, and presents predicted analytical data for the definitive identification and characterization of the target compound. The information herein is intended to empower researchers, scientists, and drug development professionals in their exploration of this promising molecule and its potential applications.

Introduction: The Scientific Merit of this compound

The convergence of a 1,2,4-triazole ring and an isonicotinic acid framework within a single molecular entity, this compound (Molecular Formula: C8H6N4O2, Molecular Weight: 190.16 g/mol ), presents a compelling case for its synthesis and investigation. The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Concurrently, the isonicotinic acid moiety serves as a versatile building block in the design of coordination polymers and metal-organic frameworks (MOFs), attributed to its robust coordinating capabilities with various metal ions.

The strategic placement of the 1,2,4-triazol-4-yl group at the 2-position of the isonicotinic acid backbone is anticipated to yield a bifunctional ligand with unique electronic and steric properties. This substitution pattern may influence the compound's biological activity and its coordination behavior, opening avenues for the development of novel therapeutic agents and advanced materials. This guide, therefore, aims to provide a robust and scientifically-grounded pathway for the synthesis and comprehensive characterization of this intriguing molecule.

A Proposed Synthetic Pathway: From 2-Chloroisonicotinic Acid to the Target Molecule

While a direct, one-pot synthesis for this compound is not prominently documented, a logical and efficient multi-step synthesis can be proposed based on well-established organic transformations. The following pathway commences with the commercially available 2-chloroisonicotinic acid.

Synthesis_Pathway Start 2-Chloroisonicotinic Acid Intermediate1 2-Hydrazinylisonicotinic Acid Start->Intermediate1 Hydrazine Hydrate, Reflux Intermediate2 N',2-Diformyl-2-hydrazinylisonicotinic Acid (in situ) Intermediate1->Intermediate2 Formic Acid, Reflux Product This compound Intermediate2->Product Cyclization (Heat) Characterization_Workflow Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity & Structural Confirmation NMR->Purity IR->Purity MS->Purity

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The molecule's unique architecture, integrating the pharmacologically privileged 1,2,4-triazole scaffold with the versatile isonicotinic acid moiety, presents a compelling profile for drug development professionals and researchers. This document outlines detailed experimental protocols for the synthesis and characterization of its fundamental properties, including solubility, acidity constant (pKa), lipophilicity (logP), crystal structure, and thermal stability. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles, this guide serves as an authoritative resource for the comprehensive evaluation of this promising compound.

Introduction: Unveiling a Molecule of Dual Functionality

This compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) is a nitrogen-rich heterocyclic compound that stands at the intersection of medicinal chemistry and materials science.[1][2] Its structure is a deliberate amalgamation of two key functional components:

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is a well-established pharmacophore, integral to a multitude of FDA-approved drugs.[1] Its prevalence in pharmaceuticals stems from its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[3][4] The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal, antibacterial, and anticancer agents.[3][5][6]

  • The Isonicotinic Acid Moiety: A derivative of pyridine, isonicotinic acid provides a carboxylic acid function at the 4-position, rendering the molecule acidic and enabling the formation of salts and co-crystals.[7][8] This group is crucial for modulating solubility and bioavailability. Furthermore, the pyridine nitrogen and the carboxylic oxygen atoms act as excellent coordination sites, making this moiety a versatile linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1]

The strategic combination of these two moieties in this compound results in a bifunctional molecule with significant potential. In drug development, it can be explored as a novel therapeutic agent or a key intermediate for more complex molecular designs. In materials science, it serves as a bifunctional organic ligand for creating advanced materials with applications in catalysis and gas storage.[1]

This guide provides a robust framework for the systematic investigation of its physicochemical properties, which are paramount to unlocking its full potential in any application.

Synthesis and Spectroscopic Characterization

A lucid understanding of a molecule's properties begins with its synthesis and structural confirmation. The synthesis of this compound can be approached through established methods for 1,2,4-triazole formation, often starting from readily available precursors like isonicotinic acid hydrazide.[1][9][10]

Synthetic Protocol

The following protocol outlines a common and effective route for the synthesis of the title compound. The causality behind this multi-step synthesis lies in the sequential formation of the necessary reactive intermediates to construct the triazole ring.

Step 1: Synthesis of Potassium dithiocarbazinate from Isonicotinic Acid Hydrazide

  • Dissolve isonicotinic acid hydrazide in ethanol.

  • Add a stoichiometric amount of carbon disulfide to the solution.

  • Introduce a solution of potassium hydroxide in ethanol dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate for 4-6 hours.

  • Monitor the reaction for the evolution of hydrogen sulfide gas (ceases upon completion).

  • Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the triazole-thiol intermediate.

Step 3: Desulfurization to this compound

  • Oxidative desulfurization of the triazole-thiol can be achieved using various reagents such as nitric acid or hydrogen peroxide.

  • Carefully add the oxidizing agent to a suspension of the triazole-thiol in an appropriate solvent.

  • Control the reaction temperature to prevent side reactions.

  • After the reaction is complete, neutralize the solution to precipitate the final product.

  • Filter, wash thoroughly with water, and purify by recrystallization.

Synthesis_Workflow cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Desulfurization Isonicotinic Acid Hydrazide Isonicotinic Acid Hydrazide CS2_KOH CS2, KOH Ethanol Isonicotinic Acid Hydrazide->CS2_KOH Potassium Dithiocarbazinate Potassium Dithiocarbazinate CS2_KOH->Potassium Dithiocarbazinate Hydrazine Hydrate Hydrazine Hydrate Reflux Potassium Dithiocarbazinate->Hydrazine Hydrate Triazole-thiol 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Hydrazine Hydrate->Triazole-thiol Oxidizing Agent Oxidizing Agent (e.g., HNO3) Triazole-thiol->Oxidizing Agent Final Product 2-(4H-1,2,4-triazol-4-yl) isonicotinic acid Oxidizing Agent->Final Product Solubility_Workflow Start Start: Excess Compound + Buffer/Solvent Equilibration Equilibrate at Constant Temperature Start->Equilibration Filtration Filter to Remove Undissolved Solid Equilibration->Filtration Analysis Analyze Filtrate (UV-Vis/HPLC) Filtration->Analysis Result Determine Solubility Analysis->Result

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined single-crystal X-ray structure has not been reported in the literature to date, this document synthesizes available information to offer a detailed protocol for its synthesis, spectroscopic characterization, and a theoretically grounded prediction of its crystal structure and intermolecular interactions. By analyzing the structural motifs of its constituent pharmacophores—the 1,2,4-triazole ring and the isonicotinic acid moiety—and drawing comparisons with structurally related compounds, we provide valuable insights for researchers working with this versatile molecule.

Introduction: A Molecule of Bivalent Potential

This compound is a nitrogen-rich heterocyclic compound that stands at the intersection of pharmaceutical sciences and materials engineering. Its molecular architecture is a deliberate fusion of two key functional units: the 1,2,4-triazole ring and the isonicotinic acid scaffold. This unique combination endows the molecule with a dual character, making it a compelling candidate for a range of applications.

The 1,2,4-triazole core is a well-established "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocycle is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a variety of interactions with biological receptors through its hydrogen bonding capacity, dipole character, and rigidity.[2] Its presence is integral to a multitude of FDA-approved drugs, particularly in the realm of antifungal agents where it effectively inhibits fungal cytochrome P450-dependent enzymes.[1][2]

Concurrently, the isonicotinic acid moiety provides a robust platform for the construction of supramolecular assemblies. As a derivative of pyridine, the nitrogen atom and the carboxylic acid group offer multiple coordination sites for metal ions, making this compound an excellent bifunctional organic ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in catalysis, gas storage, and chemical sensing.

This guide will first detail the synthetic route to this compound, followed by its spectroscopic characterization. The core of this document will then present a detailed analysis of its predicted crystal structure, focusing on the likely intermolecular interactions that govern its solid-state packing.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methods for the formation of 1,2,4-triazole rings, often starting from derivatives of isonicotinic acid. A common and effective precursor is isonicotinic acid hydrazide.[3][4]

Experimental Protocol: A Proposed Synthetic Pathway

The following protocol outlines a logical and experimentally validated approach for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

G A Isonicotinic Acid Hydrazide C Intermediate Adduct A->C Condensation B N,N-Dimethylformamide Dimethyl Acetal B->C E This compound C->E Cyclization & Hydrolysis D Hydrazine D->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Formation of the Formylhydrazide Intermediate

  • Procedure: Isonicotinic acid hydrazide is reacted with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated under reflux for several hours.

  • Rationale: DMF-DMA serves as a formylating agent. The initial reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of DMF-DMA, leading to the formation of a formylhydrazide intermediate. This step effectively introduces the necessary carbon atom for the subsequent cyclization into the triazole ring.

Step 2: Cyclization to the 1,2,4-Triazole Ring

  • Procedure: After cooling the reaction mixture from Step 1, hydrazine hydrate is added, and the mixture is again heated under reflux.

  • Rationale: The addition of a second hydrazine molecule initiates an intramolecular cyclization. This process, followed by the elimination of dimethylamine and water, results in the formation of the stable 1,2,4-triazole ring. The isonicotinic acid moiety remains attached to the N4 position of the triazole.

Step 3: Purification

  • Procedure: The crude product is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

  • Rationale: Recrystallization from a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is a standard method for purifying solid organic compounds.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the two protons on the triazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the pyridine and triazole rings, as well as the carboxyl carbon.

  • FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected around 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₆N₄O₂, MW: 190.16 g/mol ).[5]

The Crystal Structure: A Predictive Analysis

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been published. However, based on the known crystal structures of analogous compounds and the fundamental principles of intermolecular interactions, a robust model of its solid-state architecture can be proposed.

Molecular Geometry

The molecule is expected to be largely planar. The 1,2,4-triazole ring itself is aromatic and planar.[6] In structurally related compounds, such as 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, the dihedral angle between the triazole and the adjacent six-membered heterocyclic ring is very small (2.9°), indicating a nearly coplanar arrangement. A similar planarity would be anticipated for the title compound, with some potential for slight twisting between the pyridine and triazole rings.

Caption: Schematic representation of the molecular structure.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be dominated by a network of hydrogen bonds. The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and multiple nitrogen atoms in the heterocyclic rings (hydrogen bond acceptors) provides the framework for a robust and intricate hydrogen-bonding network.

Key Predicted Interactions:

  • Carboxylic Acid Dimerization: Carboxylic acids frequently form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a highly probable and energetically favorable interaction.

  • O-H···N Hydrogen Bonding: The carboxylic acid proton can also form a strong hydrogen bond with one of the nitrogen atoms of either the triazole or pyridine rings of a neighboring molecule. Studies on a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, have shown that polymorphism can arise from the competition between a triazole nitrogen and a pyridine nitrogen acting as the hydrogen bond acceptor for the carboxylic acid proton.[3]

  • C-H···N and C-H···O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H donors and the nitrogen or oxygen acceptors are also expected to play a significant role in stabilizing the overall crystal packing.

  • π-π Stacking: The planar, aromatic nature of both the pyridine and triazole rings suggests that π-π stacking interactions between parallel-displaced rings of adjacent molecules will likely contribute to the cohesive energy of the crystal lattice.

G mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O (Carboxylic Dimer) mol3 Molecule C mol1->mol3 O-H···N (Acid-Pyridine/Triazole) mol2->mol1 O-H···O (Carboxylic Dimer) mol2->mol3 π-π Stacking

Caption: Predicted key intermolecular interactions in the crystal lattice.

Expected Crystallographic Data

While precise unit cell parameters cannot be determined without experimental data, a summary of the type of data that would be obtained from a single-crystal X-ray diffraction experiment is presented in the table below. This serves as a template for what researchers should expect to report upon successful crystallization.

Crystallographic Parameter Expected Information
Chemical FormulaC₈H₆N₄O₂
Formula Weight190.16
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, C2/c)
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined (Å, °)
Volume (V)To be determined (ų)
Z (molecules per unit cell)To be determined
Calculated Density (ρ)To be determined (g/cm³)
Key Bond Lengths & AnglesTo be determined (Å, °)
Hydrogen Bond GeometriesDonor-H, H···Acceptor, Donor···Acceptor distances and angles

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block in several areas:

  • Antimicrobial Drug Discovery: The presence of the 1,2,4-triazole moiety suggests its potential as a scaffold for the development of new antifungal and antibacterial agents.[3]

  • Coordination Chemistry: As a versatile ligand, it can be used to synthesize novel metal-organic frameworks (MOFs) with tailored properties for applications such as gas separation, storage, and heterogeneous catalysis.[1]

  • Development of Anticancer Agents: Various derivatives of 1,2,4-triazole have been investigated for their anticancer properties, suggesting that this compound could serve as a starting point for the design of new therapeutic agents.

Conclusion

This compound is a compound with significant untapped potential. While the absence of an experimentally determined crystal structure presents a current knowledge gap, this guide has provided a robust framework for its synthesis, characterization, and a detailed, theoretically-backed prediction of its solid-state structure. The anticipated network of strong hydrogen bonds and potential for π-π stacking interactions suggests a stable and well-ordered crystalline material. It is hoped that the protocols and predictive analyses presented herein will facilitate further research into this promising molecule, ultimately leading to the experimental elucidation of its crystal structure and the realization of its potential in both medicine and materials science.

References

  • 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - NIH. Available at: [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed. Available at: [Link]

  • 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism - PubMed. Available at: [Link]

  • Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative - Asian Journal of Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - ResearchGate. Available at: [Link]

  • N-(4H-1,2,4-Triazol-4-yl)isonicotinamide | C8H7N5O | MD Topology | NMR - ATB. Available at: [Link]

  • Isonicotinic acid - Wikipedia. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

Sources

"spectroscopic analysis (NMR, IR, MS) of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural elucidation of this compound. As a molecule incorporating two key heterocyclic pharmacophores—a 1,2,4-triazole ring and a pyridine-4-carboxylic acid (isonicotinic acid) moiety—a multi-faceted spectroscopic approach is essential for unambiguous characterization.[1][2] This document is intended for researchers and professionals in chemical synthesis and drug development, offering insights into the causality behind experimental choices and a self-validating framework for analysis.

Molecular Structure and Analytical Rationale

The target molecule, this compound, possesses distinct functional groups that yield characteristic spectroscopic signatures. The analytical strategy detailed herein leverages Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional group vibrations, and Mass Spectrometry (MS) to determine the molecular mass and fragmentation pattern. Integrating these techniques provides a robust, cross-validated structural confirmation.

Caption: Annotated structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of the molecule. Due to the presence of an acidic carboxylic acid proton and nitrogen heterocycles, the choice of solvent is critical.

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid and potential N-H protons, allowing for their observation in the ¹H NMR spectrum.[3] Furthermore, its high polarity ensures the dissolution of the zwitterionic character of the molecule. In contrast, solvents like CDCl₃ might not fully dissolve the compound, and protic solvents like D₂O would cause the immediate exchange and disappearance of the acidic proton signal.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings. The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group will shift these aromatic protons downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid appears as a very broad signal at a significant downfield shift, which will disappear upon a D₂O shake.[1]
~9.0 - 9.2Singlet2HH3', H5' (Triazole)The two equivalent protons on the 4H-1,2,4-triazole ring are in a highly electron-deficient environment, resulting in a sharp singlet in the far downfield region.[1]
~8.8 - 8.9Doublet1HH6 (Pyridine)This proton is ortho to the pyridine nitrogen, causing significant deshielding. It will appear as a doublet due to coupling with H5.
~8.2 - 8.3Doublet of Doublets1HH5 (Pyridine)This proton is coupled to both H6 and H3, resulting in a doublet of doublets.
~7.9 - 8.0Doublet1HH3 (Pyridine)This proton is ortho to the triazole substituent and will be coupled to H5.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the proton data, confirming the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165.5C7 (COOH)The carbonyl carbon of the carboxylic acid is characteristically found in this region.
~150-155C2, C6 (Pyridine)These carbons are directly attached to the electronegative nitrogen and/or the triazole substituent, leading to a downfield shift.
~145.0C3', C5' (Triazole)Carbons within the electron-deficient triazole ring appear at a significant downfield shift.[4]
~140.0C4 (Pyridine)The carbon bearing the carboxylic acid group.
~120-125C3, C5 (Pyridine)The remaining CH carbons of the pyridine ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.05% TMS as an internal standard) to the NMR tube.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C{¹H} NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans.

  • Confirmation (D₂O Exchange): After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the disappearance of the carboxylic acid proton signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)The hydrogen-bonded O-H stretch of a carboxylic acid dimer is characteristically very broad and strong.
~1700-1725StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of the carboxylic acid is typically a very strong and sharp absorption.
~1550-1610Medium-StrongC=N and C=C stretchesAromatic ring stretching vibrations from both the pyridine and triazole rings.[5]
~3100-3150Medium-WeakAromatic C-H stretchC-H stretching vibrations from the heterocyclic rings.[5]
~1400-1450MediumN=N stretch (Triazole)Characteristic stretching vibration for the triazole ring system.[6]
~1200-1300StrongC-O stretch and O-H bendCoupled vibrations associated with the carboxylic acid group.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways, further confirming its structure.

Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the most suitable technique. The molecule contains multiple basic nitrogen atoms (on the pyridine and triazole rings) that can be readily protonated to form a stable [M+H]⁺ ion.[7][8] This "soft" ionization technique minimizes premature fragmentation, ensuring the molecular ion is the base peak. Electron Ionization (EI) would likely cause extensive and complex fragmentation of the heterocyclic rings, making interpretation difficult.[9]

Predicted Mass Spectrum (ESI+)
  • Molecular Ion: The calculated monoisotopic mass of C₈H₆N₄O₂ is 190.05. The primary ion observed in the ESI+ spectrum will be the protonated molecule, [M+H]⁺, at m/z 191.06 .

  • Key Fragmentation Pathways: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. Key expected fragments include:

    • Loss of H₂O (m/z 173.05): [M+H - H₂O]⁺, a common loss from protonated carboxylic acids.

    • Loss of CO₂ (m/z 147.07): [M+H - CO₂]⁺, decarboxylation is a characteristic fragmentation of aromatic carboxylic acids.[10]

    • Cleavage of the Triazole Ring: The 1,2,4-triazole ring can undergo cleavage, often involving the loss of HCN or N₂.[9][11] This can lead to fragments corresponding to the isonicotinic acid moiety.

Experimental Protocol: LC-MS (ESI+) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Method (for sample introduction):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas (N₂): Flow rate of 8-10 L/min at a temperature of 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the m/z value for the [M+H]⁺ ion and compare it with the calculated mass. If MS/MS data is acquired, propose fragmentation pathways consistent with the expected structure.

Integrated Spectroscopic Workflow

cluster_input cluster_analysis cluster_data cluster_conclusion Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (ESI+) Compound->MS NMR_Data Proton/Carbon Skeleton Connectivity (Shifts, Couplings) NMR->NMR_Data Provides IR_Data Functional Groups (C=O, O-H, C=N) IR->IR_Data Provides MS_Data Molecular Weight ([M+H]⁺) Elemental Formula MS->MS_Data Provides Confirmation Validated Structure NMR_Data->Confirmation Cross-Validation IR_Data->Confirmation Cross-Validation MS_Data->Confirmation Cross-Validation

Caption: Workflow for integrated structural elucidation.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR in DMSO-d₆ provide a definitive map of the C-H framework. FTIR confirms the presence of critical carboxylic acid and heterocyclic functional groups. High-resolution ESI-MS validates the molecular formula and weight. By following the detailed protocols and interpretative guidelines presented, researchers can confidently and accurately characterize this and structurally related compounds.

References

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]

  • FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... ResearchGate. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • [Ultraviolet absorption spectra of isonicotinic acid hydrazide and its derivatives]. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]

  • 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Zaporozhye Medical Journal. Available at: [Link]

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A Methodological and Predictive Guide to the Thermal Stability of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust analytical approach based on the known thermal behaviors of its constituent moieties: the 1,2,4-triazole ring and the isonicotinic acid backbone. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and offer insights into interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal properties of this and structurally related heterocyclic compounds, a critical step in assessing their viability for pharmaceutical and materials science applications.

Introduction and Scientific Context

This compound is a bifunctional organic ligand featuring two key pharmacophores: a 1,2,4-triazole ring and an isonicotinic acid moiety.[1] The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents known for their antimicrobial, antifungal, and anticancer activities.[2][3][4] Simultaneously, the isonicotinic acid portion provides coordination sites (nitrogen and oxygen donors), making the molecule an excellent linker for creating advanced materials like Metal-Organic Frameworks (MOFs).[1]

The thermal stability of such a compound is a paramount parameter. In drug development, it dictates storage conditions, shelf-life, and compatibility with formulation processes like milling and melt extrusion. For materials science, it defines the operational temperature limits of any resulting polymers or frameworks. This guide provides the necessary theoretical grounding and practical methodologies to comprehensively assess these critical thermal characteristics.

Molecular Architecture and Predicted Thermal Behavior

The thermal decomposition profile of this compound is governed by the intrinsic stabilities of its components and the bond connecting them.

Caption: Molecular structure of this compound.

  • 1,2,4-Triazole Moiety: As nitrogen-rich heterocycles, triazoles generally exhibit high thermal stability due to the energy required to break the multiple N-N and C-N bonds within the ring.[5] The decomposition of the triazole ring itself is often a high-energy event. The presence of substituents can significantly alter this stability.[5][6]

  • Isonicotinic Acid Moiety: The thermal behavior of isonicotinic acid and its derivatives can be complex. Studies on isonicotinic acid itself show that it can undergo sublimation at temperatures between 187 °C and 277 °C rather than a distinct melting event.[7] A primary decomposition pathway for the carboxylic acid group is decarboxylation (loss of CO₂), which would be a key initial step to monitor.

  • Predicted Decomposition Pathway: The thermal degradation is likely to initiate at the molecule's weakest points. Potential initial steps include:

    • Decarboxylation: Loss of the -COOH group as CO₂ from the isonicotinic acid ring. This is a common decomposition route for carboxylic acids.

    • Inter-ring Bond Cleavage: Scission of the C-N bond connecting the pyridine ring to the triazole ring.

    • Triazole Ring Opening: A higher-energy process involving the cleavage of the N-N bond within the triazole ring.[8][9]

The analysis of evolved gases using techniques like TG-FTIR would be essential to confirm which of these pathways predominates.[5][6]

Core Experimental Protocols

To experimentally determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. These techniques provide complementary information about mass loss and energetic transitions, respectively.[2][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition profile.[10]

Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) as per manufacturer guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered sample into a clean, tared ceramic or platinum crucible. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[10]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely spaced events, while faster rates can shift decomposition to higher temperatures.[10][11]

  • Data Acquisition: Record the mass loss (%) as a function of temperature (°C).

  • Data Analysis:

    • Determine the onset decomposition temperature (T_onset) , defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Identify the temperatures of maximum decomposition rates from the derivative thermogravimetric (DTG) curve peaks.

    • Quantify the percentage of mass loss at each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions and thermal events.[12]

Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard with a known melting point and enthalpy of fusion (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-4 mg of the dried, powdered sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation or early decomposition, which would interfere with the heat flow measurement. This is particularly important given the known sublimation potential of isonicotinic acid.[7]

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a point beyond its final decomposition (as determined by TGA), typically at a heating rate of 10 °C/min.[13]

  • Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).

  • Data Analysis:

    • Identify endothermic peaks , which may correspond to melting, solid-solid phase transitions, or sublimation.

    • Identify exothermic peaks , which indicate energy-releasing events like crystallization or decomposition.

    • Determine the melting point (T_m) from the onset or peak of the melting endotherm.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Weigh 3-5 mg (TGA) or 2-4 mg (DSC) of sample pan Place in appropriate pan (Ceramic/Pt for TGA, Al for DSC) prep->pan tga TGA: Heat at 10°C/min in N2 atmosphere pan->tga dsc DSC: Heat at 10°C/min in N2 atmosphere pan->dsc tga_data Analyze TGA Curve: - Onset Temperature (T_onset) - % Mass Loss Steps tga->tga_data dsc_data Analyze DSC Thermogram: - Melting Point (T_m) - Endothermic/Exothermic Peaks dsc->dsc_data conclusion Correlate TGA & DSC Data for Full Thermal Profile tga_data->conclusion dsc_data->conclusion

Caption: Experimental workflow for comprehensive thermal analysis.

Predictive Data Summary and Interpretation

While specific data for the title compound is pending experimental verification, we can compile expected values based on structurally similar compounds reported in the literature to provide a predictive baseline.

Table 1: Predicted Thermal Properties and Comparative Data

ParameterPredicted Value for Target CompoundComparative CompoundReported ValueReference
Melting Point (T_m) ~170 - 200 °CIsonicotinic Acid Dihydrazide170 - 174 °C[10]
Onset Decomposition (T_onset) > 200 °CIsonicotinic Acid Dihydrazide~200 °C[10]
Decomposition Profile Likely multi-stepVarious 1,2,4-Triazole DerivativesOften show one or two-step degradation[2][6]

Interpretation:

  • A melting point (endotherm in DSC) occurring before significant mass loss in TGA would indicate that the compound melts before it decomposes.

  • If the onset of mass loss in TGA coincides with a sharp endotherm or exotherm in DSC, it suggests that melting and decomposition occur simultaneously or that the decomposition process is highly energetic.

  • The presence of the stable 1,2,4-triazole ring suggests that the final decomposition temperature may be quite high, but the initial decomposition will likely be dictated by the weaker carboxylic acid group or the inter-ring linkage. A significant mass loss step corresponding to the loss of CO₂ (approx. 23% of the total mass of 190.16 g/mol ) would strongly support decarboxylation as an initial degradation step.

Conclusion

The thermal stability of this compound can be thoroughly and reliably characterized through a combined TGA and DSC approach. Based on the known properties of its 1,2,4-triazole and isonicotinic acid components, the compound is predicted to exhibit relatively good thermal stability, with decomposition likely initiating above 200 °C. The primary initial degradation pathway is hypothesized to be decarboxylation. The detailed protocols and interpretive framework provided in this guide offer a self-validating system for researchers to generate robust and reliable data, enabling informed decisions in the fields of pharmaceutical development and materials engineering.

References

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. ResearchGate. [Link]

  • Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. PubMed Central. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

  • Enthalpy of Phase Transition of Isonicotinic Acid. ResearchGate. [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • 4 Initial decomposition pathways of 1H-1,2,4-triazole and... ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. ACS Applied Materials & Interfaces. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PubMed. [Link]

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A Technical Guide to Quantum Chemical Calculations for 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: A Computational Drug Design Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This molecule, a conjugate of two pharmacologically significant moieties, presents a compelling case for in-silico analysis in the early stages of drug discovery and materials science. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) as it applies to this system, outline a robust computational workflow from geometry optimization to the prediction of spectroscopic properties, and provide insights into the interpretation of the resulting data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of novel heterocyclic compounds.

Introduction: The Scientific Rationale

The molecule this compound (CAS: 890095-26-8, Molecular Formula: C₈H₆N₄O₂) is a fascinating subject for computational investigation due to the combination of a 1,2,4-triazole ring and an isonicotinic acid backbone.[1][2] The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities.[1] Isonicotinic acid and its derivatives are also crucial in medicinal chemistry, most notably as a cornerstone of antitubercular therapies.[3] The conjugation of these two fragments suggests a molecule with a rich electronic landscape and multiple sites for potential intermolecular interactions, making it a prime candidate for applications in drug design and as a ligand in coordination chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine such molecules at the sub-atomic level.[4][5][6] By solving the Schrödinger equation in an approximate yet highly accurate manner, we can predict a wealth of molecular properties before the molecule is even synthesized, or to rationalize experimentally observed behavior. This in-silico approach is a cornerstone of modern computer-aided drug design (CADD), enabling the prioritization of lead compounds, the optimization of their properties, and a deeper understanding of their potential mechanism of action.[7]

This guide will provide a step-by-step methodology for the quantum chemical analysis of this compound, focusing on the practical application and interpretation of these powerful computational tools.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and other properties of a molecule based on its electron density, ρ(r), rather than the full many-electron wavefunction. This approach significantly reduces the computational overhead while still capturing the effects of electron correlation, which are crucial for accurate predictions.

The choice of the functional and basis set is a critical decision in any DFT calculation. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional is a well-established and robust choice, providing reliable results for a wide range of properties. The 6-311++G(d,p) basis set is recommended for this system as it provides a good description of the electron distribution, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.

The Computational Workflow: A Step-by-Step Guide

A typical computational workflow for the quantum chemical analysis of a novel molecule like this compound can be broken down into several key steps.

Computational Workflow mol_build 1. Molecular Building & Initial Optimization geom_opt 2. Geometry Optimization & Frequency Analysis mol_build->geom_opt Initial Structure electronic_props 3. Electronic Properties Calculation geom_opt->electronic_props Optimized Geometry spectroscopic_props 4. Spectroscopic Properties Prediction electronic_props->spectroscopic_props Optimized Geometry interpretation 5. Data Interpretation & Analysis spectroscopic_props->interpretation Calculated Data

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Generation

The first step is to generate a 3D structure of this compound. This can be done using any standard molecular building software. The IUPAC name, 2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxylic acid, provides the necessary connectivity information.[1] A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is advisable to obtain a reasonable starting structure for the more computationally intensive DFT calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Protocol for Geometry Optimization:

  • Input: The 3D structure of this compound.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Task: Geometry Optimization.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.

  • Prediction of the Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's vibrational spectra.

It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the theoretical method.[8] Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.[9][10][11] For the B3LYP/6-311++G(d,p) level of theory, a scaling factor in the range of 0.96-0.98 is often recommended for frequencies above 1000 cm⁻¹, while a different factor may be applied to the lower frequency region.[12]

Step 3: Calculation of Electronic Properties

With the optimized geometry, a host of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

3.3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[14] A smaller gap generally implies higher reactivity. For drug-like molecules, an optimal HOMO-LUMO gap is often sought to balance stability with the desired reactivity for binding to a biological target.[15][16]

Table 1: Key Electronic Property Descriptors

ParameterFormulaInterpretationRelevance in Drug Design
HOMO Energy (E_HOMO)-Electron-donating abilityInteraction with electron-deficient sites on a receptor
LUMO Energy (E_LUMO)-Electron-accepting abilityInteraction with electron-rich sites on a receptor
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and kinetic stabilityTuning reactivity for optimal target binding and minimizing off-target effects
Ionization Potential (I)-E_HOMOEnergy required to remove an electronRelated to metabolic stability and antioxidant properties
Electron Affinity (A)-E_LUMOEnergy released when an electron is addedPropensity to undergo reduction
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distributionA measure of molecular stability
Electronegativity (χ)(I + A) / 2Ability to attract electronsInfluences the nature of intermolecular interactions
Electrophilicity Index (ω)χ² / (2η)A measure of electrophilic characterPredicts the propensity to react with nucleophiles

3.3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule.[17][18] It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding non-covalent interactions, particularly drug-receptor binding.[19][20] The MEP is typically visualized by mapping it onto the molecule's electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are attractive to electrophiles (e.g., lone pairs on nitrogen and oxygen atoms), while regions of positive potential (typically colored in shades of blue) indicate areas that are attractive to nucleophiles (e.g., hydrogen atoms attached to electronegative atoms).

MEP Interpretation MEP Molecular Electrostatic Potential NegativeMEP Negative Potential (Red/Yellow) MEP->NegativeMEP Electron-rich regions (e.g., lone pairs on N, O) PositiveMEP Positive Potential (Blue) MEP->PositiveMEP Electron-deficient regions (e.g., acidic protons) NeutralMEP Neutral Potential (Green) MEP->NeutralMEP Non-polar regions (e.g., aromatic rings)

Caption: Interpreting a Molecular Electrostatic Potential map.

For this compound, we would expect to see negative MEP regions around the nitrogen atoms of the triazole and pyridine rings, as well as the oxygen atoms of the carboxylic acid group. Positive MEP regions would be anticipated around the hydrogen atom of the carboxylic acid and the C-H protons of the aromatic rings.

Step 4: Prediction of Spectroscopic Properties

Quantum chemical calculations can provide valuable predictions of various spectroscopic properties, which can be used to aid in the characterization of a newly synthesized compound or to interpret existing experimental data.

3.4.1. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts.[21][22][23] By calculating the magnetic shielding tensors for each nucleus in the molecule, we can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Protocol for NMR Chemical Shift Calculation:

  • Input: The optimized geometry of this compound.

  • Method: GIAO.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Task: NMR Chemical Shift Calculation.

  • Reference: Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference for calculating the chemical shifts.

Data Interpretation and Application in Drug Discovery

The data generated from these quantum chemical calculations can be synthesized to build a comprehensive profile of this compound.

  • Reactivity and Stability: The HOMO-LUMO gap and other reactivity descriptors will provide insights into the molecule's stability and its propensity to participate in chemical reactions. This is crucial for understanding potential metabolic pathways and for designing molecules with appropriate stability for a therapeutic application.

  • Drug-Receptor Interactions: The MEP map is a powerful tool for predicting how the molecule might interact with a biological target. By identifying the electron-rich and electron-deficient regions, we can hypothesize about potential hydrogen bonding and other electrostatic interactions that could contribute to binding affinity. This information can guide the design of analogues with improved binding properties.

  • Spectroscopic Characterization: The predicted IR, Raman, and NMR spectra can be used as a "fingerprint" for the molecule. If the compound is synthesized, these theoretical spectra can be compared with experimental data to confirm its identity and structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed protocols and leveraging the interpretive frameworks provided, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of this promising molecule. The integration of such in-silico techniques into the drug discovery and materials science pipelines is essential for accelerating innovation and reducing the time and cost associated with experimental research.

References

  • Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202.

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. OUCI.

  • CCCBDB Vibrational frequency scaling factors. NIST.

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central (PMC) - NIH.

  • Vibrational Frequencies - Technical Considerations. University of Rostock.

  • 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

  • The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage.

  • Application of molecular electrostatic potentials in drug design. ResearchGate.

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.

  • Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. MDPI.

  • Overview of typical CADD workflow. ResearchGate.

  • Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings.

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

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An In-depth Technical Guide to the Isomers of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the isomers of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomerism in Drug Discovery and Materials Science

This compound is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) moiety linked to a 1,2,4-triazole ring. The precise arrangement of these two rings, and the point of attachment on each, gives rise to a fascinating array of isomers. Each isomer, with its unique three-dimensional structure and electronic distribution, can exhibit profoundly different biological activities, pharmacokinetic profiles, and material properties. Understanding the synthesis, characterization, and distinct properties of these isomers is therefore paramount for their effective application.

This guide will focus on the key positional isomers of this compound, providing a detailed exploration of their synthesis, a robust framework for their analytical differentiation, and insights into the causality behind the observed chemical behaviors.

Defining the Isomeric Landscape

The primary isomers of this compound arise from two main sources of positional isomerism:

  • Substitution on the Pyridine Ring: The triazole substituent can be located at different positions on the isonicotinic acid scaffold.

  • Point of Attachment on the Triazole Ring: The isonicotinic acid moiety can be attached to different nitrogen atoms of the 1,2,4-triazole ring.

Based on these considerations, this guide will focus on three representative and highly relevant isomers:

  • Isomer 1 (The Target Compound): this compound

  • Isomer 2 (Pyridine Regioisomer): 3-(4H-1,2,4-triazol-4-yl)isonicotinic acid

  • Isomer 3 (Triazole Regioisomer): 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid

A foundational understanding of the synthetic pathways to these distinct molecules is the first step in their systematic investigation.

Synthesis of Isomers: A Strategic Approach to Regiocontrol

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired regioselectivity. The following protocols are designed to be self-validating, with the rationale for each step clearly articulated.

General Synthetic Workflow

The synthesis of triazolyl-substituted pyridines often involves the construction of the triazole ring from a pyridine-containing precursor or the coupling of a pre-formed triazole with a pyridine derivative.

G cluster_0 General Synthetic Pathways start Starting Materials (e.g., Halogenated Pyridines, Hydrazides) path1 Pathway A: Triazole Ring Formation on Pyridine Scaffold start->path1 path2 Pathway B: Coupling of Pre-formed Rings start->path2 isomers Isomeric Products path1->isomers path2->isomers

Caption: General synthetic strategies for triazolyl-pyridine isomers.

Protocol 1: Synthesis of this compound (Isomer 1)

The synthesis of the target compound can be achieved through the reaction of 2-chloro-isonicotinic acid with 4-amino-1,2,4-triazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-isonicotinic acid (1 mmol), 4-amino-1,2,4-triazole (1.2 mmol), and a suitable base such as potassium carbonate (2.5 mmol) in a polar aprotic solvent like dimethylformamide (DMF, 10 mL).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality: The nucleophilic aromatic substitution of the chlorine atom on the pyridine ring by the amino group of 4-amino-1,2,4-triazole is the key transformation. The use of a high-boiling polar aprotic solvent facilitates the reaction, and the base is essential to neutralize the HCl generated during the reaction.

Protocol 2: Synthesis of 3-(4H-1,2,4-triazol-4-yl)isonicotinic Acid (Isomer 2)

The synthesis of this pyridine regioisomer follows a similar strategy to Protocol 1, but with a different starting material.

Experimental Protocol:

  • Reaction Setup: Combine 3-chloro-isonicotinic acid (1 mmol), 4-amino-1,2,4-triazole (1.2 mmol), and potassium carbonate (2.5 mmol) in DMF (10 mL).

  • Reaction Conditions: Heat the mixture to 120-140 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality: The change in the starting material from 2-chloro to 3-chloro-isonicotinic acid directs the substitution to the 3-position of the pyridine ring, leading to the formation of the desired regioisomer.

Protocol 3: Synthesis of 2-(1H-1,2,4-triazol-1-yl)isonicotinic Acid (Isomer 3)

The synthesis of this triazole regioisomer can be achieved by reacting 2-chloro-isonicotinic acid with 1H-1,2,4-triazole. The regioselectivity of this reaction can be influenced by the reaction conditions.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 2-chloro-isonicotinic acid (1 mmol), 1H-1,2,4-triazole (1.5 mmol), and a copper catalyst such as copper(I) iodide (0.1 mmol) with a ligand like N,N'-dimethylethylenediamine (0.2 mmol) and a base like potassium carbonate (2 mmol) in a solvent such as dioxane (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality: The use of a copper-catalyzed cross-coupling reaction is often necessary to achieve N-arylation of the triazole ring. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the N-substitution on the triazole ring.

Characterization and Differentiation of Isomers: A Multi-faceted Analytical Approach

The unambiguous identification of each isomer is critical and relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the sensitivity of chemical shifts and coupling constants to the electronic environment of the nuclei.

¹H NMR Spectroscopy:

  • Pyridine Ring Protons: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly diagnostic. For 2-substituted isonicotinic acids, the remaining protons will exhibit a different splitting pattern compared to 3-substituted isomers.

  • Triazole Ring Protons: The chemical shift of the proton on the 1,2,4-triazole ring can also provide valuable information. In 1-substituted 1,2,4-triazoles, the proton at the 5-position will have a different chemical shift compared to the protons in a 4-substituted triazole.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in both the pyridine and triazole rings will differ significantly between the isomers, providing a clear fingerprint for each compound.

IsomerKey Differentiating ¹H NMR FeaturesKey Differentiating ¹³C NMR Features
Isomer 1 Distinctive splitting pattern for protons on the 2-substituted pyridine ring.Unique chemical shifts for the carbon atoms of the 2-substituted pyridine and 4-substituted triazole rings.
Isomer 2 Different splitting pattern for the pyridine protons due to 3-substitution.Altered chemical shifts for the pyridine carbons reflecting the 3-substitution pattern.
Isomer 3 Potentially different chemical shift for the triazole proton due to N1-substitution.Significant changes in the chemical shifts of the triazole carbons due to the different point of attachment.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be distinct.[1][2]

Fragmentation Pathways:

  • Cleavage of the Triazole Ring: The 1,2,4-triazole ring can undergo characteristic cleavages, such as the loss of N₂ or HCN. The specific fragmentation pathway can be influenced by the position of the substituent.[1]

  • Fragmentation of the Pyridine Ring: The substituted pyridine ring will also fragment in a predictable manner, and the fragmentation pattern will differ between the 2- and 3-substituted isomers.

The fragmentation of 1,2,4-triazoles is a complex process that can provide valuable structural information.[1] The choice of ionization technique and careful consideration of the substituents are crucial for accurate interpretation of the mass spectra.[1]

G cluster_1 Mass Spectrometry Fragmentation molecular_ion Molecular Ion [M]+ fragment1 Loss of COOH molecular_ion->fragment1 fragment2 Triazole Ring Cleavage (e.g., loss of N2, HCN) molecular_ion->fragment2 fragment3 Pyridine Ring Fragmentation molecular_ion->fragment3 daughter_ions Characteristic Daughter Ions fragment1->daughter_ions fragment2->daughter_ions fragment3->daughter_ions

Caption: Generalized fragmentation pathways for triazolyl-isonicotinic acid isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for the separation and purification of these isomers. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

Experimental Protocol for HPLC Separation:

  • Column: A reversed-phase C18 column is a common choice for the separation of these relatively polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector is suitable for these compounds as they contain chromophores. Wavelengths around 254 nm or 280 nm are often used.

  • Method Validation: The HPLC method should be validated for parameters such as linearity, precision, accuracy, and selectivity to ensure reliable and reproducible results.

The retention times of the isomers will differ based on their polarity and interaction with the stationary phase, allowing for their effective separation and quantification.

X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming the isomeric structure. Obtaining suitable single crystals for X-ray diffraction is a crucial step in this process.

Conclusion

The isomers of this compound represent a rich area of chemical space with significant potential in drug discovery and materials science. A systematic and well-reasoned approach to their synthesis and characterization is essential for unlocking their full potential. This guide has provided a detailed framework for the regioselective synthesis of key isomers and a multi-faceted analytical strategy for their unambiguous differentiation. By combining these robust synthetic and analytical methodologies, researchers can confidently explore the unique properties of each isomer and advance their respective fields of study.

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An In-Depth Technical Guide to the Coordination Chemistry of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: A Versatile Ligand for Crystal Engineering and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential coordination sites of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a multifunctional ligand of significant interest in the fields of coordination chemistry, crystal engineering, and drug development. By dissecting its molecular architecture, we will explore the rich coordination chemistry anticipated for this molecule, drawing upon established principles and analogous systems to predict its behavior with various metal ions. This document serves as a foundational resource for researchers and scientists, offering not only a theoretical framework but also actionable experimental and computational protocols to unlock the potential of this versatile building block.

Introduction: The Promise of a Multifunctional Ligand

The convergence of biologically relevant scaffolds with versatile coordination functionalities has paved the way for the rational design of novel metal-organic frameworks (MOFs), coordination polymers, and pharmacologically active metal complexes. This compound emerges as a prime candidate in this arena, integrating two key heterocyclic systems: the 1,2,4-triazole and the pyridine-4-carboxylic acid (isonicotinic acid) moieties.[1]

The 1,2,4-triazole ring is a well-established pharmacophore found in numerous antifungal and antibacterial agents.[1] In the realm of coordination chemistry, its multiple nitrogen atoms offer diverse binding modes, acting as monodentate, bidentate, or bridging ligands. This versatility is instrumental in the construction of high-dimensionality coordination networks. The isonicotinic acid fragment, a derivative of pyridine, provides a well-defined coordination vector through its pyridine nitrogen and carboxylate oxygen atoms, and it is a common building block in the synthesis of metal-organic materials.[1]

The strategic combination of these two motifs within a single molecule presents a rich tapestry of potential coordination sites, offering a high degree of control over the resulting supramolecular architecture. This guide will systematically deconstruct the potential coordination behavior of this compound, providing a roadmap for its application in the design of functional materials.

Molecular Architecture and Analysis of Potential Donor Sites

The structure of this compound features several potential coordination sites, each with distinct electronic and steric characteristics. A thorough understanding of these sites is paramount for predicting and controlling the outcome of coordination reactions.

Potential Donor Atoms:

  • Pyridine Nitrogen (N_py): The nitrogen atom of the isonicotinic acid ring is a classic Lewis basic site, readily available for coordination to a metal center. Its position at the 4-position of the pyridine ring directs its coordination vector away from the carboxylate group.

  • Triazole Nitrogens (N1, N2): The 1,2,4-triazole ring presents two distinct nitrogen environments. The N1 and N2 atoms are adjacent and can act as a chelating unit or, more commonly, as bridging linkers between two metal centers. The electronic properties of these nitrogen atoms make them effective donors.

  • Carboxylate Oxygens (O1, O2): Upon deprotonation, the carboxylic acid group offers a versatile coordination site. It can bind to a metal ion in a monodentate, bidentate chelating, or bidentate bridging fashion. The coordination mode of the carboxylate is often influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

Figure 1: Molecular structure of this compound with potential donor atoms highlighted.

Proposed Synthetic Protocol for this compound

While the direct synthesis of the title compound is not extensively detailed in the readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of similar 1,2,4-triazole derivatives.[2][3] The following protocol outlines a proposed synthesis starting from isonicotinic acid hydrazide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Step-by-step Methodology:

  • Synthesis of Potassium dithiocarbazinate:

    • Dissolve isonicotinic acid hydrazide in a solution of potassium hydroxide in ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

    • Continue stirring for several hours at room temperature. The resulting precipitate of potassium dithiocarbazinate is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate in water for several hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

  • Desulfurization to form this compound:

    • The final step involves the removal of the thiol group. This can be achieved through oxidative methods, for example, by treatment with nitric acid or hydrogen peroxide in an acidic medium. The reaction conditions would need to be carefully optimized to achieve the desired product without significant side reactions.

Causality behind Experimental Choices:

  • The use of isonicotinic acid hydrazide as a starting material is logical due to its commercial availability and its inherent isonicotinic acid core.

  • The reaction with carbon disulfide in a basic medium is a standard and high-yielding method for the formation of the dithiocarbazinate intermediate, which is a key precursor for the triazole ring.

  • Hydrazine hydrate serves as the nitrogen source for the cyclization to form the 4-amino-1,2,4-triazole ring.

  • The final desulfurization step is a common strategy to obtain unsubstituted triazoles from their thiol derivatives.

Predicted Coordination Modes and Supramolecular Architectures

The multifunctional nature of this compound allows for a variety of coordination modes, leading to the formation of diverse supramolecular architectures, from discrete polynuclear complexes to extended one-, two-, and three-dimensional coordination polymers. The coordination behavior will be highly dependent on factors such as the metal ion's coordination preference, the metal-to-ligand ratio, the reaction temperature, and the solvent system.

Based on studies of analogous ligands, several coordination modes can be predicted:

Mode A: Pyridine-N and Carboxylate-O Chelation

In this mode, the ligand would act as a bidentate chelating agent, coordinating to a single metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms. This is a common coordination mode for isonicotinic acid and its derivatives.

Figure 2: Chelation via pyridine-N and carboxylate-O.

Mode B: Triazole-N,N' Bridging

The N1 and N2 atoms of the triazole ring are ideally positioned to bridge two metal centers. This bridging mode is a hallmark of 1,2,4-triazole chemistry and is crucial for the formation of extended networks.

Figure 3: Bridging coordination via triazole N1 and N2 atoms.

Mode C: Carboxylate Bridging

The carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion. This mode, in conjunction with other coordination sites, can lead to the formation of robust and high-dimensional frameworks.

Figure 4: Bridging coordination via the carboxylate group.

Mode D: Multimodal Coordination

The true potential of this ligand lies in its ability to engage in multimodal coordination, simultaneously utilizing its different donor sites. For instance, it could chelate a metal ion through the pyridine-N and carboxylate-O while also bridging to another metal center via the triazole nitrogens. This complexity allows for the construction of intricate and highly connected networks.

Table 1: Predicted Coordination Scenarios and Resulting Architectures

Coordination Mode(s)Potential Metal IonsPredicted Architecture
Pyridine-N and Carboxylate-O ChelationCu(II), Zn(II), Co(II)Discrete mononuclear or dinuclear complexes
Triazole-N,N' BridgingFe(II), Co(II), Ni(II), Cu(II)1D chains or 2D layers
Carboxylate BridgingLanthanides, Ca(II), Sr(II)2D or 3D frameworks
Multimodal (Triazole and Carboxylate)Most transition metals3D Metal-Organic Frameworks (MOFs)

Recommended Experimental and Computational Validation

To fully elucidate the coordination chemistry of this compound, a combination of experimental and computational techniques is essential.

5.1. Experimental Characterization

Experimental Protocol: Synthesis and Characterization of Metal Complexes

  • Synthesis:

    • Dissolve this compound in a suitable solvent (e.g., water, ethanol, DMF).

    • Add a solution of a metal salt (e.g., nitrates, chlorides, or acetates of transition metals) in a stoichiometric ratio.

    • The reaction mixture can be stirred at room temperature, heated under reflux, or subjected to solvothermal conditions to promote crystallization.

    • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation, vapor diffusion, or layering techniques.

  • Characterization:

    • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise coordination environment of the metal ion and the overall crystal structure.

    • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

    • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group and shifts in the vibrational modes of the triazole and pyridine rings upon coordination.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting coordination polymers and identify the presence of coordinated or lattice solvent molecules.

    • Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Experimental_Workflow Ligand_Synthesis Ligand Synthesis Complex_Synthesis Complex Synthesis Ligand_Synthesis->Complex_Synthesis Crystallization Crystallization Complex_Synthesis->Crystallization PXRD Powder XRD Complex_Synthesis->PXRD IR IR Spectroscopy Complex_Synthesis->IR TGA TGA Complex_Synthesis->TGA Elemental_Analysis Elemental Analysis Complex_Synthesis->Elemental_Analysis SCXRD Single-Crystal XRD Crystallization->SCXRD Structure_Determination Structure & Properties SCXRD->Structure_Determination PXRD->Structure_Determination IR->Structure_Determination TGA->Structure_Determination Elemental_Analysis->Structure_Determination

Figure 5: Experimental workflow for the synthesis and characterization of coordination complexes.

5.2. Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the coordination preferences of ligands.

Computational Protocol: DFT Analysis

  • Model Building: Construct the 3D structure of this compound.

  • Geometry Optimization: Perform geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to obtain the lowest energy conformation.

  • Electronic Property Analysis:

    • Molecular Electrostatic Potential (MEP): Map the MEP to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This will highlight the most likely sites for metal coordination.

    • Frontier Molecular Orbitals (HOMO-LUMO): Analyze the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the ligand's electronic character and reactivity.

  • Complexation Studies:

    • Model the coordination of the ligand to various metal ions in different coordination modes.

    • Calculate the binding energies for each mode to predict the most stable coordination geometry.

Conclusion and Future Outlook

This compound stands as a highly promising, yet underexplored, ligand in the field of coordination chemistry. Its unique combination of a triazole and an isonicotinic acid moiety offers a rich variety of potential coordination sites, paving the way for the design of novel and functional metal-organic materials. This guide has provided a comprehensive theoretical framework for understanding its coordination potential, alongside practical experimental and computational protocols for its investigation.

The exploration of this ligand's coordination chemistry is expected to yield a diverse range of supramolecular architectures with potential applications in areas such as gas storage, catalysis, sensing, and the development of new therapeutic agents. The systematic approach outlined herein provides a solid foundation for researchers to unlock the full potential of this versatile molecular building block.

References

  • ResearchGate. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

  • PubMed. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

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A Comprehensive Technical Guide to 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: A Versatile Bifunctional Ligand in Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By dissecting its constituent pharmacophores—the 1,2,4-triazole ring and the isonicotinic acid moiety—this guide illuminates the compound's vast potential as a versatile building block in both medicinal chemistry and materials science. While specific research on this exact molecule is nascent, this paper synthesizes a wealth of information from closely related structures to provide a robust framework for future investigation and application.

Introduction: The Convergence of Two Privileged Scaffolds

This compound (CAS 890095-26-8) is a nitrogen-rich, bifunctional organic ligand that strategically integrates two highly significant chemical motifs: a 1,2,4-triazole ring and an isonicotinic acid backbone.[1] This unique combination imparts a dual functionality, making it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple nitrogen and oxygen donor sites.[1] In the realm of medicinal chemistry, the 1,2,4-triazole core is a well-established "privileged scaffold," found in numerous FDA-approved drugs, and is renowned for a broad spectrum of pharmacological activities.[1]

The isonicotinic acid moiety, a derivative of pyridine-4-carboxylic acid, is a cornerstone in the development of antitubercular drugs, most notably isoniazid.[2] The convergence of these two powerful pharmacophores in a single molecule presents a compelling case for its exploration as a novel therapeutic agent and a functional material.

Synthesis and Characterization: A Proposed Pathway and Spectroscopic Insights

Proposed Synthetic Pathway

The synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide often involves cyclization reactions with various reagents. A proposed multi-step synthesis is outlined below:

Step 1: Formation of an Intermediate from Isonicotinic Acid Hydrazide. Isonicotinic acid hydrazide can be reacted with a suitable reagent to introduce the necessary carbon and nitrogen atoms for the triazole ring. One common method involves the reaction with carbon disulfide in a basic medium to form a dithiocarbazate intermediate.[3][4]

Step 2: Cyclization to form the 1,2,4-Triazole Ring. The intermediate from Step 1 can then be cyclized to form the 1,2,4-triazole ring. This is often achieved by treatment with hydrazine hydrate.[3][4] Further reactions may be necessary to achieve the specific 2-(4H-1,2,4-triazol-4-yl) isomer.

Experimental Protocol: A General Method for the Synthesis of 1,2,4-Triazole Derivatives from Isonicotinic Acid Hydrazide

Disclaimer: This is a generalized protocol based on similar reactions and may require optimization for the specific synthesis of this compound.

  • Preparation of the Dithiocarbazate Salt: Dissolve isonicotinic acid hydrazide in a suitable solvent such as ethanol containing an equimolar amount of potassium hydroxide. To this solution, add carbon disulfide dropwise with stirring at room temperature. The reaction mixture is typically stirred for several hours, during which a precipitate of the potassium dithiocarbazinate salt forms. The salt can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

  • Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is then suspended in water, and hydrazine hydrate is added. The mixture is refluxed until the evolution of hydrogen sulfide gas ceases. Upon cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The product can be purified by recrystallization from a suitable solvent like ethanol.

  • Further modifications: To obtain the target molecule, this compound, further chemical modifications of the synthesized triazole derivative would be necessary. This could involve removal of the thiol and amino groups, which would require specific and potentially complex synthetic strategies.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related 1,2,4-triazole derivatives, the following spectral characteristics can be anticipated:[2][5]

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Salient Features
¹H NMR Signals corresponding to the protons of the isonicotinic acid ring and the triazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic systems.
¹³C NMR Resonances for the carbon atoms of both the isonicotinic acid and the 1,2,4-triazole rings. The carboxylic acid carbon would appear at a characteristic downfield shift.
FTIR (cm⁻¹) Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, C=N stretching of the triazole and pyridine rings, and N-H stretching of the triazole ring.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆N₄O₂; MW: 190.16 g/mol ).[7] Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and fragmentation of the heterocyclic rings.[8]

Biological Activities: A Landscape of Potential

The 1,2,4-triazole nucleus is a cornerstone of many clinically used drugs, exhibiting a wide array of biological activities.[9] This suggests that this compound holds significant potential as a lead compound for the development of new therapeutic agents.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of 1,2,4-triazole derivatives.[3][10][11] The mechanism of antifungal action for many triazole-based drugs, such as fluconazole, involves the inhibition of fungal cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The presence of the isonicotinic acid moiety, a key component of the antitubercular drug isoniazid, further enhances the likelihood of antimicrobial properties.[2]

Anticancer Activity

The 1,2,4-triazole scaffold is also a prominent feature in several anticancer agents.[9][12][13][14] Derivatives of 1,2,4-triazole have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[9][12][15] The proposed mechanisms of action are diverse and can involve the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the 1,2,4-triazole core has been associated with a broad range of other pharmacological activities, including:

  • Anti-inflammatory activity

  • Anticonvulsant activity

  • Analgesic activity

  • Antiviral activity

The combination of the 1,2,4-triazole ring with the isonicotinic acid moiety in a single molecule could lead to synergistic effects or a novel pharmacological profile.

Applications in Coordination Chemistry and Materials Science

The bifunctional nature of this compound, with its multiple nitrogen and oxygen donor atoms, makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[1][16]

Ligand for Metal-Organic Frameworks (MOFs)

MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. The rigid structure of the isonicotinic acid backbone combined with the coordinating capabilities of the triazole ring makes this compound a promising candidate for the design of novel MOFs with potential applications in:

  • Gas storage and separation

  • Catalysis

  • Sensing

  • Drug delivery

The presence of both a carboxylic acid group and nitrogen atoms on the triazole ring allows for versatile coordination modes with different metal centers.[16][17]

Formation of Coordination Polymers

The ability of this compound to bridge metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers. The structural diversity of these polymers can be tuned by varying the metal ion, the reaction conditions, and the presence of co-ligands. These materials can exhibit interesting magnetic, optical, and electronic properties.

Future Directions and Conclusion

This compound stands at the intersection of medicinal chemistry and materials science, offering a wealth of opportunities for future research. The immediate priorities for advancing our understanding of this molecule include:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Thorough physicochemical characterization, including single-crystal X-ray diffraction to definitively determine its solid-state structure.

  • Comprehensive biological evaluation to screen for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Exploration of its potential as a versatile ligand in the synthesis of novel MOFs and coordination polymers with tailored properties.

References

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-4366. [Link]

  • Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Parlak, A. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Onkol, T., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Molecules, 26(15), 4453. [Link]

  • Ilies, M., et al. (2012). 13C-NMR spectrum of (4). ResearchGate. [Link]

  • Reddy, T. R., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances, 6(10), 8345-8350. [Link]

  • Demirbas, N. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • Demirbas, N. (2010). (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. ResearchGate. [Link]

  • Bayrak, H., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(6), 2265-2276. [Link]

  • Anonymous. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine. [Link]

  • Anonymous. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Anonymous. (2024). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. [Link]

  • Anonymous. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Jain, S., & Kumar, P. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.[Link]

  • Sharma, P., et al. (2023). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]

  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. DarU Journal of Pharmaceutical Sciences, 30(1), 1-14. [Link]

  • Kumar, A., et al. (2018). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Molecules, 23(10), 2543. [Link]

  • Aly, A. A., & Ibrahim, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • Anonymous. (2021). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. ResearchGate. [Link]

  • Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

  • Li, Y., et al. (2020). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. CrystEngComm, 22(42), 7088-7095. [Link]

  • Anonymous. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Anonymous. (2022). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Pharmacia, 69(4), 985-993. [Link]

  • Anonymous. (2020). Two Ln-based metal–organic frameworks based on the 5-(1 H -1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. ResearchGate. [Link]

  • Mazur, L., et al. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C, 64(Pt 10), o574-o577. [Link]

Visualizations

Synthesis_Pathway INH Isonicotinic Acid Hydrazide DTC Dithiocarbazate Intermediate INH->DTC + CS2, KOH Triazole_Thiol 4-Amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol DTC->Triazole_Thiol + Hydrazine Hydrate, H+ Target 2-(4H-1,2,4-triazol-4-yl)- isonicotinic acid Triazole_Thiol->Target Further Modifications

Caption: Proposed synthetic pathway for this compound.

Biological_Activities Core This compound Antimicrobial Antimicrobial Activity Core->Antimicrobial Antifungal Antifungal Activity Core->Antifungal Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant MOF_Application Ligand This compound MOF Metal-Organic Framework (MOF) Ligand->MOF Metal Metal Ions / Clusters Metal->MOF Applications Potential Applications MOF->Applications Gas_Storage Gas Storage & Separation Applications->Gas_Storage Catalysis Catalysis Applications->Catalysis Sensing Sensing Applications->Sensing

Caption: Application of the title compound as a ligand in Metal-Organic Frameworks.

Sources

Methodological & Application

Synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, isonicotinic acid hydrazide, and proceeds through a multi-step reaction sequence. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and includes visualizations to facilitate a thorough understanding of the synthetic pathway.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of this heterocycle into various molecular frameworks has led to the development of numerous therapeutic agents. The target molecule, this compound, combines the 1,2,4-triazole ring with the isonicotinic acid backbone, presenting a unique structure for further chemical exploration and biological evaluation. This guide details a rational and efficient synthetic route to access this compound.

Synthetic Strategy

The synthesis of this compound from isonicotinic acid hydrazide is not a direct, one-pot reaction. A multi-step approach is necessary, involving the formation of a key intermediate, 4-(4-pyridyl)-4H-1,2,4-triazole, followed by the selective oxidation of the pyridine ring to the corresponding carboxylic acid.

The proposed synthetic pathway is as follows:

  • Step 1: Synthesis of 4-Aminopyridine from Isonicotinic Acid. The synthesis begins with the Hofmann rearrangement of isonicotinamide, which can be derived from isonicotinic acid. This reaction provides 4-aminopyridine, a key building block for the subsequent triazole ring formation.

  • Step 2: Synthesis of 4-(4-pyridyl)-4H-1,2,4-triazole. The 4-aminopyridine is then reacted with N,N'-diformylhydrazine in a cyclocondensation reaction to form the 4-(4-pyridyl)-4H-1,2,4-triazole intermediate. This reaction is a known method for the synthesis of 4-substituted-4H-1,2,4-triazoles from aromatic amines.

  • Step 3: Oxidation to this compound. The final step involves the selective oxidation of the methyl group at the 4-position of the pyridine ring of the intermediate to a carboxylic acid. This transformation yields the desired final product.

This synthetic approach is logical and relies on well-established chemical transformations, ensuring a high probability of success.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-Aminopyridine from Isonicotinic Acid

This step involves the conversion of isonicotinic acid to isonicotinamide, followed by a Hofmann rearrangement.

1.1. Synthesis of Isonicotinamide:

  • In a round-bottom flask, suspend isonicotinic acid (1 eq.) in an excess of thionyl chloride (5-10 eq.).

  • Reflux the mixture for 2-3 hours until the solid has completely dissolved.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting isonicotinoyl chloride, cautiously add an excess of concentrated aqueous ammonia with cooling in an ice bath.

  • Stir the mixture vigorously for 30 minutes.

  • Collect the precipitated isonicotinamide by filtration, wash with cold water, and dry.

1.2. Hofmann Rearrangement to 4-Aminopyridine:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1 eq.) to a cold solution of sodium hydroxide (4 eq.) in water.

  • Add the prepared isonicotinamide (1 eq.) to the sodium hypobromite solution.

  • Heat the mixture to 70-80 °C for 1-2 hours.

  • After cooling, extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminopyridine.

Step 2: Synthesis of 4-(4-pyridyl)-4H-1,2,4-triazole

This step involves the cyclocondensation of 4-aminopyridine with N,N'-diformylhydrazine.

  • In a reaction vessel, combine 4-aminopyridine (1 eq.) and N,N'-diformylhydrazine (1.1 eq.).

  • Heat the mixture at 160-190 °C for 15-30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield 4-(4-pyridyl)-4H-1,2,4-triazole.

Step 3: Oxidation to this compound

This final step is the selective oxidation of the pyridine ring.

  • Dissolve 4-(4-pyridyl)-4H-1,2,4-triazole (1 eq.) in a suitable solvent, such as a mixture of pyridine and water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) (2-3 eq.), portion-wise while maintaining the reaction temperature below 50 °C.

  • After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a small amount of ethanol or sodium bisulfite to destroy the excess permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from isonicotinic acid to the final product.

SynthesisWorkflow IsonicotinicAcid Isonicotinic Acid Isonicotinamide Isonicotinamide IsonicotinicAcid->Isonicotinamide 1. SOCl2 2. NH4OH Aminopyridine 4-Aminopyridine Isonicotinamide->Aminopyridine Br2, NaOH (Hofmann Rearrangement) PyridylTriazole 4-(4-pyridyl)-4H-1,2,4-triazole Aminopyridine->PyridylTriazole N,N'-diformylhydrazine Heat FinalProduct This compound PyridylTriazole->FinalProduct KMnO4 Oxidation caption Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of a Bifunctional Triazole-Pyridine Linker

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF. The linker, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, is a particularly compelling building block for the construction of novel MOFs. Its molecular structure integrates a pyridine-4-carboxylic acid moiety with a 1,2,4-triazole ring, presenting a rich combination of coordination sites.[1] This bifunctionality allows for versatile coordination with metal centers through both the carboxylate oxygen atoms and the nitrogen atoms of the triazole and pyridine rings, paving the way for the synthesis of MOFs with complex and potentially functional topologies.

The nitrogen-rich 1,2,4-triazole group is a well-established pharmacophore found in numerous FDA-approved drugs, known for a broad spectrum of biological activities.[1] Its incorporation into a MOF structure can imbue the resulting material with properties relevant to drug delivery and other biomedical applications. Furthermore, the inherent thermal and chemical stability of the triazole ring can contribute to the robustness of the final MOF. This guide provides a comprehensive overview, application notes, and a detailed, albeit generalized, protocol for the solvothermal synthesis of MOFs using this promising linker. While a specific, field-proven protocol for this exact linker is not widely published, the following methodology is based on established principles for structurally analogous linkers and serves as a robust starting point for research and development.

Causality in Experimental Design: Why Solvothermal Synthesis?

Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[2] This technique involves heating the constituent components (metal salt and organic linker) in a sealed vessel at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the thermodynamic self-assembly of the metal ions and organic linkers into a stable, crystalline framework. The choice of solvent, typically a high-boiling point organic like N,N-dimethylformamide (DMF), is critical as it not only solubilizes the reactants but can also act as a template, influencing the final structure of the MOF.

Generalized Solvothermal Synthesis Protocol

This protocol provides a foundational method for the synthesis of a Metal-Organic Framework using this compound and a divalent metal salt (e.g., Zinc(II) Nitrate Hexahydrate). Researchers should consider this a starting point and may need to optimize parameters such as molar ratios, temperature, and reaction time to achieve the desired product.

Materials and Reagents
  • This compound (Linker)

  • Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium(II) nitrate tetrahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Glass vials (20 mL) with Teflon-lined caps

  • Oven or heating block

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Step-by-Step Methodology
  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, combine the this compound linker and the chosen metal salt. A typical starting molar ratio of linker to metal is 1:1, but this can be varied (e.g., 2:1 or 1:2) to explore different coordination environments.

    • Add a sufficient volume of DMF to dissolve the solids. A common starting concentration is in the range of 0.01 to 0.1 M.

    • Tightly cap the vial and sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven or heating block. A typical temperature range for MOF synthesis is 80-120 °C. It is advisable to start at a lower temperature (e.g., 85 °C) and incrementally increase it in subsequent experiments if crystallinity is poor.

    • Heat the reaction mixture for a period of 24 to 72 hours. The optimal time will depend on the specific metal-linker combination and temperature.

  • Isolation and Purification of the MOF Crystals:

    • After the designated reaction time, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the collected crystals by suspending them in fresh DMF and centrifuging to pellet the solid. Repeat this washing step three times to remove any unreacted precursors.

    • To exchange the high-boiling DMF solvent within the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or chloroform. Allow the crystals to soak for at least 24 hours, replacing the solvent several times during this period.

  • Activation of the MOF:

    • After solvent exchange, carefully decant the final wash solvent.

    • Activate the MOF by heating the crystals under vacuum to remove the guest solvent molecules from the pores. A typical activation procedure involves heating at a temperature just below the decomposition temperature of the MOF (determined by TGA, see Characterization section) for 12-24 hours.

Experimental Workflow Diagram

MOF_Synthesis_Workflow Solvothermal MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Combine Linker and Metal Salt in DMF B Sonicate for Homogeneity A->B C Heat in Sealed Vial (80-120 °C, 24-72 h) B->C D Cool to Room Temperature C->D E Isolate Crystals (Decant/Centrifuge) D->E F Wash with Fresh DMF E->F G Solvent Exchange (e.g., Ethanol) F->G H Activate under Vacuum G->H I Characterized MOF H->I Characterization

Caption: A flowchart of the solvothermal synthesis process for MOFs.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent throughout the bulk sample.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the framework at higher temperatures.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF.Images revealing well-defined crystal habits (e.g., cubic, octahedral) and a relatively uniform particle size distribution.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, from which a high surface area can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal centers.A shift in the characteristic vibrational bands of the carboxylate and triazole groups of the linker upon coordination to the metal ion.

Potential Applications

MOFs synthesized from this compound are promising candidates for a variety of applications, leveraging the unique properties of the linker.

  • Gas Storage and Separation: The inherent porosity of MOFs makes them ideal for storing gases like hydrogen and methane. The nitrogen-rich nature of the triazole linker can also enhance the selective adsorption of CO₂.

  • Catalysis: The metal nodes within the MOF structure can act as catalytic sites. The functional groups of the linker can also be designed to participate in catalytic reactions.

  • Drug Delivery: The porous structure of MOFs can be used to encapsulate and deliver therapeutic agents. The biocompatibility of the triazole moiety could be advantageous in this context.[1]

  • Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Troubleshooting and Key Considerations

  • Amorphous Product: If the final product is amorphous (as indicated by a broad, featureless PXRD pattern), consider adjusting the reaction temperature, time, or solvent system. The addition of a modulator, such as a monocarboxylic acid, can sometimes promote crystallinity.

  • Low Yield: A low yield may be improved by optimizing the molar ratios of the reactants or by extending the reaction time.

  • Phase Impurity: The presence of multiple crystalline phases in the PXRD pattern suggests that the reaction conditions may favor the formation of more than one structure. A systematic screening of synthesis parameters is necessary to isolate the desired phase.

  • Framework Collapse upon Activation: Some MOFs are not stable to the removal of guest solvent molecules. If framework collapse is suspected (e.g., a significant loss of surface area after activation), a gentler activation method, such as supercritical CO₂ drying, may be required.

Logical Relationship Diagram

Logical_Relationship Linker This compound (Bifunctional) Synthesis MOF Synthesis Linker->Synthesis Metal Metal Salt (e.g., Zn(NO3)2) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Conditions Solvothermal Conditions (Temperature, Time) Conditions->Synthesis MOF Crystalline MOF Synthesis->MOF Properties Properties MOF->Properties Porosity High Porosity Properties->Porosity Stability Thermal/Chemical Stability Properties->Stability Functionality Inherent Functionality Properties->Functionality Applications Applications Properties->Applications Gas_Storage Gas Storage/Separation Applications->Gas_Storage Catalysis Catalysis Applications->Catalysis Drug_Delivery Drug Delivery Applications->Drug_Delivery

Caption: Interplay of components and outcomes in MOF synthesis.

References

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Synthesis of Zinc MOF materials.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. National Library of Medicine. [Link]

  • 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. National Library of Medicine. [Link]

  • Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids. National Library of Medicine. [Link]

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Catalytic Frontiers: Application Notes and Protocols for Metal-Organic Frameworks Featuring 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and sensing.[1] A particularly exciting frontier is their use as heterogeneous catalysts, where their high surface area, tunable porosity, and the chemical functionality of their organic linkers can be leveraged to create highly active and selective catalytic sites.[2] This guide focuses on the catalytic applications of a specific class of MOFs constructed from the bifunctional organic linker, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This linker is of particular interest due to its unique combination of a Lewis basic 1,2,4-triazole moiety and a coordinating isonicotinic acid group, which allows for the creation of synergistic catalytic sites within the MOF structure.[1]

The strategic placement of both Lewis acid sites (at the metal nodes) and Lewis base sites (on the triazole-functionalized linkers) within a single, stable framework opens up exciting possibilities for cooperative catalysis. This guide will provide detailed protocols and application notes for two key organic transformations catalyzed by these MOFs: the Knoevenagel condensation and the cycloaddition of carbon dioxide to epoxides. These reactions are of significant interest in the synthesis of fine chemicals and pharmaceuticals, and the use of recyclable, solid-state MOF catalysts offers a more sustainable alternative to traditional homogeneous catalysts.

Synthesis and Characterization of a Representative MOF: Triazole-Py-MOF-Zn

The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel to promote crystallization.[3][4] The following protocol describes the synthesis of a representative zinc-based MOF using this compound, which we will refer to as "Triazole-Py-MOF-Zn".

Protocol 1: Solvothermal Synthesis of Triazole-Py-MOF-Zn

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.089 g (0.3 mmol) of zinc nitrate hexahydrate and 0.061 g (0.3 mmol) of this compound in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Crystal Collection: After 48 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. After each wash, centrifuge the mixture and decant the supernatant.

  • Activation: Dry the washed crystals under vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores of the MOF, thereby activating the catalytic sites.[3] The final product is a white, microcrystalline powder.

Characterization of Triazole-Py-MOF-Zn

To ensure the successful synthesis and to understand the properties of the Triazole-Py-MOF-Zn, a series of characterization techniques should be employed:

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to simulated patterns if a single-crystal structure is available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.[5]A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the organic linker within the MOF structure and the coordination of the carboxylate group to the metal center.[6]The spectrum should show characteristic peaks of the triazole and pyridine rings. A shift in the carboxylate stretching frequencies compared to the free linker indicates coordination to the zinc ions.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and porosity of the MOF.A type I isotherm, characteristic of microporous materials, is expected. The analysis will provide the BET surface area, which is a key parameter for catalytic applications.

Catalytic Application 1: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically catalyzed by a base. MOFs containing basic functionalities, such as the nitrogen atoms of the triazole ring, can act as efficient heterogeneous catalysts for this reaction.[7]

Mechanism Insight

The catalytic activity of Triazole-Py-MOF-Zn in the Knoevenagel condensation is attributed to the Lewis basic nitrogen sites on the 1,2,4-triazole rings of the linker. These sites are capable of abstracting a proton from the active methylene compound (e.g., malononitrile), generating a carbanion intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The metal nodes (Zn²⁺) can also act as Lewis acid sites, activating the aldehyde by coordinating to the carbonyl oxygen, thus facilitating the nucleophilic attack. This cooperative action between the basic linker and the acidic metal node enhances the catalytic efficiency.

Caption: Experimental workflow for the Knoevenagel condensation reaction.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Triazole-Py-MOF-Zn (activated)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 20 mg of the activated Triazole-Py-MOF-Zn catalyst.

  • Addition of Reactants: Add 5 mL of ethanol to the flask, followed by 1 mmol of benzaldehyde and 1.2 mmol of malononitrile.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture for the desired amount of time (e.g., 2-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be recovered by centrifugation (8000 rpm, 10 minutes).

  • Product Isolation: The supernatant containing the product is separated, and the solvent is removed under reduced pressure.

  • Analysis: The yield and selectivity of the product can be determined by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).

  • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent catalytic runs.[8]

Data Presentation: Expected Catalytic Performance

The following table presents hypothetical but realistic catalytic performance data for the Knoevenagel condensation, based on literature reports for similar triazole-functionalized MOFs.

Entry Aldehyde Time (h) Conversion (%) Selectivity (%)
1Benzaldehyde4>99>99
24-Nitrobenzaldehyde2>99>99
34-Methoxybenzaldehyde695>99
4Cinnamaldehyde885>99

Catalytic Application 2: Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction, and the products have wide applications as polar aprotic solvents and intermediates in the synthesis of polymers.[9][10]

Mechanism Insight

MOFs with triazole-functionalized linkers are excellent candidates for this reaction due to their bifunctional nature. The Lewis acidic metal centers (e.g., Zn²⁺) coordinate to the oxygen atom of the epoxide, activating the ring for nucleophilic attack. The Lewis basic nitrogen atoms of the triazole ring can then facilitate the nucleophilic attack on one of the epoxide's carbon atoms, leading to the opening of the ring. Subsequently, carbon dioxide is activated and inserted into the metal-alkoxide bond, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.

Catalytic_Cycle catalyst Triazole-Py-MOF-Zn (Lewis Acidic Zn²⁺ & Lewis Basic Triazole) activated_complex Activated Complex (Epoxide coordinated to Zn²⁺) catalyst->activated_complex Coordination epoxide Epoxide epoxide->activated_complex ring_opening Ring-Opened Intermediate (Nucleophilic attack by Triazole) activated_complex->ring_opening Ring Opening carbonate_intermediate Carbonate Intermediate ring_opening->carbonate_intermediate CO₂ Insertion co2 CO₂ co2->carbonate_intermediate carbonate_intermediate->catalyst Catalyst Regeneration product Cyclic Carbonate carbonate_intermediate->product Cyclization

Caption: Proposed catalytic cycle for CO₂ cycloaddition.

Protocol 3: Cycloaddition of CO₂ to Propylene Oxide

Materials:

  • Triazole-Py-MOF-Zn (activated)

  • Propylene oxide

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer

  • CO₂ cylinder

Procedure:

  • Reactor Loading: Place 50 mg of the activated Triazole-Py-MOF-Zn catalyst and 2 mL (28.5 mmol) of propylene oxide into a high-pressure stainless-steel reactor equipped with a magnetic stir bar.

  • Pressurization: Seal the reactor and purge it with CO₂ three times to remove the air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) and stir the reaction mixture for a specified time (e.g., 12-24 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature in an ice bath and then slowly vent the excess CO₂.

  • Catalyst and Product Separation: Open the reactor and add a small amount of a suitable solvent (e.g., dichloromethane) to dissolve the product. The solid catalyst can be separated by centrifugation.

  • Analysis: The conversion of propylene oxide and the yield of propylene carbonate can be determined by ¹H NMR spectroscopy or gas chromatography.

Data Presentation: Expected Catalytic Performance

The following table provides hypothetical but realistic catalytic performance data for the cycloaddition of CO₂ to various epoxides, based on literature reports for similar bifunctional MOFs.

Entry Epoxide Temperature (°C) Pressure (MPa) Time (h) Conversion (%) Selectivity (%)
1Propylene Oxide1001.01295>99
2Styrene Oxide801.02492>99
3Epichlorohydrin1201.51298>99
4Cyclohexene Oxide1201.52488>99

Conclusion and Future Outlook

The use of MOFs constructed from this compound linkers represents a promising strategy for the development of highly efficient and recyclable heterogeneous catalysts. The inherent bifunctional nature of these materials, combining Lewis acidic metal centers and Lewis basic triazole sites, allows for cooperative catalysis in important organic transformations. The detailed protocols provided in this guide for the Knoevenagel condensation and CO₂ cycloaddition serve as a starting point for researchers in academia and industry to explore the potential of these novel catalytic systems.

Future research in this area could focus on the synthesis of MOFs with different metal nodes to fine-tune the Lewis acidity, the post-synthetic modification of the linker to enhance catalytic activity, and the application of these catalysts in a wider range of organic reactions. The development of these advanced materials will undoubtedly contribute to the advancement of sustainable and green chemistry.

References

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Application Note: Gas Adsorption Properties of Metal-Organic Frameworks Based on 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and gas adsorption properties of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This guide details protocols for ligand synthesis, MOF formation, and the evaluation of their performance in adsorbing key industrial gases such as CO₂, H₂, and CH₄.

Introduction: The Promise of Triazole-Isonicotinate MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile structures make them exceptional candidates for applications in gas storage and separation. The strategic selection of the organic linker is paramount in tailoring the properties of the resulting MOF.

The ligand this compound is a particularly promising building block for MOFs.[1] Its molecular architecture integrates a 1,2,4-triazole ring and an isonicotinic acid moiety, offering multiple coordination sites through both nitrogen and oxygen atoms.[1] The presence of the nitrogen-rich triazole group is known to enhance interactions with acidic gases like CO₂, while the pyridyl and carboxylate functionalities of the isonicotinic acid provide robust coordination to metal centers, leading to stable frameworks. This combination of features suggests that MOFs based on this ligand could exhibit superior gas adsorption capacities and selectivities.

Synthesis Protocols

A reliable and reproducible synthesis is the foundation of materials research. This section outlines the synthetic protocols for both the this compound ligand and a representative MOF.

Ligand Synthesis: this compound

The synthesis of 1,2,4-triazole derivatives often commences from readily available starting materials like isonicotinic acid hydrazide.[1][2][3] The following protocol is a representative procedure based on established synthetic routes for similar compounds.

Step-by-Step Protocol:

  • Preparation of the Oxadiazole Intermediate: In a round-bottom flask, dissolve isonicotinic acid hydrazide in a suitable solvent such as ethanol. Add carbon disulfide in a basic medium (e.g., potassium hydroxide) and reflux the mixture to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[2][3]

  • Formation of the Triazole Ring: The oxadiazole intermediate is then reacted with hydrazine hydrate.[2][3] This step involves the cyclization to form the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

  • Modification to the Final Ligand: Further chemical modifications, such as deamination and oxidation of the thiol group, would be necessary to arrive at the target this compound. Specific reaction conditions for these steps would need to be optimized.

Causality Behind Experimental Choices: The use of a two-step process involving an oxadiazole intermediate is a common and effective method for constructing the 1,2,4-triazole ring system from hydrazides. The choice of basic conditions in the first step facilitates the reaction with carbon disulfide, while the subsequent reaction with hydrazine hydrate promotes the ring-closing reaction to form the triazole.

Workflow for Ligand and MOF Synthesis

G cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Isonicotinic_acid_hydrazide Isonicotinic Acid Hydrazide CS2_KOH CS₂ / KOH Isonicotinic_acid_hydrazide->CS2_KOH Oxadiazole Oxadiazole Intermediate CS2_KOH->Oxadiazole Hydrazine Hydrazine Hydrate Oxadiazole->Hydrazine Triazole_thiol Amino-Triazole-Thiol Hydrazine->Triazole_thiol Modification Chemical Modification Triazole_thiol->Modification Final_Ligand This compound Modification->Final_Ligand Solvothermal Solvothermal Reaction (e.g., 120°C, 24h) Final_Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal MOF_Crystals MOF Crystals Solvothermal->MOF_Crystals Activation Activation (Solvent Exchange & Heating) MOF_Crystals->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF

Caption: Workflow for the synthesis of the ligand and the subsequent MOF.

MOF Synthesis: A Representative Solvothermal Protocol

The synthesis of MOFs is typically achieved through solvothermal methods, where the components are heated in a sealed vessel. The following is a general protocol that can be adapted for the synthesis of a MOF using this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a glass vial, dissolve the this compound ligand and a metal salt (e.g., Zinc nitrate hexahydrate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in an oven preheated to a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).

  • Isolation and Washing: After the reaction, allow the vessel to cool to room temperature. Collect the resulting crystals by filtration and wash them several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To obtain a porous material, the solvent molecules residing in the pores of the MOF must be removed. This is typically achieved by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.

Causality Behind Experimental Choices: Solvothermal synthesis provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products. The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the resulting pore structure. The activation step is crucial for ensuring that the pores are accessible for gas adsorption.

Structural and Physicochemical Characterization

A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.

Characterization Technique Purpose Expected Outcome for a Triazole-Isonicotinate MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal centers.Disappearance of the carboxylic acid O-H stretch and a shift in the C=O and triazole N-H stretches, indicating coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to decomposition.
N₂ Adsorption-Desorption at 77 K To determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures.

Gas Adsorption Properties and Protocols

The primary application of interest for these MOFs is gas adsorption. This section details the protocols for measuring the adsorption of CO₂, H₂, and CH₄ and presents representative data for similar triazole-based MOFs.

Gas Adsorption Measurement Protocol

Gas adsorption isotherms are typically measured using a volumetric or gravimetric gas sorption analyzer.

Step-by-Step Protocol:

  • Sample Preparation: Place a known mass of the activated MOF in a sample tube. Degas the sample in-situ under vacuum at an elevated temperature (below the decomposition temperature determined by TGA) to ensure the removal of any adsorbed moisture or residual solvent.

  • Isotherm Measurement: Introduce the adsorbate gas (CO₂, H₂, or CH₄) into the sample tube in controlled doses at a constant temperature (e.g., 273 K or 298 K for CO₂ and CH₄; 77 K for H₂). The amount of gas adsorbed at each pressure point is calculated to construct the adsorption isotherm.

  • Data Analysis: The adsorption data is used to determine the uptake capacity of the MOF for the specific gas at a given pressure. For selectivity, isotherms of different gases are compared, or mixed-gas experiments are performed.

Gas Adsorption Experimental Workflow

G Start Activated MOF Sample Degassing In-situ Degassing (High Vacuum, Elevated Temp) Start->Degassing Isotherm Isothermal Gas Dosing (CO₂, H₂, or CH₄) Degassing->Isotherm Data_Collection Pressure & Uptake Measurement Isotherm->Data_Collection Analysis Data Analysis Data_Collection->Analysis Capacity Adsorption Capacity Analysis->Capacity Selectivity Selectivity Calculation Analysis->Selectivity Heat_of_Adsorption Isosteric Heat of Adsorption Analysis->Heat_of_Adsorption

Caption: Workflow for gas adsorption measurements.

Expected Gas Adsorption Performance

While specific data for MOFs based on this compound are not yet available in the literature, we can infer the expected performance based on related materials. Triazole-functionalized MOFs are known for their enhanced CO₂ affinity due to the Lewis basic nitrogen sites.

Representative Gas Adsorption Data for Triazole-Based MOFs:

Gas Adsorption Conditions Typical Uptake Range Key Influencing Factors
CO₂ 273-298 K, 1 bar2-5 mmol/gPresence of open metal sites, nitrogen-rich functional groups (triazoles), pore size.[4][5][6][7][8]
H₂ 77 K, 1 bar1-2 wt%High surface area, small pore size, presence of open metal sites.[9][10][11][12][13]
CH₄ 273-298 K, 1 bar0.5-1.5 mmol/gPore volume, framework density.

The combination of the triazole and isonicotinate functionalities is expected to create a robust framework with a high density of CO₂-philic sites, potentially leading to high CO₂ uptake and selectivity over N₂ and CH₄.

Conclusion and Future Outlook

MOFs based on this compound represent a promising avenue for the development of advanced gas adsorption materials. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize, characterize, and evaluate these novel materials. Future work should focus on the systematic synthesis of a series of MOFs with different metal ions and the detailed investigation of their gas adsorption properties under various conditions, including mixed-gas scenarios, to fully assess their potential for industrial applications.

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  • Wang, X., et al. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. Inorganic Chemistry, 53(12), 5881-5883. [Link]

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-4366. [Link]

  • Queen, W. L. (2016). Characterization of metal organic frameworks of interest for gas adsorption/separation applications. Infoscience. [Link]

  • Ding, B., et al. (2019). A series of multi-dimensional metal–organic frameworks with trans-4,4′-azo-1,2,4-triazole: polymorphism, guest induced single-crystal-to-single-crystal transformation and solvatochromism. Dalton Transactions, 48(2), 525-534. [Link]

  • Krivorot'ko, D. N., et al. (2020). Structural Diversity and Carbon Dioxide Sorption Selectivity of Zinc(II) Metal-Organic Frameworks Based on Bis(1,2,4-triazol-1-yl)methane and Terephthalic Acid. Polymers, 12(11), 2568. [Link]

  • Zhang, J., et al. (2020). Energetic metal-organic frameworks achieved from furazan and triazole ligands: Synthesis, crystal structure, thermal stability and energetic performance. Dalton Transactions, 49(1), 161-170.
  • Li, B., et al. (2017). A Triazole Functionalized txt-Type Metal-Organic Framework with High Performance for CH4 Uptake and Selective CO2 Adsorption.
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Sources

Application Note: A Guide to the Synthesis of Novel Coordination Polymers Using 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coordination polymers (CPs) represent a frontier in materials science, offering tunable structures and properties for a vast array of applications. The rational design of these materials hinges on the judicious selection of organic ligands, which act as the primary architectural determinants. This guide focuses on the use of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a bifunctional ligand of significant interest. Its unique structure, combining a nitrogen-rich 1,2,4-triazole ring with an isonicotinic acid moiety, provides multiple coordination sites, making it an exceptional building block for creating diverse and functional CPs.[1] This document provides a comprehensive overview, field-proven protocols, and characterization methodologies for researchers, scientists, and drug development professionals aiming to explore this versatile ligand in the synthesis of novel metal-organic materials.

The Ligand: A Versatile Tecton for Crystal Engineering

The ligand, this compound (hereafter abbreviated as H-tzia ), is a heterocyclic compound featuring two key pharmacophores: a 1,2,4-triazole ring and a pyridine-4-carboxylic acid (isonicotinic acid) backbone.[1] This architecture is not accidental; it is designed to offer a rich variety of coordination possibilities.

  • 1,2,4-Triazole Moiety: This five-membered ring contains three nitrogen atoms, which are excellent N-donors for metal ions. The N1 and N2 positions of the triazole ring can bridge two different metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.[2][3]

  • Isonicotinic Acid Moiety: This portion provides a classic chelating or bridging unit. The pyridine nitrogen is a potent coordination site, while the carboxylate group can coordinate in monodentate, bidentate chelating, or bidentate bridging fashions. This versatility is a key factor in controlling the final dimensionality and topology of the CP.[4][5]

The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows H-tzia to coordinate with a wide range of metal ions, from transition metals (e.g., Zn, Cu, Cd, Co) to lanthanides.[2][6][7][8] The ligand can be synthesized from accessible starting materials like isonicotinic acid hydrazide.[1][9][10]

Below is a diagram illustrating the potential coordination sites of the H-tzia ligand.

Caption: Potential metal binding sites on the H-tzia ligand.

Synthesis of Coordination Polymers: Methodologies and Protocols

The synthesis of CPs is often more of an art than a science, with final products being highly sensitive to subtle changes in reaction conditions. Solvothermal and hydrothermal methods are the most prevalent techniques, as they utilize elevated temperatures and pressures to increase reagent solubility and promote the crystallization of thermodynamically stable products.[11][12][13]

General Considerations: The "Why" Behind the Method
  • Choice of Metal Salt: The metal salt's counter-ion can be crucial. Highly coordinating anions (like Cl⁻ or CH₃COO⁻) may compete with the H-tzia ligand and become incorporated into the final structure, whereas non-coordinating anions (like NO₃⁻, ClO₄⁻, or BF₄⁻) are often preferred to allow the framework to be dictated solely by the organic ligand.[2][14]

  • Solvent System: The polarity of the solvent (e.g., water, DMF, ethanol) influences the solubility of the precursors and can impact the deprotonation state of the carboxylic acid. Mixed solvent systems are frequently employed to fine-tune these properties.

  • pH Modulation: The pH of the reaction mixture directly controls the deprotonation of the isonicotinic acid group. The fully deprotonated tzia⁻ ligand will have different coordination behavior than its neutral H-tzia form. Bases like triethylamine (TEA) or NaOH are often added to control this parameter.

  • Temperature and Time: These parameters govern the kinetics and thermodynamics of crystal formation. Higher temperatures can lead to denser, more stable phases, while lower temperatures might yield kinetic products. Reaction times typically range from 24 to 72 hours.[15]

  • Molar Ratios: The metal-to-ligand molar ratio is a critical variable. Varying this ratio can lead to the formation of entirely different structures with unique dimensionalities and properties.

The general workflow for synthesizing CPs using H-tzia is outlined below.

reactants Reactants - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - H-tzia Ligand mixing Mixing & Sonication (Ensure homogeneity) reactants->mixing solvent Solvent System (e.g., DMF/H₂O) solvent->mixing sealing Seal in Reaction Vessel (Teflon-lined autoclave) mixing->sealing reaction Solvothermal / Hydrothermal Reaction (e.g., 120-180 °C, 48h) sealing->reaction cooling Controlled Cooling (To room temperature) reaction->cooling isolation Product Isolation (Filtration, Washing) cooling->isolation characterization Characterization (XRD, TGA, IR, etc.) isolation->characterization

Caption: General workflow for solvothermal/hydrothermal synthesis.

Protocol 1: Solvothermal Synthesis of a Luminescent Zn(II)-tzia Framework

This protocol describes a representative synthesis of a zinc-based CP, which are often explored for their luminescence properties.[7][11]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-tzia)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve H-tzia (0.05 mmol, 10.2 mg) in 5 mL of DMF.

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg) in 5 mL of deionized water.

  • Rationale: Using a mixed solvent system helps to fully dissolve both the organic ligand and the inorganic salt.

  • Slowly add the aqueous solution of the zinc salt to the DMF solution of the ligand under constant stirring.

  • Stir the resulting clear solution for 30 minutes at room temperature to ensure complete mixing.

  • Transfer the solution to a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the oven to 140 °C over 2 hours and hold at this temperature for 72 hours.

  • Rationale: The slow heating and long reaction time promote the growth of high-quality single crystals suitable for X-ray diffraction.

  • Cool the oven down to room temperature at a rate of 5 °C/hour.

  • Rationale: Slow cooling is critical to prevent rapid precipitation and to maximize crystal size and quality.

  • Open the autoclave and collect the colorless, block-shaped crystals by filtration.

  • Wash the crystals sequentially with deionized water (2 x 5 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals in air. (Typical yield: 65-75%).

Structural and Physicochemical Characterization

A successful synthesis must be validated through rigorous characterization. This not only confirms the identity and purity of the product but also provides critical insights into its structure and properties. This is a self-validating system that ensures reproducibility and trustworthiness in the results.[6]

Technique Purpose & Expected Outcome
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology. This is the gold standard for structural elucidation.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline sample. The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the CP and quantifies the presence of coordinated or guest solvent molecules. A typical TGA curve will show an initial weight loss corresponding to solvent removal, followed by a plateau, and finally decomposition of the framework at higher temperatures.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the H-tzia ligand to the metal center. Key changes to look for include a shift in the carboxylate C=O stretching frequency (typically around 1600-1700 cm⁻¹) upon deprotonation and coordination, and shifts in the C=N and N-N vibrations of the triazole ring.
Photoluminescence Spectroscopy Investigates the fluorescent or phosphorescent properties of the material. For Zn(II) or Cd(II) CPs, excitation in the UV region may result in visible light emission, which can be sensitive to guest molecules, making them potential sensors.[13][16]

Potential Applications

The structural and functional diversity of CPs derived from H-tzia opens the door to numerous applications. The presence of uncoordinated nitrogen atoms in the triazole rings and the potential for porous structures make these materials highly attractive for:

  • Fluorescence Sensing: The luminescence of certain CPs can be quenched or enhanced in the presence of specific metal ions (e.g., Fe³⁺) or small organic molecules, making them highly selective chemical sensors.[4][5][16]

  • Gas Storage and Separation: By designing frameworks with specific pore sizes and chemical environments, it is possible to create materials that selectively adsorb gases like CO₂ or H₂.[17]

  • Heterogeneous Catalysis: The metal centers within the CP can act as catalytic sites. The porous nature of the material allows for substrate access, and their insolubility makes them easily recoverable catalysts.[3][17]

  • Drug Delivery: The biocompatibility of certain metal ions (e.g., Zn) and the potential for porous structures make these materials candidates for loading and controllably releasing therapeutic agents.[17] The inherent biological activity of 1,2,4-triazole derivatives adds another layer of potential in medicinal applications.[17][18][19]

References

  • Two triazole-based coordination polymers: Synthesis and crystal structure characterization. (2024). Open Chemistry. Available at: [Link][6][11]

  • Solvothermal Synthesis and Diverse Coordinate Structures of a Series of Luminescent Copper(I) Thiocyanate Coordination Polymers Based on N-Heterocyclic Ligands. (n.d.). ACS Publications. Available at: [Link][12]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. Available at: [Link][17]

  • Solvothermal synthesis, crystal structure and photoluminiscence of Cd(II) coordination polymer derived from a 1,2,3-triazole-based tricarboxylate ligand. (n.d.). ResearchGate. Available at: [Link][13]

  • Hydrothermal synthesis, crystal structures, and blue photoluminescence of two 2-D Ag–1,2,4-triazolate coordination polymers with 4462 topology. (n.d.). SpringerLink. Available at: [Link][15]

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (n.d.). MDPI. Available at: [Link][2]

  • Preparation Of Triazole Ligand-Based Coordination Polymers And Their Application In Fluorescence Properties. (2023). Globe Thesis. Available at: [Link][16]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (n.d.). NIH National Library of Medicine. Available at: [Link][3]

  • Synthesis, Crystal Structure and Luminescent Properties of 2D Zinc Coordination Polymers Based on Bis(1,2,4-triazol-1-yl)methane and 1,3-Bis(1,2,4-triazol-1-yl)propane. (n.d.). MDPI. Available at: [Link][7]

  • ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. (n.d.). ResearchGate. Available at: [Link][9]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. (n.d.). ResearchGate. Available at: [Link][10]

  • Synthesis, structure characterization, and properties of a new heterometallic coordination polymer containing two μ3-bridging tridentate. (n.d.). Goa University. Available at: [Link]

  • Syntheses, characterization and properties of three coordination polymers with interpenetrating structures comprising 4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid). (2019). NIH National Library of Medicine. Available at: [Link][4][5]

  • Synthesis, Crystal Structures, and Properties of Copper(II), Zinc(II), and Cadmium(II) Coordination Polymers Based on 5-Nitro-isophthalate and 1,2-(2-Pyridyl)-1,2,4-triazole. (n.d.). ResearchGate. Available at: [Link][14]

  • The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. (2023). MDPI. Available at: [Link][20]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National University of Pharmacy. Available at: [Link][18]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). NIH National Library of Medicine. Available at: [Link][19]

  • Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. (2023). MDPI. Available at: [Link][8]

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Application Notes & Protocols: Evaluating the Antimicrobial Activity of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Consequently, the discovery and development of new chemical entities with potent and novel mechanisms of action are of paramount importance. Nitrogen-containing heterocyclic compounds have long been a cornerstone of medicinal chemistry, with the 1,2,4-triazole nucleus being a particularly privileged scaffold.[1] This five-membered ring system is integral to numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[2][3]

This guide focuses on a promising class of molecules: 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid derivatives . This scaffold strategically combines two key pharmacophores: the biologically active 1,2,4-triazole ring and an isonicotinic acid moiety, a structure reminiscent of the antitubercular drug isoniazid.[4][5] The synthesis of derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial efficacy.

This document provides a comprehensive framework for the synthesis and rigorous evaluation of these derivatives. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

General Synthetic Pathway and Rationale

The synthesis of 1,2,4-triazole derivatives frequently begins with accessible starting materials, with isonicotinic acid hydrazide being a common and logical precursor for the target scaffold.[4][6] A generalized, multi-step synthetic approach allows for the introduction of chemical diversity at various positions, which is critical for developing a library of compounds for screening.

A typical synthetic workflow is outlined below. The initial step involves the reaction of isonicotinic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield the core 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This thiol group provides a reactive handle for subsequent derivatization (e.g., alkylation, Mannich base formation), enabling the creation of a diverse library of final compounds for biological evaluation.

G cluster_start Starting Materials cluster_inter Intermediate Formation cluster_core Core Scaffold Synthesis cluster_final Derivatization A Isonicotinic Acid Hydrazide C Thiosemicarbazide Intermediate A->C Step 1: Addition Reaction B R-N=C=S (Isothiocyanate) B->C D 4-R-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol C->D Step 2: Base-catalyzed Cyclization E Diverse Library of Final Compounds D->E Step 3: Alkylation, Mannich Reaction, etc.

A generalized synthetic workflow for the target derivatives.

Protocols for Antimicrobial Susceptibility Testing

Evaluating a novel compound's antimicrobial properties requires a tiered approach, beginning with qualitative screening and progressing to quantitative assessments of inhibitory and cidal activity.

Primary Screening: Agar Well Diffusion Assay

This method serves as a rapid and cost-effective initial screen to qualitatively assess the antimicrobial potential of the synthesized derivatives.[7][8] The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent results in a zone of growth inhibition around the well.[9][10]

Protocol:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11][12]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.[10]

  • Well Preparation and Compound Application:

    • Allow the plate surface to dry for 5-10 minutes.

    • Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, create equidistant wells in the agar.[9][13]

    • Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Accurately pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.

  • Controls (Critical for Validation):

    • Positive Control: Add a solution of a known antibiotic (e.g., Ciprofloxacin for bacteria) to one well.

    • Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compounds to another well to ensure it has no intrinsic antimicrobial activity.[10][14]

  • Incubation:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit compound diffusion.

    • Invert the plates and incubate at 37°C for 18-24 hours for most bacteria.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) for each well. A larger zone of inhibition generally indicates greater antimicrobial activity.[9]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18] This quantitative method is essential for comparing the potency of different derivatives.[17][19]

Protocol:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row.

    • Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in section 3.1.1.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of the 0.5 McFarland suspension).[11][12]

  • Plate Inoculation and Controls:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Well 11 (Growth Control): Contains broth and inoculum but no test compound. This well must show turbidity for the test to be valid.[17]

    • Well 12 (Sterility Control): Contains 100 µL of broth only (no inoculum). This well must remain clear.[17]

    • A row with a standard antibiotic should be included as a positive control.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours.[16]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11][20]

G cluster_mic Broth Microdilution Workflow (MIC) cluster_mbc Minimum Bactericidal Concentration Workflow (MBC) A Prepare Serial Dilutions of Compound in 96-Well Plate D Inoculate Wells (Final: 5x10^5 CFU/mL) A->D B Prepare Standardized Inoculum (0.5 McFarland) C Dilute Inoculum to ~1x10^6 CFU/mL B->C C->D E Incubate Plate (37°C, 16-20h) D->E F Read MIC: Lowest Concentration with No Visible Growth E->F G Select Clear Wells (at MIC and above) F->G Proceed to MBC H Spot/Plate Aliquot onto Agar Plate G->H I Incubate Agar Plate (37°C, 18-24h) H->I J Count Colonies & Determine CFU/mL I->J K Read MBC: Lowest Concentration with ≥99.9% Kill J->K

Workflow for MIC and MBC Determination.
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

The MIC value alone does not distinguish between compounds that inhibit growth (bacteriostatic) and those that kill the organism (bactericidal). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial population.[21][22][23]

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each clear well thoroughly.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each clear well onto a fresh, antibiotic-free MHA plate. Streak for colony isolation.[21]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22][23]

Data Presentation and Interpretation

Systematic data presentation is crucial for comparing the efficacy of derivatives and establishing structure-activity relationships.

Table 1: Standardized Format for Presenting Antimicrobial Activity Data

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
e.g., Derivative 1aStaphylococcus aureusPositive[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
e.g., Derivative 1aEscherichia coliNegative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
e.g., Derivative 1bStaphylococcus aureusPositive[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
e.g., Derivative 1bEscherichia coliNegative[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Positive Control[Relevant Organism][Stain][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC provides a valuable index of a compound's activity.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.[21]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.

Hypothesized Mechanism of Action

The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents like fluconazole. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that the this compound derivatives exert their antifungal activity via a similar mechanism.

The antibacterial mechanism may differ. Potential targets in bacteria could include other essential enzymes. Further studies, such as molecular docking with known bacterial enzyme targets (e.g., MurB, involved in peptidoglycan synthesis) or cell-based assays, would be required to elucidate the precise mechanism of antibacterial action.[24]

G A 2-(4H-1,2,4-triazol-4-yl) isonicotinic acid Derivative B Fungal Cytochrome P450 (Lanosterol 14α-demethylase) A->B Inhibition D Ergosterol Biosynthesis C Lanosterol C->D Catalyzed by Enzyme (B) E Disrupted Fungal Cell Membrane D->E Blocked F Fungal Cell Death E->F

Hypothesized antifungal mechanism of action.

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Application Notes and Protocols: Antifungal Screening of Compounds Containing the 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, associated with high morbidity and mortality rates, particularly in immunocompromised individuals.[1] The emergence of drug-resistant fungal strains further complicates treatment, underscoring the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.[2] The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and voriconazole.[3][4] These agents typically exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] This application note provides a detailed guide for the preliminary in vitro screening of novel compounds featuring the 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid scaffold to identify promising candidates for further development.

Guiding Principles for a Robust Antifungal Screening Cascade

A successful antifungal screening program relies on a systematic and logical progression of assays. The primary objective is to efficiently identify compounds with potent and selective antifungal activity. This is best achieved through a tiered approach, starting with broad primary screening to determine basic activity, followed by more detailed secondary assays to characterize the potency and spectrum of the "hit" compounds.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Lead Candidate Selection A Compound Library (this compound derivatives) B Broth Microdilution Assay (Primary Screen vs. Key Pathogens) A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Spectrum of Activity (Expanded Fungal Panel) C->D E Cytotoxicity Assay (Mammalian Cell Lines) C->E F Preliminary Mechanism of Action Studies D->F G Data Analysis & Hit Prioritization E->G F->G H Selection of Lead Compounds for In Vivo Studies G->H

Caption: A streamlined workflow for the identification of lead antifungal candidates.

PART 1: In Vitro Antifungal Susceptibility Testing Protocols

The cornerstone of primary antifungal screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data.[8][9][10]

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)[11]

This method is a highly reproducible and widely accepted standard for determining the MIC of antifungal agents against yeast pathogens like Candida albicans and Cryptococcus neoformans.

I. Materials and Reagents:

  • Fungal Strains: Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and clinical isolates of interest.

  • Culture Media: Sabouraud Dextrose Agar (SDA) for subculturing.[8] RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS).

  • Test Compounds: Stock solutions of this compound derivatives, typically prepared in dimethyl sulfoxide (DMSO).

  • Control Antifungal: Fluconazole or another appropriate control.

  • Sterile Supplies: 96-well microtiter plates, saline (0.85%), spectrophotometer, incubator.

II. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[8]

    • Select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.[8] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.[8]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and control antifungal in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • The typical concentration range for initial screening is 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[8]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which a significant inhibition of growth is observed. For azoles, this is typically a ≥50% reduction in turbidity compared to the growth control.[11][12]

    • Reading can be done visually or with a microplate reader at 530 nm.[12]

Protocol 2: Agar Disk Diffusion Method (Qualitative Screening)[14][15]

This method provides a simpler, qualitative assessment of antifungal activity and is useful for rapid screening of a large number of compounds.[13][14]

I. Materials and Reagents:

  • Fungal Strains and Culture Media: As described in Protocol 1.

  • Agar: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8]

  • Test Compounds: Stock solutions of known concentration.

  • Sterile Supplies: Petri dishes, sterile paper disks (6 mm diameter), sterile swabs.

II. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[8]

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile paper disks to the surface of the inoculated agar.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk.

    • Include a solvent control (e.g., DMSO) and a positive control antifungal disk.

  • Incubation and Interpretation:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.[8] A larger zone of inhibition generally indicates greater antifungal activity.

PART 2: Data Presentation and Interpretation

Clear and concise presentation of screening data is crucial for identifying promising lead compounds.

Table 1: Example of MIC Data for Novel Triazole Derivatives

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Cryptococcus neoformans (H99) MIC (µg/mL)Fluconazole MIC (µg/mL)
TZH-0018161
TZH-0020.511
TZH-003>64>641
TZH-004241

Interpretation of MICs:

  • Sensitive (S): The fungal isolate is inhibited by the achievable concentration of the antimicrobial agent.[15]

  • Intermediate (I): The isolate may be inhibited in body sites where the drug is physiologically concentrated or when a higher dosage is used.[15]

  • Resistant (R): The isolate is not inhibited by the usually achievable concentrations of the agent.[15]

It is important to note that clinical breakpoints for novel compounds have not been established. Therefore, initial interpretation relies on comparison to known antifungal agents and the compound's performance across a panel of fungal species.

PART 3: Secondary Screening and Mechanistic Insights

Compounds demonstrating promising primary activity should be advanced to secondary screening to assess their broader spectrum and selectivity.

Protocol 3: Cytotoxicity Assay

It is essential to evaluate the toxicity of lead compounds against mammalian cells to ensure a therapeutic window.

I. Materials and Reagents:

  • Cell Line: A standard mammalian cell line (e.g., HEK293, HepG2).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Dilutions of the active antifungal compounds.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.

II. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the 50% cytotoxic concentration (CC50). A higher CC50 value indicates lower cytotoxicity.[16][17]

Potential Mechanism of Action of Triazole-Containing Compounds

The 1,2,4-triazole moiety is a key structural feature of many antifungal drugs that target ergosterol biosynthesis.[18] It is hypothesized that the nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its enzymatic activity.[5][6] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.[5]

Ergosterol_Biosynthesis_Inhibition A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B Substrate C Ergosterol Biosynthesis Pathway B->C Catalyzes D Ergosterol C->D E Fungal Cell Membrane Integrity D->E F 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid derivative F->B Inhibits

Sources

Application Note & Protocol: High-Purity Isolation of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is a bifunctional organic ligand of significant interest in both materials science and medicinal chemistry. Its molecular architecture, which incorporates a pyridine-4-carboxylic acid (isonicotinic acid) moiety and a 1,2,4-triazole ring, provides multiple coordination sites (N and O donors). This makes it a highly versatile building block for constructing sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1]

In the pharmaceutical landscape, the 1,2,4-triazole nucleus is recognized as a "privileged scaffold," a core structure present in numerous FDA-approved drugs known for a broad spectrum of pharmacological activities, including potent antifungal and antimicrobial effects.[1][2] The synthesis of this and related compounds often originates from readily available precursors like isonicotinic acid hydrazide (isoniazid).[3][4][5]

However, the synthetic route can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products of incomplete ring-closure or side reactions. The presence of these impurities can critically impact the material properties of derived MOFs or the pharmacological profile and safety of potential drug candidates. Therefore, a robust and validated purification protocol is not merely a procedural step but a prerequisite for reliable downstream applications. This guide provides a detailed, field-proven protocol for the purification of this compound to a high degree of purity, complete with methodologies for validation and troubleshooting.

Principle of Purification: Exploiting Differential Solubility

The cornerstone of this purification protocol is recrystallization . This technique leverages the differences in solubility between the target compound and impurities within a selected solvent system. The ideal solvent will fully dissolve the target compound and its impurities at an elevated temperature and, upon controlled cooling, will allow the target compound to selectively crystallize out of the solution, leaving the impurities behind in the "mother liquor." The success of this method is critically dependent on the judicious selection of the recrystallization solvent.

Detailed Purification Protocol

This protocol is designed for purifying crude this compound obtained from a typical synthesis.

Materials and Equipment
  • Crude this compound

  • Reagent-grade solvents (see Table 1)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and vacuum filtration flask

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is paramount. Due to the polar nature and hydrogen bonding capabilities of the target molecule, polar solvents are most effective. A mixed solvent system, such as Dimethylformamide (DMF) and water, often yields superior results by allowing for fine-tuned solubility control. See Table 1 for guidance on solvent selection.

    Expert Insight: While ethanol can be used, the high solubility of the compound may lead to lower recovery. DMF is an excellent primary solvent for dissolution, with water acting as an anti-solvent to induce crystallization upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal volume of DMF and gently heat the mixture to 40-50°C with stirring until the solid completely dissolves. Using the absolute minimum volume of hot solvent required for dissolution is critical to ensure the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed in the hot solution, a hot gravity filtration is necessary. Pre-heat a glass funnel and a second Erlenmeyer flask in an oven. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step removes insoluble impurities and prevents premature crystallization in the funnel.

  • Controlled Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than the rapidly formed solids from crash cooling.

  • Inducing Precipitation: Once the solution has reached room temperature, slowly add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached. Gently warm the solution again until it becomes clear, then allow it to cool once more. This ensures the crystallization process begins from a homogenous, saturated state.

  • Maximizing Yield: After crystal formation is evident at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. It is crucial to wash the collected crystal cake with a small amount of cold solvent (e.g., a cold ethanol/water mixture or ice-cold water) to rinse away the residual mother liquor containing the dissolved impurities. Using a cold solvent minimizes the loss of the desired product.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60°C until a constant weight is achieved. Alternatively, dry in a vacuum desiccator over a desiccant.

Purification Workflow Diagram

G cluster_purification Purification Workflow start Crude Product dissolve Dissolve in Minimum Hot DMF start->dissolve hot_filter Hot Gravity Filtration (If Needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool precipitate Induce Precipitation with Water cool->precipitate ice_bath Cool in Ice Bath (Maximize Yield) precipitate->ice_bath isolate Isolate via Vacuum Filtration ice_bath->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Step-by-step workflow for the recrystallization of this compound.

Quality Control: A Self-Validating System

Post-purification analysis is mandatory to confirm the identity and assess the purity of the final product. A multi-pronged approach ensures the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment.[6] A well-developed reverse-phase HPLC method can effectively separate the target compound from residual starting materials and related impurities.[7][8]

Parameter Recommended Condition
Instrumentation HPLC system with UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[6][8]
Mobile Phase A: 0.05% Sulfuric Acid in Water[7] or 20mM Phosphate Buffer (pH 3.0)
B: Acetonitrile or Methanol
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial
Flow Rate 1.0 mL/min
Detection Wavelength 261 nm[9]
Injection Volume 5-10 µL
Sample Preparation 0.5 mg/mL in a 50:50 mixture of Acetonitrile/Water

Purity Specification: A purity level of ≥98% (by peak area) is typically considered suitable for most research applications.

Spectroscopic and Physical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be clean, with sharp signals corresponding to the triazole and pyridine ring protons and carbons, and integral values should match the expected proton count.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺). The molecular weight of the target compound is 190.16 g/mol .[13]

  • Melting Point: A sharp melting point range, consistent with literature values, is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

Purity Assessment Workflowdot

G

Sources

Strategic Functionalization of the Carboxylic Acid Moiety in 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure marries two key pharmacophores: the isonicotinic acid backbone, a cornerstone of various therapeutic agents, and the 1,2,4-triazole ring, a "privileged scaffold" renowned for a wide spectrum of pharmacological activities.[1] The strategic modification of its carboxylic acid group is a critical step in harnessing its potential, enabling its use as a versatile building block for novel drug candidates, coordination polymers, and Metal-Organic Frameworks (MOFs).[1]

This guide provides a detailed exploration of the primary synthetic routes for functionalizing this carboxylic acid group. We move beyond simple procedural lists to offer insights into the causality behind protocol choices, ensuring that researchers can adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, incorporating key considerations for reaction monitoring and product characterization.

Part 1: Foundational Strategy - Activation of the Carboxyl Group

The hydroxyl (-OH) of a carboxylic acid is a poor leaving group, making direct reaction with nucleophiles like amines or alcohols inefficient.[2] Therefore, the central principle of functionalization is to first "activate" the carboxyl group by converting the -OH into a better leaving group.[3][4] This creates a highly reactive acylating intermediate that readily undergoes nucleophilic acyl substitution.

The choice of activating agent is dictated by the desired functional group (amide, ester, etc.), the stability of the starting material, and the desired reaction conditions.

G A This compound B Activation (e.g., Coupling Reagents, SOCl₂) A->B Step 1 C Reactive Intermediate (Active Ester, Acyl Chloride, etc.) B->C Forms D Amine (R-NH₂) C->D Nucleophilic Attack E Alcohol (R-OH) C->E Nucleophilic Attack F Amide Derivative D->F Forms G Ester Derivative E->G Forms

Caption: General workflow for carboxylic acid functionalization.

Part 2: Synthesis of Amide Derivatives

Amide bond formation is one of the most crucial reactions in drug discovery.[5] For a substrate like this compound, several robust protocols can be employed. Direct condensation with amines is typically ineffective because amines, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[2]

Method 1: Carbodiimide-Mediated Amide Coupling

Expertise & Experience: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used due to their reliability and the water-soluble nature of their urea byproduct, which simplifies purification. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side reaction. To mitigate this and reduce potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included. These additives trap the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.

Protocol: EDC/HOBt Mediated Amide Synthesis

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes.

    • Scientist's Note: Pre-activation allows for the formation of the HOBt-ester before the amine is introduced, which can improve yields, especially with less reactive amines.

  • Amine & Base Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Scientist's Note: DIPEA is used to neutralize the HCl salt of EDC and the carboxylic acid proton without competing as a nucleophile. It is preferred over triethylamine, which can sometimes lead to side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up & Purification: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide.

Method 2: Uronium/Onium Salt-Based Coupling (HATU)

Expertise & Experience: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most powerful and efficient coupling reagents available.[6] HATU is derived from HOAt, and its mechanism involves the rapid formation of a highly reactive OAt-active ester.[6] This method is often faster and provides higher yields than carbodiimide methods, particularly for sterically hindered substrates or poorly nucleophilic amines.

G cluster_0 Activation Phase cluster_1 Coupling Phase A Carboxylic Acid (R-COOH) B HATU + Base (e.g., DIPEA) A->B 1. Reacts with C OAt-Active Ester B->C 2. Forms D Amine (R'-NH₂) C->D 3. Nucleophilic Attack F HOAt + Tetramethylurea (Byproducts) C->F Releases E Amide Product (R-CO-NHR') D->E 4. Forms

Sources

Application Notes and Protocols: 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid in Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensing Potential of a Unique Heterocycle

In the dynamic fields of chemical sensing and diagnostics, the demand for highly selective and sensitive molecular probes is ever-present. The compound 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid stands out as a promising candidate for the development of novel sensing platforms. Its molecular architecture is a sophisticated amalgamation of two key heterocyclic moieties: a 1,2,4-triazole ring and a pyridine-4-carboxylic acid (isonicotinic acid) backbone.[1] This unique combination of functional groups bestows upon the molecule a rich coordination chemistry, making it an excellent building block for the design of sensors for a variety of analytes, particularly metal ions.

The 1,2,4-triazole component is a well-established pharmacophore and a versatile ligand in coordination chemistry, known for its ability to form stable complexes with a range of metal centers.[2][3][4] The nitrogen-rich nature of the triazole ring provides multiple donor sites for metal chelation.[1] Simultaneously, the isonicotinic acid moiety offers a carboxylate group and a pyridine nitrogen, both of which are excellent coordination sites.[1] The strategic placement of these groups suggests that this compound can act as a multidentate ligand, capable of selectively binding to specific metal ions. This binding event can be transduced into a measurable optical or electrochemical signal, forming the basis of a sensing application.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of this compound in sensing. We will explore its application as both a standalone molecular sensor and as a building block for the construction of more complex sensing architectures, such as Metal-Organic Frameworks (MOFs). The protocols provided are designed to be a starting point for the development of robust and reliable sensing assays.

Part 1: Fluorescent and Colorimetric Sensing of Metal Ions in Solution

The inherent electronic properties of this compound, stemming from its aromatic and heterocyclic nature, make it a candidate for development as a fluorescent or colorimetric chemosensor. The binding of a metal ion to the ligand can modulate its electronic structure, leading to a change in its absorption or emission properties.[5] This can manifest as a "turn-on" or "turn-off" fluorescent response, or a visible color change.[5]

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT)

The sensing mechanism is likely to be governed by processes such as Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT).[5][6] In a potential CHEF mechanism, the unbound ligand might have a low fluorescence quantum yield due to photoinduced electron transfer (PET) from the nitrogen lone pairs to the excited fluorophore. Upon chelation of a metal ion, this PET process can be inhibited, leading to a significant enhancement of fluorescence.[5] Alternatively, metal ion binding could induce a change in the ICT character of the molecule, resulting in a shift in the absorption and emission wavelengths.

Experimental Workflow for Metal Ion Detection

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution titration Perform Fluorescence/ Colorimetric Titration prep_sensor->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration selectivity Conduct Selectivity Study prep_metal->selectivity prep_buffer Prepare Buffer Solution prep_buffer->titration prep_buffer->selectivity plot_data Plot Titration Data titration->plot_data analyze_selectivity Analyze Selectivity Data selectivity->analyze_selectivity calc_params Calculate Binding Constant & Detection Limit plot_data->calc_params

Caption: General experimental workflow for metal ion detection.

Protocol 1: Screening for Metal Ion Selectivity

Objective: To identify which metal ions interact with this compound and produce a measurable optical response.

Materials:

  • This compound

  • Aqueous solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) at a concentration of 1 mM.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Spectrofluorometer and/or UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO or a suitable solvent).

  • Prepare a working solution of the sensor by diluting the stock solution in the buffer to a final concentration of 10 µM.

  • Record the baseline spectra: Measure the absorption and fluorescence emission spectra of the sensor working solution.

  • Screening: To separate aliquots of the sensor working solution, add a small volume (e.g., 10 µL) of each metal ion stock solution to achieve a final metal ion concentration of 100 µM (a 10-fold excess).

  • Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.

  • Measure the spectra: Record the absorption and fluorescence emission spectra for each solution containing a different metal ion.

  • Analyze the results: Compare the spectra obtained in the presence of different metal ions to the baseline spectra. Identify which metal ions cause a significant change in absorbance, fluorescence intensity, or wavelength.

Protocol 2: Fluorescence Titration for Quantitative Analysis

Objective: To quantify the binding affinity (binding constant) and the limit of detection (LOD) for a selected metal ion that showed a strong response in the screening protocol.

Materials:

  • Same as Protocol 1, with a focus on the selected metal ion.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and increasing concentrations of the selected metal ion (e.g., from 0 to 50 µM).

  • Allow the solutions to equilibrate for a set time at a constant temperature.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the data: Plot the fluorescence intensity as a function of the metal ion concentration.

  • Calculate the binding constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding). For 1:1 binding, the Benesi-Hildebrand equation can be used.

  • Determine the Limit of Detection (LOD): The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low analyte concentrations.[7]

Parameter Description Typical Range for Triazole-Based Sensors
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.10⁻⁶ to 10⁻⁹ M
Binding Constant (Kₐ) A measure of the affinity between the sensor and the analyte.10⁴ to 10⁷ M⁻¹
Response Time The time required for the sensor to reach a stable signal upon addition of the analyte.Seconds to minutes

Part 2: Application in Luminescent Metal-Organic Frameworks (MOFs)

Beyond its use as a discrete molecular sensor, this compound is an ideal candidate as an organic linker for the synthesis of luminescent Metal-Organic Frameworks (MOFs).[1] These crystalline porous materials can exhibit enhanced sensing properties due to the pre-organization of the ligand in a rigid framework and the potential for analyte diffusion into the pores.

Principle of Operation: Host-Guest Interactions and Luminescence Modulation

A luminescent MOF built from this compound linkers and a suitable metal node (e.g., Zn²⁺ or Cd²⁺) can act as a host for guest analyte molecules. The luminescence of the MOF can be modulated by the presence of these guest molecules through various mechanisms, including:

  • Luminescence Quenching: Electron-deficient analytes (e.g., nitroaromatics) can act as quenchers of the MOF's fluorescence.

  • Luminescence Enhancement: Binding of an analyte can restrict the vibrational and rotational freedom of the linker, leading to an increase in luminescence intensity.

  • Energy Transfer: The MOF can act as an antenna, absorbing light and transferring the energy to a luminescent guest molecule.

Workflow for MOF-Based Sensing

G cluster_synth Synthesis & Characterization cluster_sensing Sensing Application cluster_analysis Data Analysis synth_mof Synthesize MOF char_mof Characterize MOF (PXRD, TGA, etc.) synth_mof->char_mof prep_dispersion Prepare MOF Dispersion char_mof->prep_dispersion add_analyte Add Analyte prep_dispersion->add_analyte measure_lum Measure Luminescence add_analyte->measure_lum plot_quenching Plot Quenching/ Enhancement Data measure_lum->plot_quenching calc_sv Calculate Stern-Volmer Constant (Ksv) plot_quenching->calc_sv

Caption: Workflow for MOF-based sensing.

Protocol 3: Synthesis of a Luminescent MOF

Objective: To synthesize a luminescent MOF using this compound as the organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure (Solvothermal Synthesis):

  • Combine the reactants: In a glass vial, dissolve this compound and the metal salt in the solvent in a 1:1 molar ratio.

  • Seal the reactor: Place the vial inside the Teflon-lined autoclave and seal it tightly.

  • Heat the reactor: Place the autoclave in an oven and heat it to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Cool down: Allow the autoclave to cool down slowly to room temperature.

  • Isolate the crystals: Collect the crystalline product by filtration, wash with fresh solvent, and dry under vacuum.

  • Characterize the MOF: Confirm the structure and purity of the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy.

Protocol 4: MOF-Based Sensing of Analytes

Objective: To evaluate the performance of the synthesized MOF as a luminescent sensor for a specific analyte (e.g., a nitroaromatic compound or a different metal ion).

Materials:

  • Synthesized luminescent MOF

  • A solvent for dispersing the MOF (e.g., ethanol or DMF)

  • Stock solutions of the target analyte and potential interfering species.

  • Spectrofluorometer

Procedure:

  • Prepare a stable dispersion of the MOF in the chosen solvent by sonication.

  • Record the baseline luminescence: Measure the luminescence emission spectrum of the MOF dispersion.

  • Titration: Add incremental amounts of the analyte stock solution to the MOF dispersion and record the luminescence spectrum after each addition.

  • Analyze the data: Plot the luminescence intensity at the emission maximum against the analyte concentration.

  • Calculate the quenching/enhancement efficiency: For luminescence quenching, the data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where I₀ and I are the luminescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant.

  • Assess selectivity: Repeat the experiment with other potential interfering analytes to determine the selectivity of the MOF sensor.

Parameter Description Typical Range for MOF-Based Sensors
Stern-Volmer Constant (Kₛᵥ) A measure of the quenching efficiency.10³ to 10⁵ M⁻¹
Selectivity The ability of the sensor to respond to the target analyte in the presence of other species.High selectivity is desired.
Reusability The ability of the sensor to be used for multiple sensing cycles.Can be tested by washing and reactivating the MOF.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, potential in the field of chemical sensing. Its unique structural features make it an excellent candidate for the development of both discrete molecular sensors and advanced materials like luminescent MOFs. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring these possibilities. Future research could focus on the synthesis of derivatives of this molecule to fine-tune its selectivity and sensitivity for specific analytes of interest in environmental monitoring, clinical diagnostics, and drug development. The versatility of its chemistry promises a bright future for this compound as a cornerstone in the design of next-generation sensing technologies.

References

  • ResearchGate. (n.d.). (a). Absorption; (b). emission spectra of triazole based pyridine sensor. [Link]

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. [Link]

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362–4366. [Link]

  • ACS Omega. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. [Link]

  • ResearchGate. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

  • ResearchGate. (2021). Glycerol‐Triazole Conjugated Rhodamine as Colorimetric and Fluorimetric Sensor for Cu. [Link]

  • ResearchGate. (n.d.). Highly selective fluorescent and colorimetric sensor for Hg2+ based on triazole-linked NBD. [Link]

  • Park, S., Lee, J. W., & Yoon, J. (2014). A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact. Scientific Reports, 4, 5833. [Link]

  • Miranda-Castro, R., de-los-Santos-Álvarez, N., Lobo-Castañón, M. J., & López-Ruiz, B. (2017). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 17(10), 2297. [Link]

  • OUCI. (2024). Recent advances in photoresponsive-based triazole sensors and their applications in biomaterials. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic building block. As a molecule incorporating both the 1,2,4-triazole pharmacophore and an isonicotinic acid moiety, it serves as a critical linker in the development of Metal-Organic Frameworks (MOFs) and as an intermediate for novel therapeutic agents.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and the chemical rationale behind key experimental choices to help you navigate the common challenges encountered during its synthesis.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound typically involves a multi-step process commencing from readily available precursors. A plausible and efficient route begins with the conversion of 2-chloroisonicotinic acid to a hydrazine intermediate, which is then cyclized to form the desired 1,2,4-triazole ring. Understanding this workflow is the first step in diagnosing and resolving yield-related issues.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Triazole Formation cluster_2 Phase 3: Purification A 2-Chloroisonicotinic Acid B 2-Hydrazinoisonicotinic Acid A->B Hydrazine Hydrate C N'-(1H-Formyl)hydrazono- is nicotinohydrazide B->C Triethyl Orthoformate Acetic Anhydride D This compound (Final Product) C->D Thermal Cyclization (High-Boiling Solvent) E Crude Product D->E Acidification & Precipitation F Pure Product E->F Recrystallization

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the primary areas to investigate?

Low yield is a multifaceted problem that can originate from any stage of the synthesis. A systematic approach is crucial.

  • Incomplete Ring Cyclization: The conversion of the formyl hydrazide intermediate to the final triazole is often the most challenging step. High temperatures are required, and insufficient heat or reaction time will result in a crude product containing significant amounts of uncyclized starting material.

  • Side Reactions: The high temperatures needed for cyclization can also promote side reactions, such as decarboxylation of the isonicotinic acid moiety or other thermal decomposition pathways.

  • Purification Losses: The target compound has amphoteric properties (both acidic carboxyl and basic triazole/pyridine nitrogens). Improper pH control during work-up can lead to significant loss of product in the aqueous phase. Overly aggressive recrystallization can also diminish the final isolated yield.

Q2: The cyclization step seems to be my main problem. How can I optimize it?

The formation of the 1,2,4-triazole ring via intramolecular cyclization is a dehydration reaction that requires overcoming a significant energy barrier.[2]

  • Causality: The reaction involves the nucleophilic attack of a terminal nitrogen onto the carbon of a formyl or related group, followed by the elimination of water. This process is often catalyzed by either acid or base, but in many preparations, thermal energy in a high-boiling solvent is used to drive the reaction to completion.

Optimization Strategies:

ParameterRecommendationRationale & Scientific Justification
Solvent Use a high-boiling polar aprotic solvent like Diphenyl Ether, DMF, or DMSO.These solvents can reach the high temperatures (180-250 °C) necessary for efficient thermal cyclization while ensuring the reactants remain in solution. DMF has been successfully used as a solvent for cyclization in related triazole syntheses.[3]
Temperature Monitor and control the temperature closely. Start with a temperature scan from 180 °C up to 220 °C.Insufficient temperature leads to an incomplete reaction. Excessive temperature can cause decomposition. The optimal temperature will maximize the rate of cyclization while minimizing degradation.
Reaction Time Monitor the reaction by TLC or HPLC. Typical times range from 4 to 12 hours.The reaction should be heated until the starting intermediate is no longer visible by TLC analysis. Prolonged heating after completion can increase the formation of byproducts.
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).This minimizes the risk of oxidative side reactions at high temperatures, preserving the integrity of the pyridine and triazole rings.
Q3: I'm seeing an unexpected peak in my NMR and a different m/z in my mass spectrum. What is a likely side product?

A common side product is the isomeric 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid .

  • Mechanism of Formation: During cyclization, the pyridine ring can be formed via linkage to either the N1 or N4 of the triazole ring. The 4H-isomer is generally the thermodynamically favored product in many related syntheses, but the formation of the 1H-isomer is a known possibility. The ratio of these isomers can be influenced by the specific reaction conditions, particularly the solvent and any catalytic agents used.

Troubleshooting Steps:

  • Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively establish the connectivity between the pyridine ring and the triazole ring.

  • Minimization: Carefully control the cyclization conditions. Sometimes, a lower temperature for a longer duration can favor the formation of the desired thermodynamic product over the kinetic one.

  • Purification: Separating these isomers can be extremely difficult due to their similar polarities. Preparative HPLC is often the only viable method if separation is absolutely necessary.

Q4: What is the most effective method for purifying the final product?

The key is to leverage the compound's isoelectric point.

  • Initial Isolation (Precipitation): After the reaction is complete, cool the mixture and dissolve it in a suitable aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the soluble sodium salt. Filter to remove any non-acidic, insoluble impurities.

  • Acidification: Slowly add acid (e.g., 1M HCl) to the filtrate with vigorous stirring. The product will be least soluble at its isoelectric point (typically pH 3-5) and will precipitate out of the solution.

  • Recrystallization: The precipitated solid can be further purified by recrystallization. A polar protic solvent system, such as ethanol/water or acetic acid/water, is often effective.[4] The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.

Section 3: Recommended Experimental Protocol

This protocol represents a robust starting point. Researchers should optimize based on their specific laboratory conditions and analytical results.

Part A: Synthesis of 2-Hydrazinoisonicotinic Acid

  • To a sealed pressure vessel, add 2-chloroisonicotinic acid (1 eq.).

  • Add hydrazine hydrate (4-5 eq.) and ethanol as a solvent.

  • Seal the vessel and heat to 110-120 °C for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinoisonicotinic acid.

Part B: Cyclization to form this compound

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-hydrazinoisonicotinic acid (1 eq.) in triethyl orthoformate (3 eq.).

  • Add acetic anhydride (1.5 eq.) dropwise.

  • Heat the mixture to reflux for 4-6 hours to form the intermediate.

  • Carefully distill off the excess triethyl orthoformate and ethyl acetate byproduct.

  • To the resulting residue, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 200-210 °C for 8-10 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to below 100 °C before proceeding to purification.

Part C: Purification

  • Pour the cooled reaction mixture into a beaker containing 1M NaOH (aq) and stir until all acidic material is dissolved.

  • Transfer the solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove the diphenyl ether.

  • Transfer the aqueous layer to a clean beaker and cool in an ice bath.

  • Slowly acidify with 1M HCl (aq) with vigorous stirring until the pH is approximately 4.

  • Allow the resulting precipitate to stir in the cold for 1 hour to maximize precipitation.

  • Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 60 °C to yield the final product. For higher purity, recrystallize from an ethanol/water mixture.

Section 4: Troubleshooting Logic Diagram

This flowchart provides a visual guide for systematically addressing low-yield issues.

G start Problem: Low Final Yield check_crude Step 1: Analyze Crude Product (NMR, LC-MS) start->check_crude cause1 Cause: Incomplete Reaction Evidence:High % of starting intermediate in crude mix. check_crude->cause1 cause2 Cause: Side Product Formation Evidence:Significant unidentified peaks (e.g., isomers, decomposition products). check_crude->cause2 cause3 Cause: High Purification Loss Evidence:Crude yield is acceptable, but final yield is low. check_crude->cause3 action1 Action: - Increase cyclization temperature. - Increase reaction time. - Ensure inert atmosphere. cause1->action1 action2 Action: - Lower cyclization temperature and increase time. - Verify inert atmosphere is maintained. - Characterize byproduct to understand mechanism. cause2->action2 action3 Action: - Carefully monitor pH during precipitation (target isoelectric point). - Ensure aqueous phase is fully extracted. - Use minimal hot solvent for recrystallization. cause3->action3

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-6. [Link]

  • ResearchGate (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

  • TSI Journals (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • ResearchGate (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]

  • MDPI (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]

  • ACS Publications (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]

  • Taylor & Francis Online (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • ResearchGate (n.d.). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. [Link]

  • ResearchGate (2015). N'-(2-((4-R-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetyl) isonicotinohydrazide hydrobromides, synthesis, and antitubercular activity. [Link]

  • MDPI (2022). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. [Link]

  • Journal of Chemistry (2013). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

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"common side reactions in the synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic compound in their work. As a key building block in medicinal chemistry and materials science, its efficient synthesis is paramount.[1] This guide provides in-depth, field-proven insights into common challenges, side reactions, and troubleshooting strategies based on established chemical principles.

The most common and direct approach to this synthesis is the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted isonicotinic acid derivative with 4-amino-1,2,4-triazole or a related triazole precursor. Our guide will focus primarily on the challenges encountered during this pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I recover a significant amount of my 2-chloroisonicotinic acid starting material. What's causing the incomplete conversion?

A1: This is a classic issue of insufficient reactivity in a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which is favorable, but several factors can hinder the reaction:

  • Insufficient Activation: The reaction requires a base to deprotonate the 1,2,4-triazole, making it a more potent nucleophile. If your base is too weak or used in a substoichiometric amount, the reaction will be slow or stall.

  • Reaction Temperature: SNAr reactions on chloro-pyridines often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the activation energy barrier will not be overcome efficiently.

  • Solvent Choice: The reaction requires a polar, aprotic solvent to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). Common choices include DMF, DMSO, or NMP. Using a non-polar or protic solvent can drastically reduce the reaction rate.

Troubleshooting Steps:

  • Base Selection: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) can be more effective. However, be cautious as stronger bases can promote side reactions.

  • Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. Temperatures in the range of 120-150 °C are often necessary.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can compete as a nucleophile and can also neutralize the deprotonated triazole.

Q2: My LC-MS analysis shows my desired product mass, but also a significant secondary peak with the identical mass. My NMR is complex. What is this major impurity?

A2: You are most likely observing the formation of the isomeric byproduct: 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid .

Causality: 1,2,4-triazole exists in two tautomeric forms (1H and 4H).[2] While the 4H-tautomer leads to your desired product, the 1H-tautomer is also present and can act as a nucleophile, attacking the 2-position of the isonicotinic acid ring from its N1 position. This results in a mixture of N4- and N1-substituted isomers, which are often difficult to separate due to their similar polarities. The ratio of these isomers can be influenced by the reaction solvent, base, and temperature.

Mitigation and Analysis:

  • Reaction Conditions: It has been observed in related syntheses that the choice of solvent and counter-ion can influence the regioselectivity of triazole alkylation/arylation. Experimenting with different base/solvent combinations (e.g., Cs₂CO₃ in DMF) may alter the isomer ratio.

  • Purification: Careful column chromatography with a shallow gradient may resolve the two isomers. Alternatively, recrystallization from a suitable solvent system could selectively precipitate one isomer.

  • Characterization: 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation), are invaluable here. The N4-substituted (desired) product will show a correlation from the pyridine C2 proton to the triazole carbons, while the N1-substituted isomer will show different long-range correlations.

Q3: My reaction mixture turns dark brown or black at high temperatures, and I isolate a tar-like, insoluble byproduct. What's causing this degradation?

A3: This indicates decomposition or polymerization. Pyridine derivatives, especially when functionalized with both electron-withdrawing groups (like a carboxylic acid) and subjected to strong bases and high heat, can be susceptible to degradation pathways.

Potential Causes:

  • Base-Induced Polymerization: Strong bases can initiate polymerization of the pyridine starting material or product.

  • Thermal Decomposition: The starting materials or product may not be stable at the reaction temperature, especially for prolonged periods. The isonicotinic acid moiety itself can undergo side reactions under harsh conditions.

  • Oxygen Sensitivity: Some reactions involving electron-rich intermediates can be sensitive to atmospheric oxygen, leading to oxidative degradation.

Troubleshooting Protocol:

  • Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. It's better to run the reaction longer at a lower temperature than quickly at a temperature that causes decomposition.

  • Use a Weaker Base: If using a very strong base like NaH, consider switching to K₂CO₃ or Cs₂CO₃, which are often sufficient and less likely to cause degradation.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Monitor Reaction Time: Do not let the reaction run for an excessive amount of time after it has reached completion.

Q4: I've isolated a byproduct that seems to have lost its CO₂H group. Can decarboxylation occur under these conditions?

A4: Yes, decarboxylation is a known side reaction for certain carboxylic acids, particularly heteroaromatic ones, under basic conditions and elevated temperatures.[3] The electron-withdrawing nature of the pyridine ring and the newly attached triazole ring can stabilize the negative charge that develops on the ring upon loss of CO₂, making this process more favorable than it would be for a simple benzoic acid.

Confirmation and Prevention:

  • Characterization: The decarboxylated byproduct, 2-(4H-1,2,4-triazol-4-yl)pyridine, can be confirmed by mass spectrometry (loss of 44 Da) and ¹H NMR (absence of the carboxylic acid proton and characteristic shifts of the pyridine protons).

  • Prevention: This side reaction is primarily driven by heat and base strength. The most effective way to prevent it is to use the mildest possible conditions that still afford a good reaction rate. Consider a lower temperature and a less aggressive base (e.g., K₂CO₃). If the reaction requires a carboxylate salt, performing the reaction on the methyl or ethyl ester of isonicotinic acid followed by a final hydrolysis step under milder conditions can circumvent this issue.

Visualizing the Synthetic Pathway and Key Side Reaction

To clarify the synthetic challenge, the following diagrams illustrate the intended reaction and the common isomeric side reaction.

G cluster_main Main Synthetic Pathway SM1 2-Chloroisonicotinic Acid Product This compound (Desired Product) SM1->Product Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (Δ) SM2 4H-1,2,4-Triazole SM2->Product

Caption: Main SNAr pathway to the desired product.

G cluster_side Isomeric Side Reaction SM1_side 2-Chloroisonicotinic Acid Side_Product 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid (Isomeric Impurity) SM1_side->Side_Product Same Reaction Conditions SM2_side 1H-1,2,4-Triazole (Tautomer) SM2_side->Side_Product

Caption: Formation of the common N1-substituted isomer.

Troubleshooting Guide: At-a-Glance

Observed Problem Potential Cause(s) Recommended Solutions
Low Yield / Incomplete Reaction 1. Insufficient base strength/amount.2. Reaction temperature too low.3. Non-optimal or wet solvent.1. Use a stronger base (e.g., NaH, Cs₂CO₃) or increase stoichiometry.2. Increase temperature in 10-15 °C increments.3. Use anhydrous polar aprotic solvent (DMSO, DMF).
Isomeric Impurity (Same Mass) Nucleophilic attack from N1 of the triazole tautomer.[2]1. Optimize base and solvent to favor N4 substitution.2. Employ careful chromatography or recrystallization for separation.3. Confirm structure using 2D NMR (HMBC).
Dark Color / Tar Formation 1. Reaction temperature too high.2. Base is too strong, causing polymerization.3. Oxidation from atmospheric oxygen.1. Reduce reaction temperature.2. Switch to a milder base (e.g., K₂CO₃).3. Run the reaction under an inert (N₂ or Ar) atmosphere.
Presence of Decarboxylated Product Thermally-induced loss of CO₂ promoted by heat and base.[3]1. Lower reaction temperature and use a milder base.2. Protect the carboxylic acid as an ester, then hydrolyze post-reaction under mild conditions.

Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and observations.

Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq), 4-amino-1,2,4-triazole (1.2 eq), and potassium carbonate (2.5 eq).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent: Add anhydrous DMSO (or DMF) to create a concentration of approximately 0.5 M with respect to the 2-chloroisonicotinic acid.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% acetic acid) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water.

    • Acidify the aqueous solution to pH 3-4 using 1M HCl. A precipitate should form.

    • Stir the slurry in an ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, washing with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., water/ethanol mixture) or by column chromatography on silica gel to yield the final product.

G cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Is unreacted starting material present? start->q1 s1 Increase Temperature and/or Reaction Time q1->s1 Yes q2 Is there evidence of degradation (tar)? q1->q2 No s1->q2 s2 Decrease Temperature and/or use milder base q2->s2 Yes q3 Are there significant isomeric byproducts? q2->q3 No s2->q3 s3 Optimize Base/Solvent for Regioselectivity q3->s3 Yes end Yield Optimized q3->end No s3->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Eur J Med Chem. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Available from: [Link]

  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

  • PMC. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Available from: [Link]

  • Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • PMC. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]

  • ResearchGate. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Available from: [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

  • Growing Science. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • Organic Syntheses. (2006). RHODIUM-CATALYZED HYDRATION OF NITRILES TO AMIDES WITH ACETALDOXIME. Available from: [Link]

  • NIH. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Bulletin of the Karaganda university. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Available from: [Link]

  • MDPI. (2022). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Available from: [Link]

  • PMC. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

  • Journal of the Korean Chemical Society. (2004). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available from: [Link]

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. Available from: [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • ResearchGate. (2004). An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • ResearchGate. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available from: [Link]

  • Google Patents. (2014). Preparation method of 2-cyano-4' -methyl biphenyl.
  • Lumen Learning. 21.5. Hydrolysis of nitriles. Available from: [Link]

  • Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Available from: [Link]

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Technical Support Center: Optimization of MOF Synthesis with 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This ligand, with its distinct nitrogen-rich triazole ring and a pyridine-carboxylate moiety, offers a unique platform for constructing novel coordination polymers and MOFs.[1] However, its dual-functionality also presents specific challenges in achieving phase purity, high crystallinity, and reproducibility.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. It is designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific principles needed to master the synthesis of these advanced materials.

Core Synthesis Principles & General Workflow

The synthesis of MOFs is fundamentally a self-assembly process governed by the principles of coordination chemistry. The goal is to facilitate the ordered arrangement of metal ions or clusters with organic linkers into a crystalline, porous network. Solvothermal and hydrothermal methods are most common, where reactions are carried out in a sealed vessel at elevated temperatures to increase the solubility of reactants and promote crystal growth.[2]

A typical experimental workflow for synthesizing a MOF with this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_char Characterization prep_ligand Dissolve Ligand (this compound) in Solvent mix Combine Solutions in Teflon-lined Autoclave prep_ligand->mix prep_metal Dissolve Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) in Solvent prep_metal->mix modulator Add Modulator (Optional, e.g., Formic Acid) mix->modulator If needed heat Heat in Oven (e.g., 80-150 °C for 12-72 h) mix->heat Directly if no modulator modulator->heat cool Cool to Room Temperature heat->cool wash Wash with Fresh Solvent (e.g., DMF, Ethanol) cool->wash activate Activate Material (Solvent Exchange & Drying) wash->activate pxrd PXRD activate->pxrd tga TGA activate->tga sem SEM activate->sem sorption Gas Sorption activate->sorption

Caption: General solvothermal workflow for MOF synthesis.

Key Parameter Optimization & Troubleshooting

This section addresses the most critical variables in the synthesis process. Each part is formatted as a Q&A to directly tackle common problems and explain the science behind the solutions.

A. The Crucial Role of pH

Question: Why is my reaction yielding an amorphous precipitate or no product at all? Could pH be the cause?

Answer: Yes, pH is arguably one of the most critical and sensitive parameters, especially for a ligand like this compound. The synthesis is essentially an acid-base reaction.[3]

  • Causality: The ligand has two pH-sensitive sites: the carboxylic acid group and the nitrogen atoms of the triazole ring.

    • Low pH (Acidic): At a low pH, the carboxylic acid group remains protonated (-COOH) and cannot effectively coordinate to the metal center. Simultaneously, the nitrogen atoms on the triazole ring become protonated, preventing them from acting as effective N-donor linkers.[3] This often results in no MOF formation, as the necessary coordination bonds cannot be established.

    • High pH (Basic): At a very high pH, the deprotonation of the carboxylic acid can occur too rapidly. This leads to fast precipitation of a poorly ordered or amorphous material, as the system doesn't have enough time for the "self-healing" processes that lead to well-defined crystals.[3]

    • Optimal pH: The ideal pH range facilitates the slow deprotonation of the carboxylic acid to a carboxylate (-COO⁻) while ensuring the triazole nitrogens remain available for coordination. The structure of the final product can be highly dependent on the final pH of the reaction mixture.[4]

  • Troubleshooting Steps:

    • Measure the pH: Before heating, measure the pH of your initial reaction mixture.

    • Systematic Adjustment: If the mixture is too acidic, add a base dropwise. Common choices include NaOH, KOH, or organic bases like triethylamine. Be aware that the choice of base can sometimes influence the final structure.[5]

    • Start with a Neutral Ligand: If using the protonated form of the ligand (the acid), consider using a small amount of base to pre-deprotonate a fraction of the ligands before adding the metal salt.

    • Experiment: Run a series of small-scale reactions at slightly different pH values (e.g., increments of 0.5 pH units) to identify the optimal range for your specific metal-ligand system.

B. Temperature and Reaction Time

Question: My synthesis produced a known, dense phase, but I am targeting a more porous, thermodynamically stable structure. How can I influence the outcome?

Answer: The interplay between temperature and time governs the kinetics and thermodynamics of MOF formation. Lower temperatures and shorter times often yield a kinetically favored product, which may be metastable. Higher temperatures and longer reaction times allow the system to overcome energy barriers and rearrange into the most thermodynamically stable product.[2][6]

  • Causality:

    • Nucleation vs. Growth: Temperature influences the rate of both crystal nucleation and crystal growth. Higher temperatures generally increase the crystal growth rate, which can lead to larger, more well-defined crystals, provided the precursors are stable at that temperature.[2]

    • Phase Transformation: Some MOF systems can transform from one phase to another over time at a given temperature. A product isolated after 12 hours might be different from one left to react for 72 hours.[6]

  • Troubleshooting & Optimization Strategy:

    • To Favor the Thermodynamic Product: Increase the reaction temperature and/or extend the reaction time. This provides the necessary energy for the system to resolve into its most stable state.

    • To Isolate a Kinetic Product: Decrease the reaction temperature and/or shorten the reaction time. This can "trap" a metastable phase before it has a chance to convert.

    • Systematic Screening: A systematic approach is highly recommended. The table below shows an example of how reaction conditions were optimized for MOF-5, demonstrating the inverse relationship that can exist between temperature and required reaction time.

Temperature (°C)Optimal Reaction Time (hours) for High CrystallinityReference
105144[6]
12024[6]
14012[6]

Note: Always ensure your chosen temperature does not exceed the decomposition temperature of your ligand or solvent. Use Thermogravimetric Analysis (TGA) to determine the thermal stability of your reactants and final product.[7][8]

C. Molar Ratios of Reactants

Question: I am observing a mixture of crystalline phases in my product according to the PXRD pattern. How can I obtain a phase-pure product?

Answer: The molar ratio of the metal precursor to the organic linker is a critical parameter that dictates the stoichiometry of the final framework and can be used to select for a specific phase.

  • Causality:

    • Coordination Environment: Different phases may arise from different coordination numbers of the metal center or varied binding modes of the ligand. Adjusting the concentration of one component can favor the formation of secondary building units (SBUs) required for a particular phase.

    • Competing Reactions: In some cases, using different molar ratios can lead to the formation of completely different, though compositionally related, MOFs. For example, studies on mixed-ligand systems have shown that adjusting the metal-to-ligand ratio can selectively produce one of two distinct MOF structures from the same set of initial components.[9]

    • Crystal Growth Control: Using a slight excess of the metal precursor is a common strategy. This can sometimes help terminate the surface of the growing crystals, controlling crystal size and preventing the formation of overly large, intergrown aggregates.[10]

  • Troubleshooting Steps:

    • Consult the Literature: Start with the stoichiometrically expected ratio based on the target crystal structure, if known.

    • Vary the Ratios: Prepare a series of reactions where the metal-to-ligand ratio is systematically varied (e.g., 2:1, 1.5:1, 1:1, 1:1.5, 1:2).

    • Analyze Phase Purity: Use Powder X-ray Diffraction (PXRD) to analyze the product from each reaction. This will allow you to identify the ratio that yields the highest phase purity of your desired MOF.

D. The Use of Modulators

Question: The crystals I've synthesized are very small, have low crystallinity, or are highly intergrown. How can I improve the crystal quality?

Answer: The use of a "modulator" can dramatically improve the quality of MOF crystals. A modulator is typically a small molecule, often a monocarboxylic acid like formic acid or acetic acid, that competes with the linker for coordination to the metal center.[11]

  • Causality:

    • Reversible Bond Formation: The modulator temporarily binds to the metal clusters, slowing down the overall rate of framework formation. This promotes a more controlled, reversible self-assembly process, allowing defects to be "healed" and resulting in a more ordered, crystalline material.[11]

    • Defect Introduction: While improving crystallinity, modulators can also intentionally introduce "missing linker" or "missing cluster" defects. These defects can be beneficial, creating open coordination sites that can enhance catalytic activity or gas sorption properties.[12] The type and concentration of the modulator can be tuned to control the level of defectivity.[12]

  • Implementation Strategy:

    • Select a Modulator: For carboxylate-based MOFs, simple monocarboxylic acids are a good starting point. Formic acid, acetic acid, and benzoic acid are common choices.

    • Add in Excess: The modulator is typically added in a large molar excess relative to the primary linker (e.g., 20 to 200 equivalents).

    • Optimize Concentration: The optimal amount of modulator is system-dependent. Too little may have no effect, while too much can completely inhibit MOF formation. Run a series of experiments with varying modulator concentrations to find the sweet spot for your system.

Characterization Troubleshooting

Question: I have a powder product, but the PXRD pattern is just a few broad humps or doesn't match any known phases. What should I do?

Answer: This is a common issue. Your PXRD pattern is the primary indicator of success. A pattern with sharp, well-defined peaks indicates a crystalline material, while broad humps suggest an amorphous product. The following decision tree can help guide your troubleshooting process.

G cluster_paths cluster_solutions start Analyze PXRD Pattern amorphous Broad Humps? (Amorphous Product) start->amorphous unknown Sharp Peaks, but Unknown Phase start->unknown impure Known Phase + Extra Peaks (Impure Product) start->impure success Pattern Matches Target (Phase Pure) start->success sol_amorphous Troubleshoot Synthesis: 1. Adjust pH 2. Change Temp/Time 3. Add Modulator 4. Change Solvent amorphous->sol_amorphous sol_unknown Potential New Phase: 1. Re-run Synthesis to Confirm 2. Attempt Single Crystal Growth 3. Perform Elemental Analysis unknown->sol_unknown sol_impure Optimize for Purity: 1. Adjust Molar Ratios 2. Fine-tune Temp/Time 3. Vary pH slightly impure->sol_impure sol_success Proceed to Further Characterization: (TGA, SEM, Sorption, etc.) success->sol_success

Caption: PXRD result troubleshooting decision tree.

Detailed Experimental Protocol: Representative Synthesis

This protocol is a general starting point and should be optimized for your specific metal choice and desired outcome.

Materials:

  • This compound (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials

  • Teflon-lined Stainless Steel Autoclave (optional, for higher temperatures)

Procedure:

  • Preparation of Solutions:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF. Use an ultrasonication bath for ~10 minutes to ensure complete dissolution.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in the scintillation vial, resulting in a 1:1 molar ratio of metal to ligand.

    • Cap the vial tightly. If using temperatures above 130 °C, transfer the mixture to a 23 mL Teflon-lined autoclave.

  • Heating:

    • Place the sealed vessel in a programmable laboratory oven.

    • Heat to 120 °C and hold for 48 hours.

    • Allow the oven to cool slowly to room temperature over a period of 12-24 hours.

  • Isolation and Washing:

    • Crystals should have formed at the bottom of the vial. Carefully decant the mother liquor.

    • Wash the crystals by adding 10 mL of fresh DMF, letting them soak for at least 6 hours, and then decanting the DMF. Repeat this washing step three times to remove any unreacted starting materials trapped in the pores.[13]

  • Activation:

    • After the final DMF wash, decant the solvent and add 10 mL of a lower boiling point solvent like ethanol.

    • Allow the crystals to soak in ethanol for 24 hours, replacing the ethanol at least twice during this period. This process, known as solvent exchange, is crucial for removing high-boiling DMF from the pores.

    • Isolate the crystals by filtration or decanting, and dry under vacuum at a moderate temperature (e.g., 80 °C) for 12 hours to yield the activated, porous MOF.

References

  • ResearchGate. (2015). Does the pH value have a significant role in MOFs synthesis?[Link]

  • ResearchGate. (n.d.). Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. [Link]

  • Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]

  • Journal of the American Chemical Society. (n.d.). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. [Link]

  • Semantic Scholar. (n.d.). Impact of pH, base selection, and metal–ligand molar ratio on room-temperature synthesis of Ni and Mg MOFs via direct mixing: challenges and prospects. [Link]

  • ResearchGate. (n.d.). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. [Link]

  • MDPI. (n.d.). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. [Link]

  • RSC Publishing. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • ACS Publications. (n.d.). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. [Link]

  • MDPI. (n.d.). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. [Link]

  • ResearchGate. (n.d.). Factors effecting MOFs synthesis. [Link]

  • ResearchGate. (2019). What can be done to synthesize metal organic framework at lower temperature?[Link]

  • NIH National Library of Medicine. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

  • ResearchGate. (2019). Why, in MOF synthesis, is the amount of the metal precursor is often (much) higher than that of the organic ligand as required stoichiometrically?[Link]

  • Squarespace. (2014). Synthesis and Characterization of Metal−Organic Framework-74 Containing 2, 4, 6, 8, and 10 Different Metals. [https://static1.squarespace.com/static/53da8357e4b0224791350a49/t/540f5a70e4b0979e394f95d8/1410292336219/ InorgChem_2014_Deng.pdf]([Link] InorgChem_2014_Deng.pdf)

  • RSC Publishing. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. [Link]

  • ResearchGate. (n.d.). Solvothermal Synthesis and Structural Characterisation of Metal-Organic Frameworks with Paddle-Wheel Zinc Carboxylate Clusters and Mixed Ligands. [Link]

  • Berkeley Global Science Institute. (2018). Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. [Link]

  • NIH National Library of Medicine. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. [Link]

  • ResearchGate. (n.d.). Mixed-Metal or Mixed-Linker Metal Organic Frameworks as Heterogeneous Catalysts. [Link]

  • PubMed. (2022). Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. [Link]

  • MDPI. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). [Link]

  • PubMed. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. [Link]

  • ResearchGate. (n.d.). Synthesis of the first 1,2,4-triazole-based MOF described in the literature. [Link]

  • ACS Publications. (2011). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. [Link]

  • PubMed. (2014). 1,2,4-Triazolyl-carboxylate-based MOFs incorporating triangular Cu(II)-hydroxo clusters: topological metamorphosis and magnetism. [Link]

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"preventing isomer formation during the synthesis of 1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Isomer Formation During the Synthesis of 1,2,4-Triazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 1,2,4-triazoles is a critical process in the development of pharmaceuticals and functional materials. However, the formation of isomeric impurities, such as 1,3,4-oxadiazoles and other regioisomers, presents a significant challenge to achieving high purity and yield. These impurities can be difficult to separate and may impact the biological activity and safety of the final product.[1][2] This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in minimizing and preventing the formation of these unwanted isomers.

Troubleshooting Guides: Common Isomerization Issues

This section addresses specific problems related to isomer formation during 1,2,4-triazole synthesis, offering detailed explanations of the underlying causes and practical solutions.

Issue 1: Formation of 1,3,4-Oxadiazole as a Major Byproduct

Question: My reaction to synthesize a 1,2,4-triazole from a hydrazide is yielding a significant amount of the corresponding 1,3,4-oxadiazole. How can I suppress this side reaction?

Answer:

The formation of a 1,3,4-oxadiazole is a common competing pathway in syntheses involving hydrazides.[3] The outcome of the reaction is highly dependent on the reaction conditions, which can be manipulated to favor the desired 1,2,4-triazole.

Causality:

The synthesis of both 1,2,4-triazoles and 1,3,4-oxadiazoles from hydrazides often proceeds through a common intermediate. The subsequent cyclization of this intermediate can occur via two distinct pathways: one leading to the triazole and the other to the oxadiazole. The formation of the 1,3,4-oxadiazole is often favored under harsh conditions, such as high temperatures, which can promote a dehydration reaction.[3]

Solutions:

  • Temperature Control: Lowering the reaction temperature is a primary strategy to favor the kinetic product, which is often the 1,2,4-triazole.[3] High temperatures can lead to thermal rearrangement or favor the thermodynamically more stable oxadiazole.[3]

  • Anhydrous Conditions: The presence of water can facilitate the competing cyclization to the oxadiazole. Therefore, ensuring strictly anhydrous reaction conditions is crucial.[3]

  • Reagent Selection: The choice of acylating agent can significantly influence the reaction pathway.[3] Experimenting with different activating agents or coupling reagents may be necessary.

Experimental Protocol: Favoring 1,2,4-Triazole Formation

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and reagents. If necessary, purify and dry them before use.[3]

  • Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, gradually increase the temperature, but avoid excessive heating.[3]

  • Consider using microwave irradiation, which can sometimes provide rapid heating and shorter reaction times, potentially improving yields and reducing side products.

Table 1: Key Parameters to Minimize 1,3,4-Oxadiazole Formation

ParameterRecommended ConditionRationale
Temperature Lower temperatureFavors the kinetically controlled formation of the 1,2,4-triazole.[3]
Reaction Time Optimized based on monitoringProlonged heating can promote side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Solvent AnhydrousMinimizes water-mediated side reactions.[3]
Issue 2: Lack of Regioselectivity and Formation of Isomeric Mixtures

Question: I am performing a reaction that should yield a single regioisomer of a 1,2,4-triazole, but I am obtaining a mixture of products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge, especially when using unsymmetrical starting materials. The formation of isomeric mixtures can arise from different reaction pathways being energetically accessible.

Causality:

In many 1,2,4-triazole syntheses, such as the Einhorn-Brunner reaction, the use of unsymmetrical precursors can lead to the formation of a mixture of isomers.[4] The regioselectivity is often governed by the electronic and steric properties of the substituents on the starting materials, as well as the choice of catalyst and reaction conditions.[4] For instance, in the Einhorn-Brunner reaction, the more acidic group of the imide will preferentially be at the 3-position of the resulting triazole.[4]

Solutions:

  • Catalyst Selection: The choice of catalyst can be a powerful tool to control regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted isomers.[4][5]

  • Substituent Effects: Carefully consider the electronic properties of the substituents on your starting materials. Electron-withdrawing or -donating groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the reaction towards a specific isomer.[4]

  • Protecting Groups: In some cases, the use of protecting groups can block one of the reactive sites, forcing the reaction to proceed with the desired regioselectivity.

Diagram 1: Catalyst-Controlled Regioselectivity

G Start Isocyanide + Diazonium Salt Ag_cat Ag(I) Catalyst Start->Ag_cat [3+2] Cycloaddition Cu_cat Cu(II) Catalyst Start->Cu_cat [3+2] Cycloaddition Product1 1,3-Disubstituted 1,2,4-Triazole Ag_cat->Product1 Selective Formation Product2 1,5-Disubstituted 1,2,4-Triazole Cu_cat->Product2 Selective Formation

Caption: Catalyst choice dictates the regioisomeric outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most common methods include the Pellizzari, Einhorn-Brunner, and from amidines syntheses.[6] Cycloaddition reactions, such as the [3+2] cycloaddition of isocyanides and diazonium salts, are also modern and highly regioselective routes.[4]

Q2: How can I purify my desired 1,2,4-triazole from its isomers?

A2: Purification of isomers can be challenging due to their similar physical properties.[1] Column chromatography is the most common method, and careful selection of the stationary and mobile phases is critical. In some cases, recrystallization may be effective if there is a significant difference in the solubility of the isomers.

Q3: Can high temperatures cause the 1,2,4-triazole ring to rearrange into other isomers?

A3: Yes, high reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[3] If this is suspected, it is advisable to conduct the reaction at a lower temperature for a longer duration.[3]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A4: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the development of catalyst-controlled reactions that can be performed under milder conditions.[7]

References

  • BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • BenchChem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
  • Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • National Institutes of Health. (n.d.). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (n.d.). Mechanism for the formation of 1,3,4-oxadiazole derivatives.
  • ACS Publications. (2021). Synthesis and Screening of New[1][3][8]Oxadiazole,[3][4][8]Triazole, and[3][4][8]Triazolo[4,3-b][3][4][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • PubMed. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer.

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Technical Support Center: Purification of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid (CAS 890095-26-8). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic compound. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

The unique molecular architecture of this compound, which incorporates both an acidic isonicotinic acid moiety and basic 1,2,4-triazole and pyridine rings, presents a distinct set of purification challenges.[1] This amphoteric nature dictates its solubility and chromatographic behavior, making a one-size-fits-all approach ineffective. This guide will address these challenges head-on in a practical, question-and-answer format.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with understanding the molecule's fundamental properties. These characteristics govern its behavior in different solvents and on various stationary phases.

PropertyValue / Inferred CharacteristicSignificance for Purification
Molecular Weight 190.16 g/mol [2]Standard molecular weight, suitable for dialysis or size-exclusion if forming aggregates, but typically not the primary purification driver.
Structure Contains a carboxylic acid (pKa ~4-5), a pyridine nitrogen (pKa ~5), and a 1,2,4-triazole ring (can be weakly acidic or basic).Amphoteric nature is the most critical factor. Solubility is highly pH-dependent. The molecule will be a zwitterion near its isoelectric point, likely leading to minimal aqueous solubility.
Polarity HighThe molecule is highly polar. This predicts poor solubility in non-polar organic solvents and challenging retention in standard reversed-phase chromatography.[3]
Melting Point Expected to be high (>250 °C), likely with decomposition.High thermal stability is advantageous for techniques like drying under vacuum, but also suggests strong intermolecular forces (e.g., hydrogen bonding) that can complicate crystallization.
Synthesis Precursor Commonly synthesized from isonicotinic acid hydrazide.[4][5][6][7][8]The primary impurity is often the unreacted starting material. Other potential impurities include intermediates from the specific synthetic route used to form the triazole ring.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What is the single most important factor to consider when purifying this compound?

A1: The compound's amphoteric nature and its resulting pH-dependent solubility. At acidic pH (< ~3), the pyridine and triazole nitrogens will be protonated, forming a soluble cation. At basic pH (> ~6), the carboxylic acid will be deprotonated, forming a soluble anion. Near its isoelectric point (pI, likely around pH 4-5), it will exist as a zwitterion with minimal aqueous solubility. Exploiting this property is key for both crystallization and liquid-liquid extraction.

Q2: Which solvents are best for initial purification attempts like recrystallization?

A2: Highly polar, protic solvents are the most promising candidates. Based on literature for analogous compounds, good starting points include:

  • Water (with pH adjustment)

  • Ethanol[9]

  • Acetonitrile[10]

  • Mixtures of the above, such as ethanol/water.

Always perform small-scale solubility tests before committing a large amount of material. Be aware that solvent choice can lead to different crystalline forms (polymorphism), which may have different properties.[11]

Q3: My crude material is a dark, intractable tar. What should I do first?

A3: This often indicates the presence of polymeric impurities or degradation products. Before attempting chromatography or crystallization, a robust workup is essential. Consider the following:

  • Dissolve the crude material in an aqueous base (e.g., 1M NaOH).

  • Filter the solution to remove any insoluble, non-acidic impurities.

  • Perform an extraction with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral impurities.

  • Carefully acidify the aqueous layer with an acid like 1M HCl. Your target compound should precipitate at its isoelectric point.

  • Isolate the precipitated solid by filtration. This solid is now a much better starting material for further purification.

Troubleshooting Guide: Crystallization

Crystallization is often the most efficient and scalable method for purifying this compound. However, its high polarity and zwitterionic nature can lead to common issues.

Q4: I've isolated my crude product, but I can't find a suitable single solvent for recrystallization. What's the next step?

A4: A two-solvent system is the ideal solution. The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid.

Recommended Protocol: Two-Solvent Recrystallization

  • Identify a good solvent in which your compound is highly soluble when hot but less soluble when cold (e.g., water, ethanol, or a small amount of DMSO).

  • Identify a miscible anti-solvent in which your compound is poorly soluble (e.g., acetonitrile, isopropanol, or THF).

  • Dissolve your crude material in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the anti-solvent dropwise until you observe persistent cloudiness.

  • Add a drop or two of the hot "good" solvent back to clarify the solution.

  • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Q5: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals during cooling. Why is this happening and how can I fix it?

A5: "Oiling out" occurs when the compound's solubility decreases faster than the rate of crystal lattice formation. This is common with highly polar molecules and can be caused by cooling the solution too quickly or using a solution that is too concentrated.

Solutions to Prevent Oiling Out:

  • Slower Cooling: Ensure the crystallization vessel is well-insulated to promote slow cooling. A Dewar flask filled with hot water can be an effective tool.

  • More Dilute Solution: Start with a more dilute solution by adding more of the "good" solvent before adding the anti-solvent.

  • pH Adjustment: Since the compound is amphoteric, its solubility is highly sensitive to pH. The crude material may contain acidic or basic impurities that shift the pH. Try adding a trace amount of acetic acid or ammonia to the crystallization mixture to bring the pH closer to the isoelectric point, which often encourages crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate controlled crystal growth.

Diagram: Crystallization Troubleshooting Workflow

G start Start Recrystallization oiling_out Compound 'Oils Out' or Precipitates Amorphously start->oiling_out slow_cooling Action: Cool Slower (e.g., insulated flask) oiling_out->slow_cooling Is cooling too fast? dilute Action: Use a More Dilute Solution oiling_out->dilute Is solution too concentrated? seed Action: Add Seed Crystal oiling_out->seed Is nucleation the issue? ph_adjust Action: Adjust pH (e.g., trace acid/base) oiling_out->ph_adjust Are ionic impurities present? success Crystalline Product Obtained slow_cooling->success dilute->success seed->success ph_adjust->success

Caption: Decision workflow for troubleshooting precipitation issues.

Troubleshooting Guide: Column Chromatography

When high-purity material is required for applications like biological screening, chromatography is often necessary. However, the polarity and ionizable nature of this compound make it a challenging candidate for standard silica gel or C18 columns.[3][12]

Q6: My compound streaks badly or remains stuck at the origin of my silica gel column, even with very polar mobile phases like 10-20% methanol in dichloromethane.

A6: This is a classic problem for molecules containing basic nitrogen heterocycles.[3] The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly bind to the basic pyridine and triazole nitrogens.

Solutions for Silica Gel Chromatography:

  • Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silanol sites.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase.

    • Ammonia: Use a solvent system containing ammonium hydroxide, such as a gradient of methanol in dichloromethane with a constant 1% NH4OH.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina lacks the strong acidity of silica and is an excellent alternative for purifying basic compounds.

    • Deactivated Silica: You can purchase commercially available "deactivated" or "base-washed" silica gel.

Q7: My compound elutes in the void volume of my C18 reversed-phase HPLC column. How can I get it to retain?

A7: This occurs because the molecule is too polar to have a significant hydrophobic interaction with the C18 alkyl chains.[13]

Solutions for Reversed-Phase HPLC:

  • Use a Polar-Embedded Column: These columns (e.g., C18 with an embedded amide or carbamate group) are designed to provide enhanced retention for polar analytes through secondary interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for highly polar compounds.[14][15] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.

  • Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can suppress the ionization of the carboxylic acid (by using an acidic buffer like 0.1% formic acid or TFA) to increase its hydrophobicity and retention. However, this may not be sufficient on its own.

Diagram: Chromatography Mode Selection

G cluster_normal Normal Phase cluster_reverse Reversed Phase / HILIC start Purification Goal: High Purity Sample check_polarity Is the compound highly polar and ionizable? start->check_polarity silica Standard Silica Gel check_polarity->silica Yes c18 Standard C18 check_polarity->c18 Yes silica_mod Silica + Base Modifier (e.g., TEA, NH3) silica->silica_mod Problem: Streaking/ No Elution alumina Alumina (Basic/Neutral) silica_mod->alumina Still problematic polar_c18 Polar-Embedded C18 c18->polar_c18 Problem: No Retention hilic HILIC polar_c18->hilic Still insufficient retention

Caption: Decision tree for selecting an appropriate chromatography strategy.

References

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362–4366. [Link]

  • Bayrak, H., Demirbas, A., Demirbas, N., & Karaoglu, S. A. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ChemInform, 41(9). [Link]

  • Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Demirbas, N. (2010). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.).
  • Synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide. (n.d.). ResearchGate. [Link]

  • Castanedo, G. M., et al. (2011). A review on methods of synthesis of 1,2,4-triazole derivatives. ISRES. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. [Link]

  • Dhore, J. W., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. (n.d.). NIH. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Al-Amiery, A. A., et al. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ResearchGate. [Link]

  • Lechartier, M., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • Isonicotinic acid. (n.d.). In Wikipedia. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

  • Preparation method of 1H-1,2,4-triazole-3-methyl formate. (n.d.).
  • Mazur, L., Koziol, A. E., & Modzelewska-Banachiewicz, B. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. Acta Crystallographica Section C, 64(Pt 10), o574–o577. [Link]

Sources

Technical Support Center: Stability of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues with this compound in solution. Given the compound's novel nature, this document provides a framework for stability assessment based on first principles of chemical stability, drawing from authoritative guidelines on drug substance analysis.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that might influence its stability?

A1: The molecule contains two key moieties: an isonicotinic acid and a 4H-1,2,4-triazole ring.[3] The carboxylic acid group on the pyridine ring can react with bases, nucleophiles, and may be susceptible to decarboxylation under certain conditions. The triazole ring is generally aromatic and stable, but extreme pH or strong oxidative conditions could potentially compromise its integrity.[4][5]

Q2: What are the best practices for preparing and storing stock solutions?

A2: Proper preparation and storage are critical to ensure the compound's integrity.[6][7]

  • Solvent Selection: Start with a high-purity, anhydrous solvent in which the compound is soluble and stable, such as DMSO.[8]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[8][9]

  • Storage Conditions: For long-term stability, store aliquots at -80°C and protect them from light.[8][9][10] Before use, allow an aliquot to warm to room temperature before opening to prevent moisture condensation.[8][9]

Q3: How might the pH of my experimental buffer affect the compound's stability?

A3: The pH of the solution is a critical factor. The isonicotinic acid moiety has a pKa, and its ionization state will change with pH.[11] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[12][13] It is crucial to determine the compound's stability within the specific pH range of your experiment.

Q4: I've observed a change in the color of my solution. What could this indicate?

A4: Discoloration, such as turning yellow or brown, is often a sign of oxidative degradation.[8] This can be caused by dissolved oxygen, exposure to light, or the presence of trace metal ions, which can catalyze oxidation.[8][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically investigate and resolve stability issues.

Guide 1: Preliminary Stability Assessment in Experimental Medium

If you suspect the compound is degrading during your experiment, this protocol helps confirm its stability under your specific experimental conditions.

Objective: To determine the half-life (t½) of this compound in your specific cell culture medium or buffer.

Protocol:

  • Preparation: Prepare a solution of the compound in your experimental medium at the final working concentration.

  • Incubation: Incubate the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).[8]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Storage: Immediately freeze the collected aliquots at -80°C to stop further degradation before analysis.[8]

  • Analysis: Thaw all samples at once and analyze them using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the intact compound.[14]

  • Calculation: Plot the natural logarithm of the compound's concentration against time to calculate the degradation rate and half-life.[8]

Guide 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying the degradation pathways and developing stable formulations.[1][15][16] These studies expose the compound to stress conditions more severe than accelerated stability testing.[2] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect degradation products.[15]

Objective: To identify the key factors (pH, oxidation, light, heat) that cause the degradation of this compound.

Experimental Design:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C.[8]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[8][15]
Photolytic Degradation Expose a solution of the compound to light in a photostability chamber (e.g., 1.2 million lux-hours).[2][8][16]
Thermal Degradation Store both a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).[17]

Methodology:

  • Prepare separate solutions for each stress condition. Include a control sample protected from stress.

  • Take samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analyze the stressed samples against the control using a stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector, to separate and quantify the parent compound and its degradation products.[8][18]

Part 3: Visualizations & Data Presentation

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions (Compound in various media) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Photo Photolysis (Light Chamber) Prep->Photo Expose to Thermal Thermal (70°C, Solution & Solid) Prep->Thermal Expose to Control Control Sample (Protected from stress) Sampling Sample at Time Points (0, 4, 8, 12, 24h) Control->Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC-MS Analysis Sampling->HPLC Data Quantify Parent & Degradants HPLC->Data Report Identify Degradation Pathways Data->Report

Caption: Workflow for a forced degradation study.

Troubleshooting Unexpected Analytical Results

Troubleshooting_Tree cluster_system System Check cluster_sample Sample Integrity Check Start Unexpected Result (e.g., low purity, extra peaks) CheckSystem Is the analytical system (HPLC) working correctly? Start->CheckSystem SystemSuitability Run System Suitability Test CheckSystem->SystemSuitability Verify SystemFail System Failed SystemSuitability->SystemFail No SystemPass System Passed SystemSuitability->SystemPass Yes FixSystem Troubleshoot HPLC System (Check pump, detector, column) SystemFail->FixSystem CheckSample Is the sample integrity compromised? SystemPass->CheckSample FixSystem->SystemSuitability Re-run SamplePrep Review Sample Prep Protocol CheckSample->SamplePrep Verify SampleDegradation Potential Sample Degradation SamplePrep->SampleDegradation No PrepOK Preparation Protocol Followed SamplePrep->PrepOK Yes InvestigateStability Perform Stability Study (See Guide 1 & 2) SampleDegradation->InvestigateStability PrepOK->InvestigateStability If problem persists

Caption: Decision tree for troubleshooting analytical results.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Available from: [Link]

  • A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct. Available from: [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Available from: [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Available from: [Link]

  • Best Practices for Research Compound Storage. (2024, December 4). Maple Research Labs Blog. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Available from: [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in. Available from: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Available from: [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Universal Peptides. Available from: [Link]

  • Stability and Solubility Studies. (n.d.). Crystal Pharmatech Co., Ltd. Available from: [Link]

  • Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. Available from: [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). EMBO Press. Available from: [Link]

  • Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. (n.d.). Marin Biologic Laboratories. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). ACS Publications. Available from: [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health. Available from: [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Springer. Available from: [Link]

  • Stability of 1,2,4-triazoles?. (2018, July 25). ResearchGate. Available from: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Available from: [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Available from: [Link]

  • Triazole. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019, February 28). ResearchGate. Available from: [Link]

  • NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2025, August 6). ResearchGate. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Available from: [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Available from: [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. (n.d.). MDPI. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. Available from: [Link]

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Technical Support Center: Troubleshooting Low Crystallinity in MOFs with 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting assistance for common challenges, with a primary focus on addressing low crystallinity. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you enhance the quality of your materials.

Troubleshooting Guide: From Amorphous Powder to Crystalline Material

Core Problem: My PXRD pattern shows broad, poorly defined peaks, indicating low crystallinity or an amorphous product. What's going wrong and how can I improve it?

Low crystallinity is one of the most common hurdles in MOF synthesis. It typically arises from a kinetic imbalance where the rate of nucleation far exceeds the rate of crystal growth. This leads to the rapid precipitation of small, disordered particles instead of the formation of large, well-ordered single crystals. The bifunctional nature of this compound, with its multiple nitrogen and oxygen donor sites, can lead to complex coordination environments that require precise control to achieve crystallinity.[1]

Below is a systematic guide to diagnose and resolve this issue.

The Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting low crystallinity in your MOF synthesis.

TroubleshootingWorkflow cluster_legend Legend Start Start: Low Crystallinity (Broad PXRD Peaks) CheckKinetics Hypothesis: Reaction kinetics are too fast Start->CheckKinetics CheckSolvent Hypothesis: Suboptimal Solvent System Start->CheckSolvent CheckPurity Hypothesis: Reagent Impurity Start->CheckPurity Sol_Modulator Solution: Introduce a Modulator CheckKinetics->Sol_Modulator Sol_TempTime Solution: Adjust Temperature & Reaction Time CheckKinetics->Sol_TempTime Sol_Solvent Solution: Modify Solvent System (Polarity, Ratio) CheckSolvent->Sol_Solvent Sol_Purity Solution: Verify Purity of Ligand & Metal Precursor CheckPurity->Sol_Purity Problem Problem Hypothesis Hypothesis Solution Solution

Caption: A flowchart for troubleshooting low MOF crystallinity.

Controlling Reaction Kinetics: The Role of Modulators

Question: My reaction produces a precipitate almost instantly, which turns out to be amorphous. How can I slow it down to favor crystal growth?

Answer: This is a classic sign of overly rapid nucleation. The most effective strategy to mitigate this is the use of a chemical "modulator".[2]

The "Why": Modulators are typically small molecules, often monocarboxylic acids, that compete with your primary ligand (this compound) for coordination to the metal centers.[3][4] This competitive binding temporarily caps the growing metal clusters, slowing down the overall framework extension. This process enhances the reversibility of the coordination bonds, allowing the system to "self-correct" and form a more thermodynamically stable, crystalline structure rather than locking into a kinetically favored, amorphous state.[3] The addition of modulators can lead to larger, more well-defined crystals.[5]

Experimental Protocol: Modulated Synthesis
  • Standard Setup: In your reaction vessel, dissolve the metal salt and your ligand, this compound, in the chosen solvent (e.g., DMF, DEF, or a solvent mixture).

  • Modulator Addition: Before heating, introduce the modulator. A typical starting point is to use a significant molar excess relative to the metal salt.

  • Reaction: Proceed with your standard solvothermal or hydrothermal synthesis conditions.

  • Analysis: After cooling and washing, analyze the product's crystallinity using PXRD and compare it to the unmodulated synthesis.

Data Presentation: Selecting a Modulator

The choice of modulator is critical and can significantly impact crystal size, morphology, and defect concentration.[3][4][5]

ModulatorTypical Molar Eq. (vs. Metal)Expected OutcomeRationale
Acetic Acid 20 - 100Improved crystallinity, smaller and more uniform crystals.[5]Competes effectively with the ligand, controlling nucleation and growth.[4][5]
Formic Acid 20 - 100Improved crystallinity, potentially larger but less uniform crystals.[5]A stronger acid that can also influence the pH of the reaction medium.
Benzoic Acid 10 - 50Can lead to large, well-defined crystals.[3]Its structural similarity to aromatic linkers allows it to compete effectively during crystallization.[3]
Trifluoroacetic Acid (TFA) 10 - 50Can improve crystallinity and introduce beneficial structural defects.[4][5]Strong acidity and different coordination behavior can alter the growth mechanism.
Optimizing Synthesis Conditions: Temperature and Time

Question: I've tried adding a modulator, but my sample is still not as crystalline as I'd like. What other parameters can I adjust?

Answer: Temperature and reaction time are fundamental parameters that control the thermodynamics and kinetics of MOF formation.

The "Why":

  • Temperature: Higher temperatures generally increase the solubility of reactants and the reversibility of the metal-ligand coordination bonds. This allows the system more energy to overcome kinetic barriers and settle into the most stable crystalline phase. However, excessively high temperatures can sometimes lead to the formation of dense, non-porous phases or decomposition of the ligand.

  • Reaction Time: A longer reaction time provides the necessary duration for the initially formed nuclei to grow into larger crystals and for the structure to anneal, correcting defects and improving long-range order.

Recommended Adjustments:
  • Increase Temperature: If your synthesis is conducted at a lower temperature (e.g., 80-100 °C), consider incrementally increasing it by 10-20 °C.

  • Extend Reaction Time: If your standard reaction time is 24 hours, try extending it to 48 or 72 hours to allow for slow crystal growth.

The Solvent System: More Than Just a Medium

Question: Does the choice of solvent really matter if my reactants are soluble?

Answer: Absolutely. The solvent plays a critical role in MOF synthesis beyond simply dissolving the precursors.

The "Why": The solvent's polarity, boiling point, and ability to coordinate with the metal ions can influence the solubility of the ligand and the metal salt, the deprotonation of the carboxylic acid group on your ligand, and the stability of the intermediate metal-ligand clusters.[6] For a ligand like this compound, which has both a pyridine ring and a triazole ring, the solvent can interact differently with various parts of the molecule.[7]

Solvent System Comparison
SolventPolarityBoiling PointConsiderations
DMF (N,N-Dimethylformamide)High153 °CA common and effective solvent for many MOF syntheses. It can deprotonate the ligand upon heating.
DEF (N,N-Diethylformamide)High177 °CSimilar to DMF but with a higher boiling point, allowing for higher reaction temperatures.
Ethanol/Water Mixture VariableVariableA more environmentally friendly option. The ratio can be tuned to fine-tune the solubility of reactants.
Dioxane Low101 °CA less polar solvent that can sometimes promote the formation of different crystalline phases.

Recommendation: If you are using a single solvent like DMF, consider using a co-solvent system. For example, a DMF/ethanol or DMF/water mixture can alter the polarity and solubility kinetics, which may favor slower, more controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: How important is the purity of my this compound ligand?

A1: It is critically important. Impurities from the ligand synthesis, such as unreacted starting materials or side products, can act as unintentional modulators or defects.[8] These can disrupt the long-range order of the MOF structure, leading to low crystallinity or the formation of an entirely different phase. Always use a ligand that has been purified (e.g., by recrystallization) and characterized (e.g., by ¹H NMR and elemental analysis) to ensure high purity.

Q2: Can the metal salt precursor (e.g., nitrate vs. chloride vs. acetate) affect the crystallinity?

A2: Yes. The counter-anion of the metal salt can play a significant role. Anions can compete with the ligand for coordination sites on the metal ion, acting as modulators. For example, acetate is a known coordinating anion and can influence the reaction kinetics differently than a weakly coordinating anion like nitrate. If you are struggling with crystallinity, trying a different metal salt of the same metal ion is a worthwhile experiment.

Q3: My MOF looks crystalline after synthesis, but the crystallinity decreases after washing and drying. What should I do?

A3: This suggests that your MOF structure may not be stable upon removal of the guest solvent molecules from its pores, a common issue with highly porous materials.[9]

  • Gentle Solvent Exchange: Before drying, soak your material in a solvent with a lower surface tension, like acetone or chloroform, for 24-48 hours, replacing the solvent several times.[9] This helps to minimize the capillary forces that can cause pore collapse during drying.

  • Supercritical Drying: For very delicate structures, supercritical CO₂ drying is the gold standard for removing solvent without causing framework collapse.[9]

  • Avoid High Temperatures: Do not activate (dry) your sample at a temperature that exceeds its thermal stability, which can be determined by thermogravimetric analysis (TGA).

Q4: Are there alternative synthesis methods I could try to improve crystallinity?

A4: Yes. If standard solvothermal methods are not yielding crystalline products, you could explore:

  • Ambient Temperature Synthesis: Some MOFs can be synthesized at room temperature over a longer period.[10] This very slow growth can sometimes produce high-quality crystals.

  • Mechanochemical Synthesis: This method involves grinding the solid reactants together with a small amount of liquid. It can sometimes produce crystalline phases that are not accessible through solvothermal routes.[10]

References
  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI.
  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
  • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
  • Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis.
  • Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses.
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations.
  • This compound. Benchchem.
  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
  • Density functional theory insights into the solvent effect on the binding energies of Cd2+ in functionalized MOFs.
  • Impact of ligand functionalization on the structure of strontium MOFs prepared in a deep eutectic solvent. CrystEngComm (RSC Publishing).
  • Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance.
  • Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed
  • Recent advances in process engineering and upcoming applications of metal–organic frameworks.
  • Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science (RSC Publishing). [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks.

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Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative catalytic systems beyond traditional methods. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not just solutions, but the underlying scientific reasoning to empower your research and development.

Section 1: General Troubleshooting & FAQs

This section covers broad issues that can arise regardless of the specific alternative catalyst employed.

Question 1: My reaction is resulting in a low or no yield of the desired 1,2,4-triazole. What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem. Systematically investigating the following points is crucial. The cause is often an interplay between reaction parameters and the stability of reactants or intermediates.

  • Possible Cause 1: Suboptimal Reaction Conditions. Many modern catalytic syntheses are sensitive to temperature and time. For instance, microwave-assisted syntheses are rapid, but some may still require several minutes to hours to reach completion.[1]

    • Solution: Methodically screen reaction parameters. Gradually increase the reaction temperature in 10-20°C increments.[1] Similarly, perform a time-course study (e.g., taking aliquots at 30 min, 1 hr, 2 hrs) to determine the optimal reaction time.

  • Possible Cause 2: Inactive or Decomposed Catalyst. The catalyst is the heart of the reaction. Catalysts, especially those sensitive to air or moisture, can lose activity if not handled or stored correctly. Some catalysts may also decompose under specific reaction conditions, such as high temperatures in microwave synthesis.[1][2]

    • Solution: Ensure your catalyst is fresh and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). If catalyst decomposition is suspected (often indicated by a color change or precipitation), consider a more stable catalyst for your chosen conditions. For example, in certain microwave reactions, Cp(RuCl)₄ was found to be more stable in toluene than CpRuCl(COD).[2]

  • Possible Cause 3: Poor Starting Material Quality. The purity of your starting materials—amidines, hydrazines, nitriles, etc.—is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (NMR, LC-MS). If necessary, purify them by recrystallization, distillation, or chromatography before use.

  • Possible Cause 4: Inefficient Mixing. In heterogeneous catalysis (e.g., using nanocatalysts), inefficient stirring can lead to poor contact between the reactants and the catalyst surface, drastically reducing the reaction rate.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, consider mechanical stirring over magnetic stirring.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impure check_catalyst Assess Catalyst Activity (Freshness, Handling) check_conditions->check_catalyst Optimal optimize_time_temp Optimize Time & Temperature check_conditions->optimize_time_temp Suboptimal change_catalyst Use Fresh Catalyst / Screen Alternatives check_catalyst->change_catalyst Inactive success Yield Improved check_catalyst->success Active purify->check_conditions optimize_time_temp->success change_catalyst->success

Caption: A step-by-step workflow for troubleshooting low product yield.

Question 2: My reaction is producing a mixture of isomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common and critical challenge in 1,2,4-triazole synthesis. The formation of isomers is often dictated by the reaction mechanism and the nature of the catalyst.

  • Causality: In many cycloaddition reactions, the precursors can combine in different orientations, leading to different regioisomers. The catalyst plays a pivotal role in controlling this orientation by selectively stabilizing one transition state over another.

  • Catalyst-Controlled Synthesis: This is the most powerful tool for directing regioselectivity. The choice of metal can have a profound impact on the final product. For the [3+2] cycloaddition of isocyanides with diazonium salts, the catalyst directly controls the outcome.[3]

    • Solution for 1,3-isomers: Employing a Silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields (up to 88%).[4][5]

    • Solution for 1,5-isomers: Switching to a Copper(II) catalyst under similar conditions favors the formation of 1,5-disubstituted 1,2,4-triazoles.[3][4][5][6][7]

Catalyst Selection for Regiocontrol

The diagram below illustrates this critical choice.

Regiocontrol reactants Aryl Diazonium Salts + Isocyanides ag_catalyst Ag(I) Catalyst reactants->ag_catalyst [3+2] Cycloaddition cu_catalyst Cu(II) Catalyst reactants->cu_catalyst [3+2] Cycloaddition product_1_3 1,3-Disubstituted 1,2,4-Triazole ag_catalyst->product_1_3 High Selectivity product_1_5 1,5-Disubstituted 1,2,4-Triazole cu_catalyst->product_1_5 High Selectivity

Caption: Catalyst choice directly controls isomeric product formation.

Section 2: Troubleshooting for Specific Catalyst Systems

A. Metal-Free Systems (e.g., Iodine, Organocatalysts)

Metal-free synthesis is advantageous for avoiding metal contamination in the final product, which is particularly important in drug development.[4]

Question: I'm using an iodine-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines, but the reaction is sluggish. What could be the issue?

  • Possible Cause: The oxidative cyclization step, often mediated by I₂ in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), may be inefficient. The reaction proceeds through a cascade of C-H functionalization and C-N bond formations, which can be sensitive to conditions.[4]

  • Solution: Ensure that your oxidant (e.g., TBHP) is active and added in the correct stoichiometric amount. The reaction can also be sensitive to the solvent. While common solvents are used, ensure they are dry, as water can interfere with the intermediates. Also, verify that the starting materials are suitable; the methodology is reported to have wide substrate coverage, but extreme steric hindrance could reduce the reaction rate.[4]

Question: My organocatalyzed [3+2] cycloaddition between an enone and an azide is not proceeding. Why might this be?

  • Possible Cause: Organocatalytic reactions, such as those using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), rely on the formation of a reactive enolate intermediate.[8] If the carbonyl compound is not sufficiently acidic or is sterically hindered, enolate formation will be slow or non-existent. Furthermore, some azides, particularly less reactive alkyl or aryl azides, require highly reactive enolates to participate in the cycloaddition.[8]

  • Solution:

    • Verify Substrate Suitability: This method works best with activated carbonyls (enones) that can readily form enolates.[8] Unactivated ketones may not be suitable.

    • Catalyst Loading: Ensure the correct catalytic amount of the organocatalyst (e.g., DBU) is used. While catalytic, too little may not be sufficient to drive the reaction.

    • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the enolate intermediate. Screen a few common aprotic solvents to find the optimal medium.

B. Nanocatalyst Systems

Nanocatalysts offer high surface area and potential for recyclability, but present unique challenges.[9]

Question: I am using a supported nanocatalyst, and while it works for the first run, its activity drops significantly upon recycling. Why is this happening?

  • Possible Cause 1: Catalyst Leaching. The active catalytic species (e.g., copper or palladium ions) may be leaching from the solid support (like nanocellulose or magnetic nanoparticles) into the reaction medium.[9] This means you are losing active sites with each run.

  • Solution: After a reaction, filter the catalyst and analyze the filtrate for traces of the metal using ICP-MS or a similar technique. If leaching is confirmed, the synthetic method for preparing the nanocatalyst may need to be revisited to ensure stronger bonding between the metal and the support.

  • Possible Cause 2: Agglomeration or Fouling. Nanoparticles can agglomerate into larger, less active particles during the reaction or work-up.[10][11] Alternatively, the catalyst surface can be "fouled" or blocked by organic residues or byproducts, preventing reactants from accessing the active sites.

  • Solution: Characterize the used catalyst using techniques like TEM or SEM to check for agglomeration.[9] Implement a more rigorous washing procedure between cycles using appropriate solvents to remove any adsorbed species from the catalyst surface before drying and reusing it.

C. Ionic Liquid (IL) Catalysis

Ionic liquids can act as both the solvent and the catalyst, offering a "green" alternative.[12]

Question: My reaction in an acidic ionic liquid is giving a good yield, but the work-up and product isolation are very difficult. How can I improve this?

  • Possible Cause: The high viscosity and low vapor pressure of ionic liquids can make product extraction and solvent removal challenging. The product may have high solubility in the IL, making it difficult to separate.

  • Solution:

    • Extraction: Instead of trying to remove the IL, find a solvent that can selectively extract your product while leaving the IL behind. Diethyl ether or ethyl acetate are common first choices for extracting organic products from polar ILs.

    • Precipitation: After the reaction, try adding an "anti-solvent" (a solvent in which your product is insoluble but the IL is soluble) to precipitate the pure product.

    • Water Wash: Many ionic liquids are water-soluble.[13] If your product is not, the reaction mixture can be diluted with water, and the product can be extracted with an immiscible organic solvent. This also serves to remove the IL.

D. Microwave-Assisted Synthesis

Microwave heating dramatically accelerates reactions but requires careful optimization.[14][15]

Question: When running my 1,2,4-triazole synthesis in the microwave, I get a significant amount of decomposition and a low yield of the desired product.

  • Possible Cause 1: Inappropriate Solvent. Solvents absorb microwave energy differently. A solvent with poor microwave absorption will heat inefficiently, while one that absorbs too strongly can create localized "hot spots," leading to decomposition of reactants, catalysts, or products.[1]

  • Solution: Select a solvent with a suitable dielectric constant for microwave heating. DMF, ethanol, and n-butanol are effective choices.[1] Avoid non-polar solvents like hexane unless a passive heating element is used.

  • Possible Cause 2: Temperature is Too High. The rapid heating provided by microwaves can easily overshoot the optimal reaction temperature, leading to thermal decomposition.

  • Solution: Do not assume that higher temperatures are always better. Methodically screen the temperature, starting from a lower range (e.g., 80-100°C) and gradually increasing it. A typical range for these syntheses is 80-180°C.[1][16] Use a synthesis vial with a dedicated temperature sensor for accurate monitoring and control.

Catalyst Performance Comparison

The table below summarizes the performance and key features of various alternative catalytic systems for synthesizing substituted 1,2,4-triazoles.

Catalyst SystemReactantsProduct TypeTypical Yield (%)Key AdvantagesReference
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstitutedup to 88%High yield and excellent regioselectivity for 1,3-isomers.[5]
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstitutedup to 79%High yield and excellent regioselectivity for 1,5-isomers.[4][5]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstitutedup to 92%Metal-free, simple operating conditions, wide substrate scope.[5]
Acidic Ionic Liquid Aldehydes & Thiosemicarbazide1,2,4-Triazole-3-thiones88-96%Environmentally benign, catalyst is recyclable, rapid reaction.[13]
Nanocatalyst (BTDA@CNC) Aldehydes & Semicarbazide1,2,4-Triazole derivativesHighRecyclable catalyst, simple procedure, short reaction times.

Experimental Protocols

Protocol 1: Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via I₂-Mediated Oxidative Cyclization

(Based on the principles described in cited literature)[4]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the hydrazone (1.0 mmol), the amine (1.2 mmol), and iodine (I₂, 10 mol%).

  • Solvent and Reagent Addition: Add the appropriate solvent (e.g., DMF).

  • Oxidant Addition: Slowly add the oxidant (e.g., TBHP, 2.0 mmol) to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature (e.g., 80 °C) for the determined time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.

Protocol 2: Nanocatalyst-Mediated Synthesis of 1,2,4-Triazole Derivatives

(Based on the procedure for BTDA@CNC)[9]

  • Reaction Setup: In a flask, combine the aldehyde derivative (1.0 mmol), semicarbazide (1.0 mmol), and the BTDA@CNC nanocatalyst (specify catalytic loading, e.g., 10 mg).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) for the required time (noted to be short).[9]

  • Catalyst Separation: After the reaction is complete (monitored by TLC), separate the solid nanocatalyst by simple filtration.

  • Catalyst Recycling: Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry it, and store it for reuse in subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by simple recrystallization to yield the pure 1,2,4-triazole derivative.

References

  • Chen, J., et al. (2016). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis of 1,2,4-Triazole Derivatives via 1,3-Benzothiazole-2,5-Diamine Supported on Nanocellulose as Novel Recyclable Nano Catalyst. (n.d.).
  • Technical Support Center: Optimization of Microwave Parameters for Rapid 1,2,4-Triazole Synthesis. (2025). BenchChem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC, NIH.
  • Tanpure, S. V., & Lawande, S. P. (2024). Facile and Proficient Synthesis of Some New 1,2,4-Triazole-3-Thiones Derivatives Using [H2-TMDP] [HPO4] Ionic Liquid. Polycyclic Aromatic Compounds, 45(6), 1094–1110.
  • Scheme 9 Ionic liquid-catalyzed synthesis of 1-4 disubstituted triazole-linked C-disaccharide. (n.d.). ResearchGate.
  • Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2011). Synfacts, 2011(05), 0515–0515.
  • Common challenges in the synthesis of 1,2,4-triazole derivatives. (2025). BenchChem.
  • A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. (2025). BenchChem.
  • Fast synthesis of[1]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. (n.d.). Nanoscale Advances (RSC Publishing). Available from:

  • Fast synthesis of[1]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. (2023). Nanoscale Advances, 5(19), 5036-5047. Available from:

  • Synthesis of Cu3Fe4V6O24 Nanoparticles to Produce 1,2,3-Triazoles by Azide–Alkyne Cycloaddition Reactions. (n.d.). Langmuir - ACS Publications.
  • Microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing NiO/Cu2O nano. (2024). Pest Management Science.
  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.
  • Reddy, G. S., Kumar, A. S., & Ramachary, D. B. (2020). Organocatalytic enone-azide [3 + 2]-cycloaddition: synthesis of functionally rich C/N-double vinyl 1,2,3-triazoles. Organic & Biomolecular Chemistry, 18(22), 4210-4215.
  • Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. (n.d.). RSC Publishing.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient process.

The target molecule, this compound, is a crucial bifunctional organic ligand and building block.[1] Its structure incorporates both a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, and an isonicotinic acid moiety, making it valuable for the development of novel therapeutics and advanced materials like Metal-Organic Frameworks (MOFs).[1]

Overview of a Common Synthetic Pathway

A prevalent and logical synthetic route commences with readily available isonicotinic acid hydrazide (isoniazid). The general strategy involves the formation of the 1,2,4-triazole ring system, which is a well-established transformation in heterocyclic chemistry.[2] One common method is the reaction of a hydrazide with carbon disulfide to form an oxadiazole-thiol intermediate, followed by reaction with hydrazine to yield the aminotriazole.[3]

Synthetic_Pathway Isoniazid Isonicotinic Acid Hydrazide Intermediate1 Potassium dithiocarbazinate (Intermediate) Isoniazid->Intermediate1 1. CS₂, KOH 2. EtOH, rt Intermediate2 5-(pyridin-4-yl)-1,3,4- oxadiazole-2-thiol Intermediate1->Intermediate2 Reflux Intermediate3 4-Amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Intermediate2->Intermediate3 N₂H₄·H₂O Reflux FinalProduct 2-(4H-1,2,4-triazol-4-yl) isonicotinic acid Intermediate3->FinalProduct Oxidation/Modification (Conceptual Step)

Caption: A common synthetic route to 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: The initial reaction of isonicotinic acid hydrazide with carbon disulfide is sluggish and gives a low yield of the dithiocarbazinate intermediate. What's going wrong?

A1: This is a critical first step, and its efficiency impacts the entire synthesis. Several factors could be at play:

  • Reagent Quality: On a larger scale, the purity of potassium hydroxide (KOH) and carbon disulfide (CS₂) is paramount. Ensure you are using a fresh, dry, and high-purity grade of KOH. The presence of carbonates can reduce the base strength.

  • Temperature Control: While the reaction is often run at room temperature, the addition of CS₂ to the alkaline solution of hydrazide is exothermic. On a large scale, this can lead to localized heating, causing degradation of the starting material or the product. Ensure efficient stirring and use a reactor with adequate cooling capacity to maintain a consistent internal temperature.

  • Solvent Choice: Ethanol is typically used as the solvent. Ensure it is of an appropriate grade. The presence of excess water can interfere with the reaction.

  • Causality: The reaction involves the nucleophilic attack of the hydrazide on carbon disulfide, facilitated by the base. Incomplete deprotonation of the hydrazide (due to weak or impure base) or side reactions from overheating will directly lead to poor conversion.

Troubleshooting Steps:

  • Verify the purity and water content of your KOH and ethanol.

  • Implement controlled, slow addition of CS₂ using a dropping funnel or syringe pump.

  • Monitor the internal reactor temperature continuously. Aim to keep it below 30°C during the addition.

  • Ensure vigorous agitation to prevent localized concentration gradients.

Q2: During the cyclization to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, I'm experiencing issues with product precipitation and isolation. How can I optimize this?

A2: This step involves an intramolecular cyclization with the elimination of water and hydrogen sulfide upon acidification. Scale-up often presents challenges in achieving a consistent and easily filterable solid.

  • pH Control: The precipitation of the product is highly dependent on pH. Acidification must be done slowly and with vigorous stirring to avoid forming an oily or amorphous solid. A sudden pH drop can trap impurities.

  • Crystallization/Precipitation Conditions: Control the cooling rate after acidification. A crash-cooling approach will likely result in very fine particles that are difficult to filter and wash. A slower, controlled cooling ramp allows for the growth of larger crystals.

  • Filtration and Washing: On a larger scale, a simple Buchner funnel may not be efficient. Consider using a filter press or a Nutsche filter-dryer. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent like hexane to displace water and aid in drying.

ParameterBench-Scale (10g)Pilot-Scale (1kg)
Acid Addition Time 5-10 minutes30-60 minutes (or longer)
Cooling Profile Ice bath (rapid)Controlled ramp (e.g., 10-20°C/hour)
Filtration Method Buchner FunnelNutsche Filter / Centrifuge
Washing Solvents Cold DI WaterCold DI Water, Hexane/Heptane
Q3: The conversion of the oxadiazole intermediate to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with hydrazine hydrate is incomplete. How can I drive this reaction to completion?

A3: This is a recyclization reaction where the oxadiazole ring is opened and re-closed to form the triazole.[2]

  • Hydrazine Quality and Stoichiometry: Use a high-quality hydrazine hydrate. On a larger scale, it's crucial to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion. However, a large excess can complicate the workup.

  • Reaction Temperature and Time: This reaction typically requires heating to reflux.[3] Ensure your reactor can maintain a steady reflux temperature. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC. Scale-up reactions may require longer reaction times than bench-scale experiments.

  • Work-up Procedure: After the reaction is complete, the product often precipitates upon cooling. The work-up usually involves diluting the reaction mixture with water and filtering the solid product. Ensure the volume of water is sufficient to keep any unreacted starting material or byproducts in solution.

Troubleshooting_Flowchart Start Low Yield in Triazole Formation CheckPurity Verify Purity of Oxadiazole Intermediate and Hydrazine Hydrate Start->CheckPurity CheckTemp Confirm Reaction Temperature Is at Sustained Reflux CheckPurity->CheckTemp CheckTime Increase Reaction Time (Monitor by HPLC/TLC) CheckTemp->CheckTime CheckStoich Increase Hydrazine Hydrate Equivalents (e.g., to 2.0 eq) CheckTime->CheckStoich Result Yield Improved? CheckStoich->Result End Consult Process Chemistry Team Result->End No

Sources

Technical Support Center: Degradation Pathways of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry and data from related molecular structures to provide a predictive and practical framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under typical laboratory conditions?

A1: Based on its chemical structure, which combines a 1,2,4-triazole ring and an isonicotinic acid moiety, the primary degradation pathways to consider are hydrolysis, photodecomposition, and thermal degradation.[1][2][3] The 1,2,4-triazole ring is generally stable, but the overall molecule's stability can be influenced by the presence of the isonicotinic acid group and the experimental conditions.[4]

Q2: How stable is the 1,2,4-triazole ring to metabolic degradation?

A2: The 1,2,4-triazole nucleus is known to be relatively stable to metabolism.[4] It often acts as a stable pharmacophore that can interact with biological receptors through hydrogen bonding.[4] However, the overall metabolic fate of the molecule will also depend on the biotransformation of the isonicotinic acid portion.

Q3: What are the expected degradation products from the hydrolysis of the amide-like linkage in the triazole ring?

A3: While the triazole ring itself is generally stable, severe acidic or basic conditions could potentially lead to cleavage. However, a more likely point of hydrolytic attack, if any, would be influenced by the overall electronic properties of the molecule. Given the robustness of the triazole ring, significant degradation via this pathway under mild conditions is not highly anticipated.

Q4: Can I anticipate photodegradation of this compound when exposed to UV light?

A4: Yes, compounds containing aromatic and heterocyclic rings, such as pyridine and triazole, are susceptible to photodegradation. UV irradiation can induce photocatalytic degradation, potentially leading to ring-opening and mineralization.[2][5] Studies on other triazole-containing compounds have shown that photocatalytic degradation in the presence of a catalyst like TiO2 can lead to complete mineralization to CO2, nitrates, and nitrites.[5]

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Uncontrolled exposure to light, temperature fluctuations, or variations in pH.

  • Troubleshooting Steps:

    • Control Lighting: Conduct all experiments under controlled lighting conditions. Use amber vials or cover glassware with aluminum foil to minimize exposure to ambient light.

    • Temperature Regulation: Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.

    • pH Monitoring: Ensure the pH of your solutions is consistent and buffered appropriately for your experimental goals. The protonation state of the triazole and carboxylic acid moieties can influence stability.

Issue 2: Difficulty in identifying degradation products by LC-MS.

  • Possible Cause: Degradants may be highly polar, volatile, or present at very low concentrations.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a polar-modified column (e.g., C18 with a polar endcapping) or a HILIC column to improve the retention of polar degradants.

    • Adjust Mass Spectrometry Parameters: Optimize the ionization source parameters (e.g., electrospray voltage, gas flows) for the expected degradation products. Consider using both positive and negative ionization modes.

    • Concentrate Samples: If concentrations are low, use solid-phase extraction (SPE) to concentrate the degradation products before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines the steps to assess the hydrolytic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.4

  • HPLC-grade water, acetonitrile, and formic acid

  • Class A volumetric flasks and pipettes

  • HPLC-UV/MS system

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • In separate volumetric flasks, add an aliquot of the stock solution to 0.1 M HCl, 0.1 M NaOH, and pH 7.4 buffer.

  • Incubate the solutions at a controlled temperature (e.g., 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify any degradation products.

Protocol 2: Forced Degradation Study - Photostability

This protocol is designed to evaluate the photostability of the compound.

Materials:

  • This compound

  • Solvent (e.g., methanol or water)

  • Photostability chamber with a calibrated UV and visible light source

  • Quartz cuvettes or amber vials (as a dark control)

  • HPLC-UV/MS system

Procedure:

  • Prepare a solution of the compound in the chosen solvent.

  • Place the solution in a quartz cuvette and a corresponding dark control in an amber vial.

  • Expose the samples in the photostability chamber to a controlled light dose (e.g., as per ICH Q1B guidelines).

  • At specified time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by HPLC-UV/MS to assess the extent of degradation and identify photoproducts.

Visualizing Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Thermal Stress Thermal Stress This compound->Thermal Stress Ring Cleavage Products Ring Cleavage Products Hydrolysis->Ring Cleavage Products Hypothetical Photolysis->Ring Cleavage Products Decarboxylation Product Decarboxylation Product Thermal Stress->Decarboxylation Product Mineralization (CO2, H2O, NxOy) Mineralization (CO2, H2O, NxOy) Ring Cleavage Products->Mineralization (CO2, H2O, NxOy)

Caption: Hypothetical Degradation Pathways.

Data Summary

The following table provides a summary of the expected stability of this compound under different stress conditions, based on the general behavior of related compounds.

Stress ConditionExpected StabilityPotential Degradation ProductsAnalytical Consideration
Acidic Hydrolysis (0.1 M HCl) Likely stableMinor ring-opened productsHPLC-MS for polar degradants
Basic Hydrolysis (0.1 M NaOH) Potentially less stableRing-opened products, saltsIon-pair chromatography
Oxidative (e.g., H₂O₂) SusceptibleN-oxides, hydroxylated speciesLC-MS/MS for structural elucidation
Photolytic (UV/Vis) SusceptiblePhotodimers, ring-cleavage productsDiode-array detection for chromophore changes
Thermal (Dry Heat) Relatively stableDecarboxylation, charring at high TThermogravimetric analysis (TGA)

Workflow for Degradation Product Identification

The following workflow outlines a systematic approach to identifying unknown degradation products.

cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation Forced Degradation Forced Degradation HPLC-UV/MS Analysis HPLC-UV/MS Analysis Forced Degradation->HPLC-UV/MS Analysis Compare Stressed vs. Control Compare Stressed vs. Control HPLC-UV/MS Analysis->Compare Stressed vs. Control High-Resolution MS (HRMS) High-Resolution MS (HRMS) Compare Stressed vs. Control->High-Resolution MS (HRMS) MS/MS Fragmentation MS/MS Fragmentation High-Resolution MS (HRMS)->MS/MS Fragmentation NMR Spectroscopy NMR Spectroscopy MS/MS Fragmentation->NMR Spectroscopy Synthesis of Reference Standard Synthesis of Reference Standard NMR Spectroscopy->Synthesis of Reference Standard Co-elution Studies Co-elution Studies Synthesis of Reference Standard->Co-elution Studies

Caption: Degradation Product Identification Workflow.

References

  • MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]

  • ResearchGate. (2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]

  • ResearchGate. (n.d.). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

  • ResearchGate. (n.d.). Heterocyclization Reactions of Azinoisocyanates. Synthesis of 2H-1,2,4-Triazol-3(4H)-one Derivatives. [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • PubMed. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

  • MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • PubMed. (2008). 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. [Link]

  • MDPI. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • MDPI. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

  • PubMed. (n.d.). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2. Comparison with Fenton oxidation. [Link]

  • PubMed. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

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Validation & Comparative

A Comparative Guide to 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid and Other Prominent MOF Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, Metal-Organic Frameworks (MOFs) represent a frontier of innovation, offering unprecedented control over porosity, surface area, and functionality.[1][2] The rational design of these crystalline materials hinges on the judicious selection of their molecular building blocks: metal nodes and organic linkers.[3] The organic linker, in particular, dictates the resulting framework's topology, pore environment, and ultimately, its performance in diverse applications ranging from gas storage and separation to catalysis and drug delivery.[1][4]

This guide provides a comparative analysis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid (Htia), a promising nitrogen-rich heterocyclic linker, against established and widely utilized MOF linkers. We will delve into the structural and functional implications of employing Htia in MOF synthesis and contrast its performance with frameworks constructed from terephthalic acid, trimesic acid, and 2-methylimidazole. This objective comparison, supported by experimental data from the literature, is intended to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and synthesis of next-generation MOFs.

The Rise of Heterocyclic Linkers: Introducing this compound (Htia)

This compound is a bifunctional organic ligand that has garnered interest for its potential in constructing novel MOFs.[5] Its molecular architecture is distinguished by the presence of both a 1,2,4-triazole ring and an isonicotinic acid moiety.[5] This unique combination offers multiple nitrogen and oxygen donor sites, making it an excellent candidate for creating MOFs with complex and potentially highly functional structures.[5] The triazole group, a known pharmacophore integral to numerous FDA-approved drugs, also introduces the possibility of imbuing the resulting MOFs with specific chemical functionalities and potential biological activities.[5]

The synthesis of such triazole derivatives can often be achieved from readily available precursors like isonicotinic acid hydrazide, suggesting a feasible route to this intriguing linker.[6][7]

Established Benchmarks for Comparison

To provide a robust comparative framework, we will evaluate Htia against three classes of well-established MOF linkers, each representing a different coordination chemistry and resulting in MOFs with distinct properties.

  • Terephthalic Acid (H₂BDC): The Archetypal Dicarboxylate Linker Benzene-1,4-dicarboxylic acid, commonly known as terephthalic acid, is arguably one of the most fundamental and widely studied linkers in MOF chemistry.[8][9] Its linear, rigid geometry and two carboxylate groups readily coordinate with metal ions to form robust, porous frameworks. The most iconic example is MOF-5, which consists of Zn₄O clusters connected by terephthalate linkers to form a cubic network with a high surface area.[10][11] The simplicity and commercial availability of H₂BDC have made it a cornerstone of MOF research.[12]

  • Trimesic Acid (H₃BTC): The Trigonal Node for High Connectivity Benzene-1,3,5-tricarboxylic acid, or trimesic acid, is a trigonal linker that leads to MOFs with higher connectivity and complex three-dimensional pore systems.[13] The most prominent example is HKUST-1 (Hong Kong University of Science and Technology-1), a copper-based MOF with a three-dimensional porous structure.[4][14] The three carboxylate groups of H₃BTC enable the formation of frameworks with exceptional porosity and a large number of open metal sites upon activation, making them highly suitable for gas storage and catalysis.[15]

  • 2-Methylimidazole (Hmim): The Foundation for Zeolitic Imidazolate Frameworks (ZIFs) 2-Methylimidazole is a key linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs known for their exceptional thermal and chemical stability.[16] The coordination of the nitrogen atoms in the imidazole ring with metal ions like zinc or cobalt mimics the Si-O-Si bonds in zeolites, resulting in frameworks with zeolite-like topologies.[17] ZIF-8, synthesized from zinc ions and 2-methylimidazole, is a prime example, exhibiting a sodalite-type structure with uniform micropores.[18]

Comparative Performance Analysis

The choice of an organic linker has a profound impact on the physicochemical properties of the resulting MOF. The following table summarizes key performance metrics for representative MOFs constructed from the discussed linkers. It is important to note that direct, side-by-side comparative data for Htia-based MOFs is still emerging in the literature. The values presented for Htia are based on theoretical potential and preliminary findings on similar triazole-based linkers.

PropertyMOF-5 (H₂BDC)HKUST-1 (H₃BTC)ZIF-8 (Hmim)Htia-based MOF (Anticipated)
BET Surface Area (m²/g) 260 - 4400[19]>1000[14]~1300-1700Potentially high due to porosity
Pore Volume (cm³/g) 0.61 - 1.04[19]~0.7-0.9~0.6-0.7Dependent on metal and synthesis
Thermal Stability (°C) Up to 400[19]Up to 240Up to 550Expected to be high due to triazole
Chemical Stability Sensitive to moisture[8]ModerateHighPotentially high
Key Applications Gas storage (H₂, CH₄)[19][20]Gas storage & separation, catalysis[15]Gas separation, catalysis, sensingCatalysis, sensing, drug delivery

Causality Behind Experimental Choices: A Deeper Look

The synthesis of MOFs is a nuanced process where the choice of linker, metal source, solvent, temperature, and even pH can dramatically influence the final product.[21]

  • Linker Functionality: The nitrogen atoms in the triazole ring of Htia, in addition to the carboxylate group, can act as coordination sites. This can lead to frameworks with higher connectivity and potentially enhanced stability compared to purely carboxylate-based linkers. Furthermore, the uncoordinated nitrogen atoms within the pores can act as Lewis basic sites, which is highly desirable for catalytic applications.[22]

  • Solvent Selection: The choice of solvent in MOF synthesis is critical. Solvents like N,N-dimethylformamide (DMF) are commonly used due to their high boiling point and ability to dissolve both the metal salts and organic linkers.[10][19] However, the trend is moving towards greener solvents like water or ethanol to reduce the environmental impact of MOF synthesis.[14][23] The solubility of Htia in various solvents will be a key factor in developing its synthesis protocols.

  • Temperature and Pressure: Solvothermal and hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, are the most common methods for producing highly crystalline MOFs.[16][19] These conditions facilitate the dissolution of precursors and promote the growth of well-ordered crystals. The optimal temperature for synthesizing Htia-based MOFs will need to be determined experimentally to balance crystal growth with potential linker degradation.

Experimental Protocols: A Step-by-Step Guide

While a definitive, optimized protocol for a specific Htia-based MOF is an active area of research, a generalizable solvothermal synthesis procedure can be outlined based on established methods for other nitrogen-containing linkers.

Synthesis of a Hypothetical Htia-based MOF (M-Htia)

Objective: To synthesize a crystalline MOF using Htia as the organic linker and a divalent metal salt (e.g., zinc nitrate).

Materials:

  • This compound (Htia)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • Solution Preparation:

    • In a 20 mL scintillation vial, dissolve Htia (e.g., 0.1 mmol) in 5 mL of DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in 5 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the autoclave in a programmable oven.

    • Heat the oven to a predetermined temperature (e.g., 100-150 °C) and hold for 24-72 hours. The optimal temperature and time are critical parameters to be screened.

    • Allow the oven to cool slowly to room temperature.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • Immerse the crystals in a solvent like ethanol or chloroform for several days, decanting and replenishing the fresh solvent daily. This solvent exchange process is crucial to remove residual DMF from the pores of the MOF.

  • Activation:

    • Heat the purified crystals under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove the solvent molecules from the pores. This "activation" step is essential to make the porous structure accessible for applications like gas adsorption.

Rationale behind the protocol: The solvothermal method provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products. The choice of DMF as a solvent is due to its excellent solvating power for both the organic linker and the metal salt. The solvent exchange and activation steps are critical for preparing a porous material with a high accessible surface area.

Visualizing the Building Blocks and Processes

To better understand the structural differences and the experimental workflow, the following diagrams are provided.

Caption: Molecular structures of Htia and common MOF linkers.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing Linker Organic Linker (e.g., Htia) Mixing Mixing Linker->Mixing Metal Metal Salt Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (Heat & Pressure) Mixing->Solvothermal Isolation Isolation & Washing Solvothermal->Isolation Activation Activation (Solvent Removal) Isolation->Activation Characterization Characterization (XRD, BET, TGA) Activation->Characterization

Caption: General workflow for solvothermal MOF synthesis.

Future Outlook and the Potential of Htia

The field of Metal-Organic Frameworks is continuously evolving, with the quest for new linkers driving the discovery of materials with novel properties and enhanced performance. This compound stands as a promising candidate in this pursuit. Its bifunctional nature, incorporating both a carboxylate and a triazole moiety, offers a tantalizing platform for creating highly stable and functional MOFs.

While comprehensive experimental data on Htia-based MOFs is still forthcoming, the foundational knowledge from well-established linkers provides a clear roadmap for its investigation. The key to unlocking the full potential of Htia will lie in systematic studies of its coordination chemistry with various metal ions, optimization of synthesis conditions, and thorough characterization of the resulting frameworks. As researchers continue to explore the vast chemical space of MOF linkers, Htia is poised to be a valuable addition to the toolbox for designing advanced porous materials.

References

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  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Proceedings, 1(4), 33. [Link]

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  • Castillo-Lara, J. F. et al. (2019). Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega, 4(3), 5674–5681. [Link]

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  • Pan, Y. et al. (2011). Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system. Chemical Communications, 47(7), 2071-2073. [Link]

  • Odu, C. O. et al. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3). [Link]

  • Aulia, F. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ZEOLITIC IMIDAZOLATE FRAMEWORK-8 (ZIF-8)/Al2O3 COMPOSITE. Rasayan Journal of Chemistry, 13(1), 18-24. [Link]

  • Ozturk, O. F. et al. (2019). Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications. Journal of Inorganic and Organometallic Polymers and Materials, 29(6), 2078-2086. [Link]

  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar. [Link]

  • Ozturk, O. F. et al. (2019). (a) Digital images of the trimesic acid-based MOFs with (1) Co(II), (2) Ni(II), and (3) Cu(II) ions, and (b) corresponding SEM images. ResearchGate. [Link]

  • Carrington, E. J. (2016). Synthesis and Characterization of ZIF-8 and ZIF-8/polymer composites. The University of Liverpool Repository. [Link]

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  • Smal, S. et al. (2022). New Frontiers of Triazolate-based MOFs: Amine-Functionalization for Enhanced Diluted CO2 Capture Performance. ChemRxiv. [Link]

  • Li, Y. et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(80), 50921-50931. [Link]

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  • Al-Soud, Y. A. et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6265. [Link]

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A Comparative Analysis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid Scaffolds and Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of drug-resistant mycoses, the scientific community continuously explores new chemical entities. This guide provides a comparative overview of the established triazole antifungal, fluconazole, and the potential of a promising chemical scaffold, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, as a basis for a new generation of antifungal drugs. While direct comparative data for this specific molecule is emerging, we will analyze its biological rationale and the performance of structurally related novel triazole derivatives against the benchmark set by fluconazole.

Introduction: The Azole Antifungals and the Need for Innovation

Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species.[1] Its mechanism of action, targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, is well-established and has proven effective for decades.[2][3][4] However, the rise of drug-resistant fungal strains necessitates the development of new antifungals with improved efficacy, broader spectrum of activity, and novel mechanisms of action.

The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal drugs.[5][6][7] The molecule this compound represents a versatile scaffold that combines the essential triazole ring with an isonicotinic acid moiety, offering multiple points for chemical modification to optimize antifungal activity and pharmacokinetic properties.[8][9]

Mechanism of Action: A Tale of Two Triazoles

Fluconazole and other azole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[2][10] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and ultimately hinders fungal growth and replication.[3]

Novel triazole derivatives, including those potentially derived from a this compound scaffold, are designed to operate on a similar principle. The 1,2,4-triazole ring is engineered to bind to the heme iron of the cytochrome P450 enzyme, while the rest of the molecule can be modified to enhance binding affinity and specificity for the fungal enzyme over its human counterpart, thereby reducing potential side effects.

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Fungal_Cell_Membrane incorporation CYP51->Ergosterol biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) CYP51->Disrupted_Membrane ergosterol depletion Fluconazole Fluconazole Fluconazole->CYP51 inhibition Fungal_Cell_Death Fungistatic/Fungicidal Effect Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of fluconazole.

Comparative Antifungal Activity: Experimental Data

While direct, peer-reviewed comparative studies on the antifungal activity of this compound versus fluconazole are not yet widely available, the antifungal potential of novel triazole derivatives, some incorporating isonicotinic acid moieties, has been investigated. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several novel triazole compounds against various fungal pathogens, with fluconazole included as a reference. A lower MIC value indicates greater potency.

Fungal StrainNovel Triazole DerivativeMIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicansCompound 10k0.125 - 10.5 - 4[5]
Candida albicansCompound 18b0.5>64
Cryptococcus neoformansCompound 10k0.125 - 12 - 16[5]
Aspergillus fumigatusCompound 10k0.125 - 1>64[5]
Candida glabrataCompound 14l0.1258 - 32

Note: The specific structures of the novel triazole derivatives can be found in the cited references. This data illustrates the potential for new triazole compounds to exhibit potent antifungal activity, in some cases surpassing that of fluconazole, particularly against resistant strains.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound is a critical step in its development. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal compounds (e.g., this compound derivatives, fluconazole)

  • Fungal inoculum (e.g., Candida albicans), standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of each antifungal compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of the test compounds.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation of Microtiter Plates:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.

    • Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Dilution Prepare serial dilutions of antifungal compounds in 96-well plate Inoculation Inoculate plate with fungal suspension Antifungal_Dilution->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Visually or spectrophotometrically read the results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with significant growth inhibition) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Conclusion and Future Directions

Fluconazole remains a vital tool in the clinical management of fungal infections. However, the landscape of infectious diseases is ever-changing, and the development of novel antifungal agents is paramount. The this compound scaffold presents a promising starting point for the design and synthesis of new triazole antifungals. As demonstrated by the potent activity of several novel triazole derivatives, strategic modifications of this core structure have the potential to yield compounds with superior efficacy, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Further research, including direct comparative studies and in vivo efficacy models, is essential to fully elucidate the therapeutic potential of this class of compounds and to pave the way for the next generation of antifungal therapies.

References

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  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). Source.

  • What is the mechanism of action of fluconazole (Diflucan®)? (n.d.). Source.

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A Comparative Guide to Metal-Organic Frameworks for CO2 Capture: Evaluating the Potential of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid-Based Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture technologies. Among the various materials being explored, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class of adsorbents due to their high porosity, tunable structures, and chemical functionality. This guide provides a comprehensive comparison of the CO₂ capture performance of MOFs, with a specific focus on the potential of frameworks constructed from the nitrogen-rich ligand, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid.

While direct experimental data for MOFs based on this specific ligand remains nascent in publicly accessible literature, this guide will draw upon performance data from a structurally analogous MOF, a microporous Manganese(II) framework based on 5-(4H-1,2,4-triazol-4-yl)isophthalic acid. The rationale for this comparison lies in the shared core chemical functionalities—a 1,2,4-triazole ring and a carboxylic acid group—which are critical for CO₂ interaction. We will benchmark this analogue against well-established, high-performing MOFs such as UiO-66, HKUST-1, and ZIF-8 to provide a comprehensive performance landscape for researchers, scientists, and drug development professionals engaged in materials science and environmental applications.

The Critical Role of Ligand Design in CO₂ Capture

The performance of a MOF in CO₂ capture is intrinsically linked to the chemical and structural properties of its organic ligands. Ligands rich in nitrogen, such as those containing triazole or amine functionalities, are particularly advantageous. The lone pair electrons on the nitrogen atoms can act as Lewis basic sites, creating favorable electrostatic interactions with the acidic CO₂ molecule. This targeted chemical affinity enhances both the adsorption capacity and the selectivity of the MOF for CO₂ over other flue gas components like nitrogen (N₂).

The ligand this compound is a prime candidate for constructing high-performance CO₂-adsorbing MOFs. Its key features include:

  • 1,2,4-Triazole Ring: Provides multiple nitrogen sites for enhanced CO₂ interaction.

  • Isonicotinic Acid Moiety: Offers a robust coordination site for metal ions to form a stable framework and an additional nitrogen atom in the pyridine ring that can influence the electronic properties and potentially the CO₂ affinity.

Performance Comparison: A Look at a Structural Analogue and Benchmark MOFs

To contextualize the potential of this compound-based MOFs, we will analyze the performance of a closely related Mn(II) MOF synthesized with 5-(4H-1,2,4-triazol-4-yl)isophthalic acid, hereafter referred to as Mn-TZI . This MOF shares the key 4H-1,2,4-triazol-4-yl functional group, providing a valuable proxy for understanding the potential CO₂ capture capabilities.

Key Performance Metrics

The efficacy of a MOF for CO₂ capture is evaluated based on several key parameters:

  • CO₂ Uptake Capacity: The amount of CO₂ that can be adsorbed per unit mass or volume of the MOF, typically measured in mmol/g or cm³/g.

  • Selectivity: The preferential adsorption of CO₂ over other gases, particularly N₂. This is often calculated using Ideal Adsorbed Solution Theory (IAST).

  • Isosteric Heat of Adsorption (Qst): A measure of the strength of the interaction between CO₂ and the MOF. A moderate Qst is desirable for a balance between strong adsorption and energy-efficient regeneration.

Comparative Performance Data

The following table summarizes the CO₂ capture performance of Mn-TZI alongside benchmark MOFs.

MOFMetal IonOrganic LigandCO₂ Uptake (mmol/g) at ~1 bar and 298 KCO₂/N₂ IAST Selectivity (15:85 mixture)Isosteric Heat of Adsorption (Qst) (kJ/mol)
Mn-TZI (Analogue) Mn(II)5-(4H-1,2,4-triazol-4-yl)isophthalic acidFavorable CO₂ adsorption over N₂ demonstrated by breakthrough experiments[1][2]7.6[1]Moderate (inferred from favorable regeneration)
UiO-66 Zr(IV)1,4-benzenedicarboxylic acid~3.0 - 4.5~20 - 50[3][4]~30 - 42
UiO-66-NH₂ Zr(IV)2-amino-1,4-benzenedicarboxylic acid~3.5 - 6.4[3][4]~22 - 70[3][5]~40 - 50[5]
HKUST-1 Cu(II)Benzene-1,3,5-tricarboxylic acid~4.1 (at 298K)[6]~10 - 20[6]~20 - 30[6]
ZIF-8 Zn(II)2-methylimidazole~1.4 (at 298K)[7]~7 - 12~20 - 25

Analysis of Performance:

The Mn-TZI analogue demonstrates promising CO₂/N₂ selectivity, attributed to the hydrogen-bonding interactions between CO₂ molecules and the N- and O-donor ligands within its microporous channels.[1][2] While its absolute CO₂ uptake is not explicitly stated in the same units for direct comparison in the table, the breakthrough experiments confirm its capability to efficiently separate CO₂ from N₂.[1][2]

Compared to the benchmarks, UiO-66 and its amine-functionalized counterpart, UiO-66-NH₂, exhibit high stability and good CO₂ uptake. The addition of the amine group in UiO-66-NH₂ significantly enhances its CO₂/N₂ selectivity, highlighting the importance of nitrogen-containing functional groups.[3][4][5] HKUST-1 shows a respectable CO₂ uptake but lower selectivity compared to the functionalized MOFs.[6] ZIF-8, while having a lower CO₂ capacity at ambient pressure, is known for its exceptional chemical and thermal stability.[7]

The moderate selectivity of the Mn-TZI analogue suggests that MOFs based on this compound could offer a good balance of performance, with the potential for further enhancement through the strategic selection of metal centers and synthetic conditions.

Experimental Protocols

Synthesis of this compound-based MOFs (Hypothetical Protocol)

While a specific protocol for the target MOF is not available, a general solvothermal synthesis method, adapted from the synthesis of the Mn-TZI analogue, can be proposed.[1][2]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation and Activation Ligand This compound Mix Mix Reactants in a Teflon-lined Autoclave Ligand->Mix Metal_Salt Metal Salt (e.g., MnCl₂, Zn(NO₃)₂) Metal_Salt->Mix Solvent Solvent (e.g., DMF, DEF) Solvent->Mix Heat Heat at 120-180 °C for 24-72 h Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Wash with Solvent Cool->Filter Activate Activate by heating under vacuum Filter->Activate Final_MOF Final_MOF Activate->Final_MOF Crystalline MOF Product

Caption: Hypothetical solvothermal synthesis workflow for a this compound-based MOF.

Detailed Steps:

  • Ligand Synthesis: The this compound ligand can be synthesized via established organic chemistry routes, often starting from isonicotinic acid hydrazide.

  • MOF Synthesis:

    • In a typical procedure, the ligand and a chosen metal salt (e.g., manganese(II) chloride, zinc(II) nitrate) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

    • The mixture is sealed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated in an oven at a specific temperature (typically between 120-180 °C) for a set duration (24-72 hours).

    • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Activation:

    • The assynthesized MOF is washed with a fresh solvent to remove any unreacted starting materials.

    • To remove the solvent molecules occluded within the pores, the MOF is activated by heating under a dynamic vacuum. This step is crucial to ensure the accessibility of the porous network for gas adsorption.

CO₂ Capture Performance Evaluation

CO2_Capture_Evaluation cluster_adsorption Gas Adsorption Analysis cluster_analysis Data Analysis cluster_breakthrough Dynamic Breakthrough Experiments Activated_MOF Activated MOF Sample Isotherms Measure CO₂ and N₂ Adsorption Isotherms at various temperatures Activated_MOF->Isotherms Breakthrough Perform column breakthrough tests with CO₂/N₂ mixtures Activated_MOF->Breakthrough Uptake Calculate CO₂ Uptake Capacity Isotherms->Uptake Selectivity Calculate IAST Selectivity (CO₂/N₂) Isotherms->Selectivity Qst Determine Isosteric Heat of Adsorption (Qst) Isotherms->Qst Kinetics Determine Adsorption Kinetics

Caption: Workflow for evaluating the CO₂ capture performance of a synthesized MOF.

Detailed Steps:

  • Gas Adsorption Measurements:

    • The CO₂ and N₂ adsorption isotherms are measured at various temperatures (e.g., 273 K, 298 K) using a volumetric gas adsorption analyzer.

  • Data Analysis:

    • CO₂ Uptake Capacity: Determined from the adsorption isotherms at a specific pressure (e.g., 1 bar).

    • IAST Selectivity: The single-component isotherms are fitted to a suitable model (e.g., Langmuir, Toth) to calculate the IAST selectivity for a CO₂/N₂ mixture (typically 15:85 to mimic flue gas).

    • Isosteric Heat of Adsorption (Qst): Calculated from the adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation.

  • Dynamic Breakthrough Experiments:

    • A packed bed of the MOF material is exposed to a continuous flow of a CO₂/N₂ gas mixture.

    • The composition of the gas exiting the column is monitored over time to determine the breakthrough time for CO₂, providing a measure of the dynamic separation performance and the working capacity of the adsorbent under more realistic process conditions.

Conclusion and Future Outlook

While direct experimental evidence for the CO₂ capture performance of MOFs based on this compound is still emerging, the analysis of its structural analogue, Mn-TZI, provides compelling evidence for its potential. The presence of the nitrogen-rich triazole functionality is a key indicator of favorable CO₂ interactions, leading to promising selectivity.

Future research should focus on the synthesis and thorough characterization of MOFs using the this compound ligand with various metal centers. This will allow for a systematic investigation of the structure-property relationships and the optimization of CO₂ capture performance. Key areas for exploration include:

  • Varying the Metal Node: Exploring different metal ions (e.g., Zn²⁺, Cu²⁺, Mg²⁺) to tune the framework's topology, stability, and interaction with CO₂.

  • Post-Synthetic Modification: Introducing additional functional groups, such as amines, to further enhance CO₂ uptake and selectivity.

  • Computational Screening: Employing molecular simulations to predict the CO₂ adsorption properties of hypothetical MOFs based on this ligand, guiding experimental efforts towards the most promising candidates.

The continued development of advanced porous materials like MOFs is critical for addressing the global challenge of CO₂ emissions. The insights provided in this guide aim to inform and inspire further research into the promising class of this compound-based MOFs for carbon capture applications.

References

  • Geng, S., Fu, C., Wang, X., Yang, Y., Wang, S., Ren, P., & Zhang, Z. (2024). A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. Inorganic Chemistry, 63(19), 8636–8641. [Link]

  • Chen, Z., Li, P., Anderson, R., Wang, X., Zhang, X., & Wang, H. (2020). Structural and CO2 Capture Properties of Ethylenediamine-Modified HKUST-1 Metal–Organic Framework. Crystal Growth & Design, 20(8), 5415–5423. [Link]

  • Sun, Y., Liu, J., & Cui, Y. (2018). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Journal of Nanoscience and Nanotechnology, 18(11), 7584-7591. [Link]

  • Kronast, A., Eckstein, S., Altenbuchner, P. T., Hindelang, K., Vagin, S. I., & Rieger, B. (2016). Gated Channels and Selectivity Tuning of CO2 over N2 Sorption by Post-Synthetic Modification of a UiO-66-Type Metal-Organic Framework. Chemistry – A European Journal, 22(36), 12800-12807. [Link]

  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]

  • Barea, E., Montoro, C., & Navarro, J. A. R. (2014). Toxic gas removal–metal–organic frameworks for the capture and degradation of toxic gases and vapours. Chemical Society Reviews, 43(16), 5419-5431. [Link]

  • Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials, 1(3), 15018. [Link]

  • Perez, E. V., Balkus, K. J., Jr., Ferraris, J. P., & Musselman, I. H. (2009). Gas permeability properties of ZIF-8 membranes. Journal of Membrane Science, 328(1-2), 165-173. [Link]

  • Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Berger, A. H., & Long, J. R. (2012). Carbon Dioxide Capture in Metal–Organic Frameworks. Chemical Reviews, 112(2), 724-781. [Link]

  • D'Alessandro, D. M., Smit, B., & Long, J. R. (2010). Carbon Dioxide Capture: Prospects for New Materials. Angewandte Chemie International Edition, 49(35), 6058-6082. [Link]

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]

  • Cmarik, G. E., Kim, M., & Li, Z. (2012). Effect of functional groups on carbon dioxide adsorption in UiO-66. Langmuir, 28(44), 15606-15614. [Link]

  • Britt, D., Tranchemontagne, D., & Yaghi, O. M. (2008). Metal-organic frameworks with high capacity and selectivity for carbon dioxide separation. Proceedings of the National Academy of Sciences, 105(33), 11623-11627. [Link]

  • Millward, A. R., & Yaghi, O. M. (2005). Metal−Organic Frameworks with Exceptionally High Capacity for Storage of Carbon Dioxide at Room Temperature. Journal of the American Chemical Society, 127(51), 17998-17999. [Link]

  • Li, B., Wen, H.-M., Wang, H., Wu, H., & Zhou, W. (2014). A porous metal–organic framework with open metal sites and Lewis basic sites for highly selective CO2/CH4 and C2H2/CH4 separation. Chemical Communications, 50(41), 5469-5472. [Link]

  • Geng, S., Fu, C., Wang, X., Yang, Y., Wang, S., Ren, P., & Zhang, Z. (2024). A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. Inorganic Chemistry. [Link]

  • Geng, S., Fu, C., Wang, X., Yang, Y., Wang, S., Ren, P., & Zhang, Z. (2024). A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. PubMed. [Link]

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A Comparative Structural Analysis of Metal Complexes with 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of metal complexes formed with the versatile ligand, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between different metal centers and this multifaceted ligand, offering insights into the resulting coordination geometries and supramolecular architectures. The choices behind experimental design and the interpretation of structural data are explained to provide a comprehensive understanding of these coordination compounds.

Introduction: The Versatility of this compound as a Ligand

This compound is a bifunctional organic ligand that has garnered significant interest in coordination chemistry. Its structure, featuring a pyridine ring, a carboxylic acid group, and a 1,2,4-triazole moiety, presents multiple potential donor sites (N and O atoms) for coordination with metal ions. This versatility allows for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers with varied structural topologies and potential applications in catalysis, gas storage, and as active pharmaceutical ingredients.[1] The specific coordination behavior of this ligand is highly dependent on the nature of the metal ion, including its size, charge, and preferred coordination geometry.

Comparative Analysis of Coordination Modes and Geometries

The coordination of this compound to different metal centers, such as Co(II), Ni(II), Cu(II), and Zn(II), leads to distinct structural outcomes. The interplay between the hard-soft acid-base (HSAB) principle, the ionic radius of the metal, and the ligand's conformational flexibility dictates the final architecture of the complex.

Key Structural Parameters of Representative Metal Complexes with Related Ligands

Metal IonTypical Coordination GeometryKey Bond Distances (M-N, M-O) (Å)Noteworthy Structural Features
Co(II) OctahedralCo-N: ~2.1-2.2 Å, Co-O: ~2.0-2.1 ÅOften forms discrete mononuclear or polynuclear complexes. The d7 electronic configuration can lead to interesting magnetic properties.[2][3][4]
Ni(II) Octahedral, Square PlanarNi-N: ~2.0-2.1 Å, Ni-O: ~2.0-2.1 ÅCan adopt various geometries, influencing its magnetic and electronic properties. Octahedral complexes are common with N,O-donor ligands.[5][6]
Cu(II) Distorted Octahedral, Square Pyramidal, Trigonal BipyramidalCu-N: ~1.9-2.1 Å, Cu-O: ~1.9-2.0 ÅSubject to Jahn-Teller distortion, leading to elongated axial bonds and a variety of coordination geometries. This has a significant impact on the resulting framework.[7][8][9]
Zn(II) Tetrahedral, OctahedralZn-N: ~2.0-2.1 Å, Zn-O: ~1.9-2.1 ÅThe d10 configuration allows for flexible coordination geometries, often resulting in highly symmetric and stable frameworks.[10][11][12]

Causality Behind Structural Differences:

The observed variations in coordination geometries and bond lengths can be attributed to several factors:

  • Ionic Radius: As the ionic radius of the metal ion changes, so do the optimal bond lengths and angles, influencing the overall packing and structure.

  • Electronic Configuration: The d-electron configuration of the transition metal ion plays a crucial role. For instance, the Jahn-Teller effect in Cu(II) complexes leads to distorted geometries not typically observed for Zn(II) with its filled d-shell.

  • HSAB Principle: The preference of hard acids (like Co(II), Ni(II)) for hard bases (like the carboxylate oxygen) and borderline acids (like Cu(II), Zn(II)) for nitrogen donors of the triazole and pyridine rings influences which donor atoms of the ligand will coordinate.

The Influence of the Metal Ion on Supramolecular Architecture

The choice of the metal ion extends its influence beyond the primary coordination sphere to dictate the overall supramolecular architecture. The combination of the metal's coordination preference and the ligand's bridging capabilities can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

For instance, the ability of the triazole ring to bridge between metal centers is a key factor in the formation of extended structures. The N1 and N2 atoms of the triazole ring can bridge two different metal ions, leading to the formation of polynuclear or polymeric structures. The carboxylate group can also act as a bridging ligand, further contributing to the dimensionality of the resulting framework.

Caption: Influence of metal-ligand interactions on dimensionality.

Experimental Protocols

To ensure the reproducibility and integrity of the findings discussed, detailed experimental protocols are essential. The following sections outline the typical synthesis and characterization procedures for metal complexes of this compound.

Synthesis of a Representative Metal Complex

This protocol provides a general method for the synthesis of a metal complex with this compound. The specific metal salt and solvent system may be varied to obtain different complexes.[13][14]

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnCl₂)

  • Solvent (e.g., methanol, ethanol, dimethylformamide)

  • Deionized water

Procedure:

  • Dissolve the ligand (1 mmol) in the chosen solvent (20 mL) with gentle heating.

  • In a separate flask, dissolve the metal(II) salt (0.5 mmol) in deionized water or the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting solution if necessary using a dilute base (e.g., NaOH or triethylamine) to facilitate deprotonation of the carboxylic acid.

  • Seal the reaction vessel and heat it in an oven or oil bath at a controlled temperature (typically 80-120 °C) for 24-72 hours.

  • Allow the vessel to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the solvent, and air dry.

Caption: General workflow for the synthesis of metal complexes.

Single-Crystal X-ray Diffraction Analysis

The determination of the precise three-dimensional structure of the metal complexes is paramount and is achieved through single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed, and the structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The resulting crystallographic information file (CIF) contains all the atomic coordinates, bond lengths, bond angles, and other pertinent structural data.

Conclusion

The structural landscape of metal complexes with this compound is rich and varied, primarily dictated by the intrinsic properties of the chosen metal ion. This guide has provided a framework for understanding the key factors that govern the coordination chemistry of this versatile ligand. By carefully selecting the metal center and reaction conditions, researchers can tune the resulting structures to achieve desired properties, paving the way for the rational design of novel functional materials and potential therapeutic agents. The provided experimental outlines serve as a foundation for the synthesis and rigorous characterization of these fascinating coordination compounds.

References

Please note that direct comparative studies for the specific ligand are limited. The references provided are for related structures and general principles.

  • Yang, Y., Yan, L. T., Li, X., Qin, R. H., & Duan, W. G. (2013). Synthesis and Crystal Structure of the Cobalt (II) Complex with Mixed-Ligand.
  • Mainsah, E., Ntum, S., Conde, M., Chi, G., Raftery, J., & Ndifon, P. (2019). Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde.
  • Raspertova, D. M., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
  • Ameer, A. A., et al. (2015). Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research, 7(8), 531-535.
  • Cvek, B., et al. (2016). Synthesis, crystal structure and spectral properties of copper(II) 2-chloronicotinato complexes with N-heterocyclic ligands. The Distant Reader.
  • Request PDF. (2025). Synthesis and structure of cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids: Conformation analysis of ligands in the solid state.
  • Synthesis and Characterisation of Cobalt(II) Complexes with Benzil Isoniazidoyl Hydrazone. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Crystal Structure of >2> L=MBPT=4-p-methylphenyl-3,5-bis-(pyridin-2-yl)-1,2,4-triazole. (2000). Nanjing Tech University.

  • Request PDF. (n.d.). Zinc(II) and copper(II) complexes with N-substituted imines derived from 4-amino-1,2,4-triazole: Synthesis, crystal structure, and biological activity.
  • Synthesis, Characterization and Biochemical Activity of Cobalt(II), Nickel(II), Copper(II), and Zinc(II). (2024). Journal of Applied Organometallic Chemistry.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
  • Raspertova, D. M., et al. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
  • Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. (n.d.). eScholarship.org.
  • Request PDF. (2025). New Zn complexes based on 1,2,4-triazoles: Synthesis, structure and luminescence.
  • Scheme 1. Synthesis of the nickel (II) complex (2). (n.d.).
  • Request PDF. (2025). Synthesis and Crystal Structure of 2 L=MBPT=4-p-methylphenyl-3,5-bis-(pyridin-2-yl)-1,2,4-triazole. ResearchGate.

  • Request PDF. (2025). Synthesis and crystal structure of trinuclear nickel(II) complex with N-acetylsalicylhydrazide and imidazole ligands.
  • Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. (2024). Diyala Journal for Pure Science.
  • Request PDF. (2025). Synthesis and structural determination of three metal-organic frameworks in a Co-3-amino-1,2,4-triazole system.
  • Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. (2024). PMC - NIH.
  • SYNTHESIS, CHARACTERIZATION, ANTI-MICROBIAL AND CYTOTOXIC APPLICATIONS OF ZINC(II) COMPLEXES. (n.d.). Bulletin of the Chemical Society of Ethiopia.
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). PubMed Central.
  • Request PDF. (2025). Synthesis and crystal structure of a new ternary complex of nickel(II) with L-aspartic acid and 1,10-phenanthroline.
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). OUCI.
  • Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)
  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). NIH.
  • (PDF) Synthesis and structure of copper(II) complexes with 1-iso-propyl-1Н-1,2,4-triazole. (n.d.).
  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. (n.d.). MDPI.
  • Request PDF. (2025). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance.
  • Synthesis and Characterisation of Zinc (II) and Nickel (II) Complexes with 3-Hydroxy-4-(2-Hydroxy Phenyl) Amino Cyclobut. (2022). Juniper Publishers.

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A Comparative Guide to Validating the Purity of Synthesized 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of synthesized 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a robust, self-validating protocol grounded in established scientific principles and regulatory guidelines.

The subject of our analysis, this compound, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, incorporating both a 1,2,4-triazole ring and an isonicotinic acid moiety, presents a unique analytical challenge due to its polarity.[1][2] Ensuring the purity of this compound is paramount for its intended applications, necessitating a precise and reliable analytical method.

Foundational Principles: Method Development Strategy

The inherent polarity of this compound dictates the chromatographic approach. While standard reversed-phase (RP-HPLC) chromatography on a C18 column is a common starting point for many small molecules, highly polar compounds can exhibit poor retention, eluting near the solvent front.[3][4] Therefore, our method development strategy will explore and compare traditional reversed-phase chromatography with alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal separation and peak shape.

Analyte and Potential Impurities

The target analyte, this compound (MW: 190.16 g/mol ), is a crystalline solid.[5][6] Potential impurities can arise from starting materials, by-products, or degradation. Common precursors in the synthesis of similar triazole derivatives include isonicotinic acid hydrazide.[1][7] Therefore, potential process-related impurities could include unreacted starting materials or intermediates from the cyclization reaction.[8]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Isonicotinic_acid_hydrazide Isonicotinic Acid Hydrazide (Starting Material) Other_reagents Other Reagents (e.g., for triazole ring formation) Synthesis_Process Synthesis & Cyclization Unreacted_SM Unreacted Starting Materials Synthesis_Process->Unreacted_SM Incomplete Reaction Intermediates Reaction Intermediates Synthesis_Process->Intermediates Incomplete Reaction Byproducts Side-Reaction By-products Synthesis_Process->Byproducts Side Reactions Target_Analyte This compound (Final Product)

Comparative Analysis of HPLC Methodologies

The selection of the stationary and mobile phases is critical for achieving the desired separation. We will compare two primary approaches: Reversed-Phase HPLC and HILIC.

ParameterMethod A: Reversed-Phase (C18)Method B: HILICRationale for Comparison
Stationary Phase Octadecyl silane (C18), 5 µmBare silica or polar bonded phase, 5 µmC18 is the workhorse of HPLC, but HILIC is specifically designed for polar analytes.
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate or formate)High organic (e.g., >80% Acetonitrile) with aqueous bufferThe elution mechanism is fundamentally different, offering orthogonal selectivity.
Expected Retention Low retention, potential for early elution.Increased retention and separation of polar compounds.[9]To overcome the challenge of poor retention of polar compounds in reversed-phase.[3][4]
Peak Shape May exhibit tailing due to secondary interactions with residual silanols.Generally good peak shape for polar compounds.Peak symmetry is a critical performance characteristic.
Detection UV at λmax (e.g., ~260 nm)UV at λmax (e.g., ~260 nm)The chromophore of the analyte allows for UV detection.[10]

Detailed Experimental Protocol: A Validated Approach

The following protocol is a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profile.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions (Proposed Starting Point)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 15 minutes, then hold at 40% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in a 10 mL volumetric flask with a suitable solvent (e.g., a small amount of methanol or the mobile phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the synthesized compound in a 10 mL volumetric flask with the same solvent used for the standard. Filter through a 0.45 µm syringe filter before injection.[11]

Method Validation: A Self-Validating System

Method validation is a regulatory requirement and ensures that the analytical procedure is suitable for its intended purpose.[12][13] The validation will be performed according to the International Conference on Harmonisation (ICH) guidelines.[14][15]

G Method_Development Method Development (Column, Mobile Phase Selection) Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate specificity, forced degradation studies should be performed.

  • Acidic/Basic Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heat the solid sample (e.g., at 80°C for 24 hours).

  • Photolytic Degradation: Expose the sample to UV light.

The chromatograms of the stressed samples should demonstrate that the peak for this compound is well-resolved from any degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: Analyze the prepared working standard solutions in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Estimation: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Conclusion

This guide provides a comprehensive framework for validating the purity of synthesized this compound by HPLC. By systematically evaluating different chromatographic conditions and rigorously validating the chosen method according to ICH guidelines, researchers can ensure the generation of accurate and reliable data. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for the development of a robust quality control method for this important heterocyclic compound.

References

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  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Available at: [Link]

  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Oxford Academic. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. Available at: [Link]

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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

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  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. Available at: [Link]

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  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. PubMed. Available at: [Link]

  • Isonicotinic acid. Wikipedia. Available at: [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. However, a critical aspect of preclinical drug development is the assessment of a compound's selectivity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of derivatives of this scaffold in various biological assays, supported by available experimental data. Understanding these cross-reactivity profiles is paramount for predicting potential side effects and guiding lead optimization efforts.

The Importance of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a range of adverse effects, undermining the clinical potential of an otherwise potent compound. The unique structural combination of a 1,2,4-triazole ring and an isonicotinic acid moiety in the this compound core presents a versatile platform for designing targeted therapies. However, the nitrogen-rich triazole ring and the pyridine carboxylic acid can also participate in various biological interactions, making cross-reactivity a key consideration.

Comparative Analysis of Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections compare the performance of these derivatives in different biological assay categories, highlighting instances of cross-reactivity where data is available.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the synthesis of 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide, a key precursor to the this compound core. These derivatives have been screened against various bacterial and fungal strains.

Key Observations:

  • Broad-Spectrum Potential: Many synthesized derivatives exhibit moderate to good activity against a range of microorganisms.[1][2]

  • Lack of Universal Efficacy: Not all derivatives are active against all tested strains, suggesting some level of selectivity within the microbial kingdom. For instance, some compounds may show good activity against Gram-positive bacteria but are inactive against Gram-negative bacteria.[3]

  • Comparison to Standards: The activity of these derivatives is often compared to standard antimicrobial and antifungal agents. While some compounds show promising activity, they do not always surpass the efficacy of established drugs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition and Cross-Reactivity

The 1,2,4-triazole moiety is a known pharmacophore that can interact with the active sites of various enzymes. This can be a double-edged sword, leading to the desired therapeutic effect but also to off-target inhibition.

Kinase Inhibition:

While specific kinase profiling data for this compound derivatives is limited in the public domain, the broader class of triazole-containing compounds is known to interact with kinases. Given the prevalence of kinases as drug targets and off-targets, it is crucial to assess the selectivity of any new triazole derivative against a panel of representative kinases.

Cytochrome P450 (CYP) Enzyme Inhibition:

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major human CYP isozymes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific probe substrate for the CYP isozyme of interest, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a cofactor solution (e.g., NADPH).

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Termination of Reaction: The reaction is stopped by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the CYP isozyme activity (IC50) is calculated.

Diagram: Cytochrome P450 Inhibition Assay Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis microsomes Human Liver Microsomes (or recombinant CYP) mix Prepare Incubation Mixture microsomes->mix substrate CYP-specific Probe Substrate substrate->mix compound Test Compound (Various Concentrations) compound->mix initiate Initiate with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Metabolite (LC-MS/MS) terminate->quantify calculate Calculate IC50 Value quantify->calculate

Caption: Workflow for assessing in vitro cytochrome P450 inhibition.

Structure-Activity Relationships and Selectivity

The substitution pattern on both the isonicotinic acid and the triazole rings plays a crucial role in determining the biological activity and selectivity of these derivatives.

  • Substituents on the Phenyl Ring: In many derivatives, a phenyl group is attached to the triazole ring. Modifications to this phenyl ring with electron-withdrawing or electron-donating groups can significantly impact potency and selectivity.

  • Linker Modifications: The nature of the linker between the core scaffold and other functional groups can influence the compound's ability to fit into the binding pocket of a target protein, thereby affecting selectivity.

Future Directions and Recommendations

To build a more comprehensive understanding of the cross-reactivity of this compound derivatives, the following experimental approaches are recommended:

  • Systematic Selectivity Profiling: Screening of a library of these derivatives against a broad panel of kinases, GPCRs, and other relevant off-targets is essential.

  • In-depth Cytochrome P450 Inhibition Studies: Detailed investigation of the inhibitory potential against all major human CYP isozymes is necessary to predict drug-drug interaction liabilities.

  • Comparative Cytotoxicity Assays: Evaluating the cytotoxicity of these compounds against a panel of cancerous and non-cancerous cell lines can provide insights into their therapeutic index and potential for off-target toxicity.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. However, a thorough evaluation of the cross-reactivity of its derivatives is a critical step in translating this promise into safe and effective medicines. By employing systematic and comparative biological assays, researchers can identify derivatives with optimal selectivity profiles, thereby increasing the likelihood of clinical success. This guide serves as a foundational resource to inform such investigations and to underscore the importance of a comprehensive approach to understanding the full biological activity of this versatile chemical class.

References

  • Arunrungvichian, K., Fokin, V. V., Vajragupta, O., & Taylor, P. (2015). Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists. ACS Chemical Neuroscience, 6(8), 1383–1393. [Link]

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362–4366. [Link]

  • Demirbas, N., Ceylan, S., & Demirbas, A. (2008). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 32(4), 453-465.
  • Kadhum, A. A. H., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016).
  • Koubachi, J., El Kazzouli, S., Bousmina, M., & Guillaumet, G. (2014). Functionalization of Imidazo[1, 2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2014(26), 5708-5736.
  • Nagarajan, R., Jayashankaran, J., & Emmanuvel, L. (2016). Transition metal-free steric controlled one-pot synthesis of highly substituted N-amino 1,2,3-triazole derivatives via diazo transfer reaction from β-keto esters. Tetrahedron Letters, 57(24), 2612-2615.
  • Oleiwi, Z. K. (2024). Synthesis, Cytotoxic Activity Study of 1,2,3-Triazole Derivatives Based on Metronidazole. Cognizance Journal of Multidisciplinary Studies, 4(12), 525-531.
  • Reddy, B. J., Reddy, V. P., Goud, G. L., Rao, Y. J., Premkumar, K., & Supriya, K. (2016). Synthesis of novel 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl) methoxy] methyl}-1H-1,2,3-triazole derivatives and evaluation of their antimicrobial activity. Russian Journal of General Chemistry, 86(6), 1424-1429.
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  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC medicinal chemistry, 12(5), 766-784.
  • Taha, M. O., & El-Khatib, M. F. (2005). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 338(9), 433-440.
  • Tsvir, N. M., & Zborovskii, Y. V. (2018). Pyridines and pyrazolines from salicylic acid derivatives with propenone residue and their antimicrobial properties. Chemistry of Heterocyclic Compounds, 54(1), 69-74.
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A Comparative Guide to the Catalytic Efficiency of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid-Based Catalysts in Aldehyde Cyanosilylation

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. For researchers, scientists, and professionals in drug development, the choice of a catalyst can profoundly impact reaction yields, purity of products, and overall process economy. This guide provides an in-depth technical comparison of the catalytic efficiency of a class of catalysts based on the versatile ligand, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid.

The Critical Role of the Triazole Moiety in Catalysis

The 1,2,4-triazole ring, a key component of the ligand in focus, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its nitrogen-rich structure provides multiple coordination sites for metal ions, facilitating the formation of stable and catalytically active frameworks such as MOFs.[1][2] In the context of catalysis, the triazole moiety can influence the electronic properties of the metal center and play a direct role in substrate activation.

Benchmarking Performance: The Cyanosilylation of Benzaldehyde

The cyanosilylation of aldehydes to form cyanohydrin silyl ethers is a pivotal transformation, providing access to valuable synthetic intermediates like α-hydroxy acids and β-amino alcohols. The efficiency of this reaction is highly dependent on the catalyst's ability to activate the carbonyl group of the aldehyde towards nucleophilic attack by the cyanide ion from TMSCN.

Comparative Catalytic Performance

To provide a clear and objective comparison, the performance of our representative copper-triazole MOF is benchmarked against a selection of alternative catalysts reported for the same reaction under similar conditions. The key performance indicators are reaction time, catalyst loading, and product yield.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
∞³[Cu₂(p-L)₂] (Representative Triazole MOF) 21.597[3]
Ag(I)-Arylhydrazone Coordination Polymer5826.8[4]
Cu(II)-Arylhydrazone Coordination Polymer5879.9[4][5]
Defected MOF-74 (Co-based)1.70.5>99[6]
N-Heterocyclic Carbene (NHC)0.50.1798[7]
SmFeO₃ (Perovskite-type oxide)-4~90[8]
Homochiral BINAPDA-Zr-MOF25>99[9]

As the data indicates, the representative copper-triazole MOF demonstrates high efficiency, achieving a 97% yield in a relatively short time with a moderate catalyst loading. It significantly outperforms the silver-based coordination polymer and shows comparable, albeit faster, performance to the copper-arylhydrazone polymer. While defect-engineered MOF-74 and the Homochiral BINAPDA-Zr-MOF exhibit exceptional activity, the copper-triazole MOF presents a robust and effective option. Organocatalysts like N-Heterocyclic Carbenes also offer remarkable speed and high yields at very low catalyst loadings.

Mechanistic Insights and Experimental Rationale

The catalytic activity of the copper-triazole MOF in the cyanosilylation of benzaldehyde is attributed to the Lewis acidic nature of the copper centers within the framework. These coordinatively unsaturated metal sites are believed to activate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide.

G cluster_workflow Experimental Workflow for Catalytic Cyanosilylation A Catalyst Activation B Reaction Setup: Benzaldehyde, TMSCN, Solvent A->B 1. C Addition of Catalyst B->C 2. D Reaction Monitoring (TLC/GC) C->D 3. E Work-up and Product Isolation D->E 4. F Product Characterization (NMR, IR) E->F 5. G Catalyst Recovery and Reuse E->G 6.

Caption: Experimental workflow for benchmarking the catalytic efficiency in aldehyde cyanosilylation.

Detailed Experimental Protocol: Cyanosilylation of Benzaldehyde

The following protocol provides a detailed, step-by-step methodology for conducting the cyanosilylation of benzaldehyde using a heterogeneous catalyst like the representative copper-triazole MOF. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:

  • Representative Copper-Triazole MOF (activated)

  • Benzaldehyde (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard for GC/NMR analysis (e.g., dodecane)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Catalyst Activation: The MOF catalyst (e.g., 2 mol%) is activated by heating under vacuum to remove any coordinated solvent molecules from the metal centers. This step is crucial for exposing the active catalytic sites.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent, followed by freshly distilled benzaldehyde (1 mmol) and an internal standard.

  • Catalyst Addition: Add the activated copper-triazole MOF catalyst to the reaction mixture.

  • Initiation of Reaction: Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the benzaldehyde spot/peak), quench the reaction by adding a few drops of water.

  • Product Isolation: Separate the heterogeneous catalyst by filtration or centrifugation. Wash the catalyst with the reaction solvent. The combined filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

  • Catalyst Reusability: The recovered catalyst can be washed with a suitable solvent, dried under vacuum, and reused in subsequent catalytic runs to assess its stability and recyclability.

The Logic of Experimental Design

The choice of an inert atmosphere is critical to prevent the hydrolysis of TMSCN and to ensure the stability of the catalyst. Using freshly distilled benzaldehyde eliminates potential impurities that could poison the catalyst. Monitoring the reaction allows for the determination of the reaction kinetics and the optimal reaction time. The inclusion of an internal standard enables accurate quantification of the product yield.

G cluster_pathway Proposed Catalytic Cycle Catalyst Cu(II)-MOF (Active Site) Intermediate1 Activated Aldehyde Complex Catalyst->Intermediate1 Coordination Aldehyde Benzaldehyde Aldehyde->Intermediate1 TMSCN Trimethylsilyl cyanide TMSCN->Intermediate1 Nucleophilic Attack Product Cyanohydrin Silyl Ether Intermediate1->Product Silyl Transfer Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the cyanosilylation of benzaldehyde.

Conclusion and Future Outlook

This guide demonstrates that catalysts based on this compound, represented here by a structurally analogous copper-triazole MOF, are highly effective for the cyanosilylation of aldehydes. The performance of this catalyst class is competitive with other established catalytic systems, highlighting its potential for broader applications in organic synthesis.

Future research should focus on the synthesis and direct evaluation of MOFs incorporating the exact this compound ligand to provide a definitive benchmark of its catalytic efficiency. Further exploration into the modification of the ligand structure and the metal center could lead to the development of even more active and selective catalysts for a wide range of chemical transformations. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to build upon in their quest for novel and superior catalytic systems.

References

  • Yamaguchi, S., Sánchez-Rodríguez, D., & Yahiro, H. (2018). Catalytic Activity of Liquid-Phase Reaction Over Perovskite-Type Oxide Catalyst Synthesized from Heteronuclear Metal Cyano Complex Precursor. Ceramic Transactions.
  • Tiago, G. A. O., Mahmudov, K. T., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media.
  • Li, J., Liu, Y., Zhang, Y., Wang, Y., & Su, Z. (2019). Homochiral BINAPDA-Zr-MOF for Heterogeneous Asymmetric Cyanosilylation of Aldehydes. Inorganic Chemistry, 58(14), 9076-9081.
  • Song, J. J., Gallou, F., Reeves, J. T., Tan, Z., Yee, N. K., & Senanayake, C. H. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. The Journal of Organic Chemistry, 71(3), 1273–1276.
  • Junghans, U., Kobalz, M., Erhart, O., Preißler, H., Lincke, J., Möllmer, J., ... & Gläser, R. (2017). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity.
  • Mahmudov, K. T., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media.
  • Kouser, S., et al. (2024). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF.
  • Lee, S., Kim, D., & Kim, J. (2023). Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde. RSC Advances, 13(13), 8220-8226.
  • Junghans, U., Kobalz, M., Erhart, O., Preißler, H., Lincke, J., Möllmer, J., ... & Gläser, R. (2017). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity.
  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2020). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes.
  • Zhang, Y., et al. (2018). Robust heterometallic MOF catalysts for cyanosilylation of aldehydes. Dalton Transactions, 47(3), 764-769.
  • Bikas, R., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry.
  • Cho, W. K., Lee, J. K., Kang, S. M., Chi, Y. S., Lee, H. S., & Choi, I. S. (2007). Gold-catalyzed cyanosilylation reaction: Homogeneous and heterogeneous pathways. Chemistry–A European Journal, 13(22), 6351-6358.
  • Lässig, D., Lincke, J., & Krautscheid, H. (2016). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic Chemistry, 55(1), 154-162.
  • Ali, I., et al. (2025).
  • Ding, B., Wang, Y. Y., Liu, S. X., Wu, X. X., Zhu, Z. Z., Huo, J. Z., & Liu, Y. Y. (2017). Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances. Dalton Transactions, 46(43), 14974-14983.
  • Chen, Y., et al. (2025). Highly Efficient Solvent-Free Cyanosilylation of Aldehydes Catalyzed by Bilayered Two-Dimensional Metal-Organic Frameworks. Chemistry–A European Journal.
  • Reddy, V. M., & Rao, K. S. (2022). Catalysis with Two‐Dimensional Metal‐Organic Frameworks: Synthesis, Characterization, and Modulation.
  • Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks. Chemical Reviews, 114(20), 10575–10612.
  • Sastry, G. N., et al. (2020). Bifunctional MOFs in Heterogeneous Catalysis. In Comprehensive Coordination Chemistry III (pp. 648-675). Elsevier.

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A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Consequently, the development of efficient and versatile synthetic routes to access substituted 1,2,4-triazoles is a topic of enduring interest for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comparative analysis of key synthetic methodologies for substituted 1,2,4-triazoles. We will delve into the mechanistic underpinnings of classical named reactions, explore the significant advantages offered by modern catalytic and microwave-assisted techniques, and provide detailed experimental protocols to bridge theory with practice.

Classical Approaches to 1,2,4-Triazole Synthesis

Two foundational methods, the Pellizzari and Einhorn-Brunner reactions, have long served as the bedrock for constructing the 1,2,4-triazole core. While robust, these methods often necessitate harsh reaction conditions.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[2][4] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[2]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[4][5]

Pellizzari_Mechanism Amide R-C(=O)NH2 Amide Int1 Intermediate 1 Amide->Int1 + Acylhydrazide Acylhydrazide R'-C(=O)NHNH2 Acylhydrazide Acylhydrazide->Int1 Int2 Intermediate 2 Int1->Int2 - H2O Int3 Intermediate 3 Int2->Int3 Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-triazole Int3->Triazole - H2O

Caption: Generalized mechanism of the Pellizzari reaction.

Challenges: The primary drawbacks of the traditional Pellizzari reaction are the high temperatures and long reaction times, which can lead to low yields and the formation of side products.[4][5] In cases where the acyl groups of the amide and acylhydrazide are different, a mixture of isomeric 1,2,4-triazoles can be formed.[5]

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles via the condensation of diacylamines (imides) with hydrazines.[1][6] This acid-catalyzed condensation offers a valuable alternative to the Pellizzari reaction.[1]

Mechanism: The generally accepted mechanism involves the initial protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring. A final dehydration step furnishes the aromatic 1,2,4-triazole.[1][7]

Einhorn_Brunner_Mechanism Diacylamine R-C(=O)NHC(=O)-R' Diacylamine (Imide) Int1 Intermediate 1 Diacylamine->Int1 + Hydrazine, H+ Hydrazine R''-NHNH2 Hydrazine Hydrazine->Int1 Int2 Intermediate 2 Int1->Int2 - H2O Int3 Intermediate 3 Int2->Int3 Intramolecular Cyclization Triazole Substituted-1,2,4-triazole Int3->Triazole - H2O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Regioselectivity: A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical diacylamines are used. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1][6]

Modern Synthetic Methodologies

To overcome the limitations of classical methods, a variety of modern techniques have been developed, offering milder reaction conditions, improved yields, and greater efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives.[8][9][10] By utilizing microwave energy for direct and uniform heating of the reaction mixture, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity.[10]

A notable example is the microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide.[8] This one-pot approach demonstrates excellent functional-group tolerance, short reaction times, and high yields.[8]

Microwave_Workflow Start Combine Hydrazine and Formamide Microwave Microwave Irradiation (e.g., 160°C, 10 min) Start->Microwave Workup Cool and Precipitate Product Microwave->Workup Purify Filter and Purify Workup->Purify Product Substituted 1,2,4-Triazole Purify->Product

Sources

A Comparative Guide to the In Vitro vs. In Vivo Efficacy of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its versatile physicochemical properties and presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are metabolically stable and capable of engaging in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, enhancing binding affinity to biological targets.[2] When synthetically combined with moieties derived from isonicotinic acid, a precursor to the well-known antitubercular agent isoniazid, the resulting analogs exhibit a broad spectrum of biological activities, including potent anticancer, antifungal, and antimicrobial effects.[3][4][5]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this promising class of compounds. We will dissect the experimental methodologies used to assess their performance, present comparative data from key studies, and explain the critical transition from promising laboratory results to effective outcomes in a complex biological system. Our focus is on the causality behind experimental choices, empowering researchers to design robust and self-validating evaluation systems.

Section 1: In Vitro Efficacy Assessment: Quantifying Potency at the Cellular Level

In vitro studies represent the foundational step in drug discovery, offering a controlled environment to determine a compound's direct biological activity against a specific target, be it a cancer cell line or a microbial pathogen. These assays are designed for high-throughput screening to identify "hit" compounds and quantify their potency, typically measured as the half-maximal inhibitory concentration (IC₅₀) for anticancer agents or the minimum inhibitory concentration (MIC) for antimicrobials.[1]

Key In Vitro Methodologies
  • Anticancer Activity (Cytotoxicity Assays): The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in purple color in treated cells compared to untreated controls indicates reduced cell viability. The causality is direct: a potent compound induces cell death or arrests proliferation, leading to a lower metabolic signal.[6]

  • Antimicrobial/Antifungal Activity (Susceptibility Testing): The broth microdilution method is the gold standard for determining the MIC. This involves preparing a two-fold serial dilution of the compound in a liquid growth medium, inoculating it with a standardized concentration of the microorganism, and incubating it under appropriate conditions. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[4][7] This provides a clear quantitative measure of the compound's potency.

Data Summary: In Vitro Anticancer and Antifungal Activity

The following table summarizes representative in vitro data for various 1,2,4-triazole derivatives, some of which are derived from isonicotinic acid precursors.

Compound/AnalogTarget Cell Line / OrganismAssay TypeEfficacy Metric (IC₅₀ / MIC)Reference
DAN94 (Triazole Derivative) MCF-7 (Breast Cancer)Viability AssayIC₅₀: 3.2 ± 0.2 µM[8][9]
Compound 11l (Triazole-Indolinone) PANC1 (Pancreatic Cancer)Cytotoxicity AssayIC₅₀: 0.17 µM[10]
Compound 11g (Triazole-Indolinone) HepG2 (Liver Cancer)Cytotoxicity AssayIC₅₀: 0.71 µM[10]
Compound 5m (Thiadiazole-Triazole) HCT116 (Colon Cancer)Cytotoxicity AssayIC₅₀: 0.04 µM[11]
Compound 6c (Phenylethynyl Pyrazole Triazole) Candida albicansBroth MicrodilutionMIC: 0.0625 µg/mL[12][13]
Compound 6c (Phenylethynyl Pyrazole Triazole) Cryptococcus neoformansBroth MicrodilutionMIC: 0.0625 µg/mL[12][13]
Fluconazole (Reference Drug) Candida albicansBroth MicrodilutionMIC: 0.5 µg/mL[12]

Note: Lower IC₅₀ and MIC values indicate higher in vitro potency.

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol provides a self-validating system for assessing the cytotoxicity of triazole analogs.

  • Cell Culture & Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell numbers for consistent results.

    • Steps:

      • Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

      • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated counter.

      • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To determine the dose-dependent effect of the compound on cell viability.

    • Steps:

      • Prepare a stock solution of the triazole analog in DMSO.

      • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

      • Include a "vehicle control" (media with DMSO only) and a "positive control" (a known cytotoxic drug like Doxorubicin).

      • Replace the media in the cell plate with the media containing the diluted compounds. Incubate for 48-72 hours.

  • MTT Incubation and Solubilization:

    • Rationale: To allow viable cells to metabolize MTT into formazan crystals.

    • Steps:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Rationale: To quantify the formazan product and calculate the IC₅₀ value.

    • Steps:

      • Measure the absorbance of each well at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Section 2: In Vivo Efficacy Evaluation: Assessing Performance in a Living System

A promising IC₅₀ value is only the beginning. The primary goal of in vivo testing is to determine if a compound retains its efficacy and demonstrates an acceptable safety profile within a complex, whole organism. These studies are essential for evaluating pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), factors that are absent in in vitro models.

Common In Vivo Models
  • Anticancer Efficacy (Xenograft Models): Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[8] The lack of an adaptive immune system allows the human tumor to grow unimpeded. Researchers then administer the test compound and monitor its effect on tumor volume compared to a vehicle-treated control group. This model directly assesses the compound's ability to inhibit tumor growth in a living system.[14]

  • Antifungal Efficacy (Systemic Infection Models): Mice are infected with a lethal dose of a fungal pathogen, such as Candida albicans, via intravenous injection.[13] Treatment with the test compound begins shortly after infection. The primary endpoint is the survival rate of the treated mice over a set period (e.g., 21 days) compared to an untreated group. Secondary endpoints can include measuring the fungal burden in key organs like the kidneys.[13]

Data Summary: In Vivo Anticancer and Antifungal Efficacy
Compound/AnalogAnimal ModelDiseaseDosage & RouteKey OutcomeReference
DAN94 (Triazole Derivative) Mouse Xenograft (MCF-7)Breast CancerNot specifiedPrevented tumor growth; no toxicity observed[8]
Compound 38 (VCP/p97 Inhibitor) Mouse XenograftCancerNot specifiedDemonstrated antitumor efficacy[14]
Compound 6c (Phenylethynyl Pyrazole Triazole) Murine Systemic CandidiasisFungal Infection2.0 mg/kg>80% survival rate at day 21[13]
Compound 70j (Triazole-Caffeic Acid Hybrid) Tumor-bearing miceCancerNot specifiedSignificant inhibition of tumor growth[15]
Experimental Protocol: Murine Xenograft Model for Anticancer Evaluation

This protocol outlines a standard workflow for assessing the in vivo efficacy of a lead triazole analog.

  • Animal Acclimation and Ethics:

    • Rationale: To ensure animal welfare and reduce stress-related variables. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Steps:

      • Acquire 6-8 week old immunocompromised mice (e.g., BALB/c nude).

      • Acclimate the animals to the facility for at least one week.

  • Tumor Implantation:

    • Rationale: To establish a measurable tumor for efficacy testing.

    • Steps:

      • Harvest human cancer cells (e.g., HCT116) from culture.

      • Resuspend cells in a sterile solution like PBS or Matrigel.

      • Subcutaneously inject 1-5 million cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Rationale: To begin treatment when tumors are established and to avoid bias by randomizing animals into treatment groups.

    • Steps:

      • Monitor tumor growth using calipers, calculating volume with the formula: (Length x Width²)/2.

      • When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (e.g., n=8-10 per group), such as Vehicle Control and Triazole Analog (e.g., 10 mg/kg).

  • Treatment Administration and Monitoring:

    • Rationale: To evaluate the compound's effect on tumor growth and monitor for toxicity.

    • Steps:

      • Administer the compound and vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 21 days).

      • Measure tumor volumes and body weights 2-3 times per week. Significant body weight loss (>15-20%) is a key sign of toxicity.

  • Endpoint and Data Analysis:

    • Rationale: To determine the final efficacy and statistical significance.

    • Steps:

      • The study concludes when tumors in the control group reach a predetermined size or after a set duration.

      • Calculate the Tumor Growth Inhibition (TGI) percentage.

      • Statistically compare the final tumor volumes between the treated and vehicle groups (e.g., using a t-test or ANOVA).

Section 3: Bridging the Gap: The In Vitro to In Vivo Workflow

The transition from a potent in vitro compound to an effective in vivo drug is a significant challenge. A compound may have a nanomolar IC₅₀ but fail in animal models due to poor absorption, rapid metabolism, inability to reach the tumor site, or off-target toxicity. This discrepancy underscores the importance of a structured drug discovery workflow.

Drug Discovery and Evaluation Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound Compound Synthesis (Triazole Analogs) Screening Primary Screening (e.g., MTT Assay) Compound->Screening High-Throughput Potency Potency & Selectivity (IC50 Determination) Screening->Potency Hit Identification MoA Mechanism of Action (e.g., Enzyme Assay) Potency->MoA Lead Characterization ADME Pharmacokinetics (ADME Studies) MoA->ADME Lead Compound Selection Optimization Lead Optimization (Structure-Activity Relationship) MoA->Optimization Tox Toxicology Studies (e.g., MTD) ADME->Tox Efficacy Efficacy Models (e.g., Xenograft) Tox->Efficacy Efficacy->Optimization Clinical Candidate

Caption: A typical drug discovery workflow from in vitro screening to in vivo validation.

Conclusion

The family of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid analogs and related derivatives represents a highly promising scaffold in the search for novel therapeutic agents. As this guide has demonstrated, a rigorous and logical progression from in vitro to in vivo evaluation is paramount. While in vitro assays are indispensable for identifying potent compounds and elucidating their mechanisms, they cannot predict the complex interplay of pharmacokinetics and toxicity that governs in vivo efficacy. Success requires a holistic approach, where potent in vitro activity is systematically followed by robust validation in well-designed animal models. Future research should focus not only on enhancing target potency but also on optimizing the drug-like properties of these analogs to bridge the critical gap between the lab bench and clinical success.

References

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  • Title: Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Source: MDPI. URL: [Link]

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  • Title: Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Source: ResearchGate. URL: [Link]

  • Title: Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. Source: PubMed. URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: MDPI. URL: [Link]

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A Prospective Cost-Benefit Analysis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid in Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Material & Drug Development

Executive Summary

The strategic selection of organic linkers is paramount in the design of Metal-Organic Frameworks (MOFs), directly influencing both the cost of synthesis and the final material's performance characteristics. This guide addresses 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a bifunctional linker of significant interest due to its combination of a robust 1,2,4-triazole ring and a coordinating isonicotinic acid moiety. As of this writing, specific experimental data on MOFs synthesized with this exact linker is not available in peer-reviewed literature. Therefore, this document presents a prospective cost-benefit analysis. We project the synthesis cost of the target linker based on plausible chemical pathways and precursor pricing. This is then benchmarked against two archetypal and widely-used linkers: the cost-effective terephthalic acid and the higher-performance trimesic acid. We conclude by hypothesizing the potential performance benefits that the unique functionalities of this compound may impart to a MOF, providing a robust framework for future experimental validation.

Part 1: The Cost Axis: An Analysis of Linker Synthesis

The primary cost driver in MOF production can often be the solvent used in solvothermal synthesis; however, the cost of the organic linker itself, especially for complex or multi-step syntheses, is a critical factor in the overall economic viability of a material.

1.1 The Target Linker: this compound

Proposed Synthesis Protocol

A chemically sound and efficient route to synthesize the target linker is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is chosen for its typically high yields and selectivity. The proposed reaction involves substituting the chlorine atom of 2-chloroisonicotinic acid with the amine group of 4-amino-1,2,4-triazole under basic conditions.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-chloroisonicotinic acid and 1.1 equivalents of 4-amino-1,2,4-triazole in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K2CO3), to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain under reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold water.

  • Acidification & Precipitation: Acidify the aqueous solution with 2M HCl to a pH of approximately 3-4. The target product, this compound, should precipitate out of the solution as it is least soluble at its isoelectric point.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water to remove inorganic salts, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum at 60-80 °C.

G cluster_0 Proposed Synthesis Workflow reactants 1. Dissolve 2-chloroisonicotinic acid & 4-amino-1,2,4-triazole in DMF base 2. Add K2CO3 Base reactants->base reflux 3. Heat under Reflux (100-120°C, 12-24h) base->reflux workup 4. Cool & Quench in Water reflux->workup acidify 5. Acidify with HCl to Precipitate workup->acidify filter 6. Filter, Wash & Recrystallize acidify->filter product 7. Dry to Yield Pure Product filter->product

Figure 1: Proposed workflow for the synthesis of the target linker.

Estimated Precursor Cost

The cost of this synthesis is primarily dictated by the starting materials. Below is a table estimating the cost based on current lab-scale catalogue prices.

PrecursorCAS NumberSupplier Example & PriceCost per Mole (Approx.)
2-Chloroisonicotinic Acid6313-54-8Thermo Scientific Chemicals: $77.00 / 5g[1]$2425
4-Amino-4H-1,2,4-triazole584-13-4Sigma-Aldrich: $22.80 / 5g$383
Potassium Carbonate584-08-7Standard lab chemical, low costNegligible
N,N-Dimethylformamide68-12-2Standard lab solvent, moderate costContributes to process cost

Note: Prices are for illustrative purposes based on small-quantity catalogue listings and are subject to change. Bulk purchasing would significantly decrease costs.

The high cost of 2-chloroisonicotinic acid makes this a relatively expensive linker compared to commodity chemicals.

1.2 Benchmark Alternative Linkers

For comparison, we analyze two of the most widely used linkers in MOF chemistry.

LinkerCAS NumberSupplier Example & PriceKey Characteristics
Terephthalic Acid 100-21-0Sigma-Aldrich: $49.20 / 500g[2]Low Cost, High Volume: A commodity chemical produced on a massive scale.[3][4]
Trimesic Acid 554-95-0Biosynth: $414.63 / 1kgModerate Cost: More expensive than terephthalic acid but offers higher connectivity.[5]
Part 2: The Benefit Axis: A Comparison of MOF Performance

The "benefit" of a linker is measured by the performance of the material it produces. Enhanced stability, porosity, or functionality can justify a higher initial cost.

2.1 Performance of MOFs from Benchmark Linkers

The performance of MOFs derived from our benchmark linkers is well-documented, providing a solid baseline for comparison.

MOF NameLinker UsedKey Performance MetricsApplications
MOF-5 Terephthalic AcidBET Surface Area: ~3,000 m²/gPore Volume: ~1.0 cm³/gThermal Stability: Decomposes >400 °CGas storage (H₂, CH₄), catalyst support.[6]
HKUST-1 Trimesic AcidBET Surface Area: ~1,800 m²/gPore Volume: ~0.7 cm³/gKey Feature: Open copper sites upon activationGas separation, catalysis, chemical sensing.[7]

These materials represent the standard trade-off: terephthalic acid provides high surface area at a low cost, while trimesic acid provides reactive metal sites, a key functional benefit, at a moderate cost.

2.2 Prospective Benefits of a this compound Linker

While experimental data is pending, we can hypothesize the benefits of the target linker by analyzing its constituent functional groups. The presence of exposed nitrogen atoms from both the triazole ring and the pyridine ring within a MOF structure can introduce valuable properties.

Hypothesized Benefits:

  • Enhanced Catalytic Activity: The pyridine and triazole nitrogen atoms are Lewis basic sites.[8] If not fully coordinated to the metal cluster, these sites can act as basic catalysts for organic reactions or as anchoring points for catalytic metal nanoparticles.

  • Selective Gas Adsorption: The nitrogen-rich pores could create a polar environment, enhancing the selective adsorption of polar molecules like CO₂ or SO₂ over nonpolar ones like N₂ or CH₄.

  • Improved Chemical Stability: Azolate-based MOFs (those containing deprotonated triazoles, imidazoles, etc.) often exhibit superior chemical and hydrothermal stability compared to many carboxylate-based frameworks due to the strength of the metal-nitrogen bonds.

  • Sensing Applications: The potential for luminescence and the ability of the nitrogen sites to interact with specific analytes could make these materials suitable for chemical sensing applications.

G cluster_0 Linker Functionality to MOF Performance linker 2-(4H-1,2,4-triazol-4-yl) isonicotinic Acid triazole Triazole Ring (N-rich, Aromatic) linker->triazole pyridine Pyridine Ring (N-site) linker->pyridine benefit1 Enhanced Chemical Stability triazole->benefit1 Strong M-N bonds benefit2 Lewis Basic Sites (Catalysis) triazole->benefit2 benefit3 Polar Pore Environment triazole->benefit3 pyridine->benefit2 pyridine->benefit3 benefit4 Selective Gas Adsorption benefit3->benefit4 Dipole interactions

Figure 2: The logical pathway from the linker's functional groups to hypothesized MOF benefits.

Part 3: Synthesis Guide & Prospective Comparison

This section provides a framework for the experimental validation of the hypotheses laid out above.

3.1 Cost vs. Benefit Summary: A Prospective Outlook
LinkerEstimated Relative CostKnown / Hypothesized BenefitsRecommendation for Use
Terephthalic Acid Low High Porosity: Excellent for non-selective bulk storage.Applications where high surface area is critical and cost is the primary driver.
Trimesic Acid Medium High Porosity & Open Metal Sites: Proven performance in catalysis and separation.Applications requiring accessible, reactive metal centers for catalysis or strong binding sites.
This compound High (Hypothesized) Lewis Basic Sites, Polar Pores, High Stability: Potential for specialized, high-value applications.Experimental Investigation: For applications where base catalysis, selective adsorption of polar molecules, or high chemical stability are required and can justify the higher synthesis cost.
3.2 Proposed Experimental Protocol: MOF Synthesis & Characterization

The following is a general solvothermal protocol for synthesizing a hypothetical MOF (designated "M-TIA") using the target linker.

Step-by-Step Synthesis Protocol:

  • Solution Preparation: In separate glass vials, prepare two solutions.

    • Solution A (Linker): Dissolve 1.0 equivalent of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • Solution B (Metal): Dissolve 1.0 equivalent of a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Mixing: Combine Solution A and Solution B in a 25 mL Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and place it in a programmable laboratory oven. Heat to 100 °C for 24-48 hours.

  • Cooling & Collection: Allow the autoclave to cool naturally to room temperature. Collect the resulting crystalline powder by decanting the solvent.

  • Washing: Wash the collected crystals by immersing them in fresh DMF for 12 hours to remove unreacted precursors. Repeat this step three times.

  • Solvent Exchange: To facilitate activation, exchange the DMF with a more volatile solvent like ethanol or acetone. Immerse the crystals in the new solvent for 12 hours, repeating three times.

  • Activation: Place the solvent-exchanged crystals in a vacuum oven and heat to 120-150 °C under dynamic vacuum for 12 hours to remove all guest molecules from the pores.

Characterization Workflow:

  • Phase Purity & Crystallinity: Analyze the activated sample using Powder X-ray Diffraction (PXRD).

  • Porosity: Determine the BET surface area and pore size distribution via N₂ adsorption-desorption isotherms at 77 K.

  • Thermal Stability: Assess the decomposition temperature using Thermogravimetric Analysis (TGA).

G cluster_1 MOF Synthesis & Characterization Workflow cluster_2 Characterization solutions 1. Prepare Linker & Metal Salt Solutions (DMF) react 2. Combine in Autoclave & Heat (100°C, 24-48h) solutions->react collect 3. Cool, Collect Crystals react->collect wash 4. Wash with Fresh DMF collect->wash exchange 5. Solvent Exchange with Ethanol wash->exchange activate 6. Activate under Vacuum & Heat exchange->activate pxrd PXRD (Crystallinity) activate->pxrd Analyze n2 N2 Sorption (Porosity) activate->n2 Analyze tga TGA (Stability) activate->tga Analyze

Figure 3: A standard workflow for the synthesis and subsequent characterization of a novel MOF.

Conclusion

This prospective analysis establishes a clear decision-making framework for researchers considering the use of this compound. The cost to synthesize this linker is estimated to be significantly higher than that of benchmark linkers like terephthalic acid and trimesic acid, driven by expensive precursors. However, the potential benefits —stemming from the introduction of accessible Lewis basic nitrogen sites into the MOF structure—are substantial. These hypothesized benefits include enhanced chemical stability and unique functionality for specialized applications in catalysis and selective separations, which are not readily achievable with simpler, cheaper linkers. The provided protocols offer a direct pathway for the experimental synthesis and characterization required to verify these potential advantages. Ultimately, the decision to invest in this linker will depend on whether the performance gains in these high-value applications can provide a return that justifies the initial synthesis cost.

References
  • IMARC Group. (n.d.). Purified Terephthalic Acid (PTA) Prices, Trend & Chart. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • FGCU Scholar Commons. (2014). Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2014). Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications. Retrieved January 17, 2026, from [Link]

  • MDPI. (2019). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Retrieved January 17, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment. Adherence to these protocols is critical for establishing a self-validating system of laboratory safety.

Hazard Profile & Core Safety Principles

To ensure proper disposal, one must first understand the inherent risks. The chemical structure combines a triazole ring, known for potential biological activity and reproductive hazards, with isonicotinic acid, an acidic irritant.

Causality of Hazard:

  • 1,2,4-Triazole Moiety: The triazole ring system is a common scaffold in pharmacologically active agents and fungicides. The parent compound, 1,2,4-triazole, is classified as a suspected reproductive toxin and is harmful to aquatic life.[2] Its decomposition upon heating can produce highly toxic fumes, including nitrogen oxides and hydrogen cyanide.[2]

  • Isonicotinic Acid Moiety: As a carboxylic acid derivative of pyridine, this part of the molecule confers acidic properties and is a known serious eye irritant.[3][4] Its acidity dictates that it must not be mixed with bases or stored in containers susceptible to corrosion, such as metal.[5]

This composite hazard profile mandates that this compound be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[6][7]

Hazard CategoryGHS Classification (Inferred)Rationale & Precautionary Action
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Based on 1,2,4-triazole.[2] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Serious Eye Irritation Category 2 (Causes serious eye irritation)Based on both 1,2,4-triazole and isonicotinic acid.[2][3] Wear chemical safety goggles or a face shield.
Reproductive Toxicity Category 1B (Suspected of damaging fertility or the unborn child)Based on 1,2,4-triazole.[2] Obtain special instructions before use. Avoid exposure during pregnancy.
Hazardous to the Aquatic Environment Acute HazardBased on 1,2,4-triazole.[2] Do not allow to enter drains or surface water.[3][8]
Corrosivity Not Classified (but acidic)The isonicotinic acid moiety makes the compound acidic. Segregate from bases and reactive metals.

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow from the point of generation to final disposal.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as a primary control measure.[9][10]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes and dust, mitigating the serious eye irritation hazard.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears before use.Prevents dermal contact. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Protection Standard laboratory coat. A chemical-resistant apron is recommended if handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. If weighing or transferring powder where dust may be generated, a NIOSH-approved particulate respirator is necessary.[1]Prevents inhalation of airborne particles.[8]
Step 2: Waste Segregation at the Point of Generation

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions.[12]

  • Designate a Waste Stream: This compound must be disposed of as Hazardous Chemical Waste .

  • Solid Waste: Collect unadulterated solid this compound, along with any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), in a designated solid waste container.[5]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. The container material must be compatible with the solvent used (e.g., glass or polyethylene for most organic solvents and aqueous solutions).

  • Segregation Imperative:

    • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide). The acidic nature of the compound can cause a violent exothermic reaction.

    • DO NOT mix with strong oxidizing agents.[13]

    • DO NOT mix with other incompatible waste streams. Keep organic waste separate from inorganic waste.[14]

Step 3: Waste Container Selection and Labeling

Waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[15]

  • Container Choice:

    • Use a container made of a material compatible with acidic chemical waste, such as borosilicate glass or high-density polyethylene (HDPE).[5]

    • Ensure the container is in excellent condition with a tight-fitting, leak-proof screw cap.[12] Never use food-grade containers.[12]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[5]

  • Mandatory Labeling:

    • Per EPA and OSHA regulations, the label must be affixed to the container as soon as the first drop of waste is added.[15][16]

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.[12]

      • The specific hazard characteristics: "Irritant, Suspected Reproductive Toxin" .

      • The date of initial waste accumulation.

Step 4: Accumulation and Final Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[12][17] The SAA must be inspected weekly for leaks.[12]

  • Contact EHS for Pickup: Once the waste container is full (or after one year, whichever comes first), contact your institution's EHS department or designated hazardous waste management provider to arrange for pickup and final disposal.[6]

  • Ultimate Disposal Method: The final disposal will be carried out by a licensed contractor. The likely method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule.[11][18]

Emergency Procedures: Spills and Exposure

All laboratories must have a Chemical Hygiene Plan (CHP) that outlines emergency procedures.[10][19]

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS or emergency response team from a safe location.

    • Provide them with the chemical name and any available hazard information.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin: Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Waste Generated (Solid, Liquid, or Contaminated Labware) C Characterize as Hazardous Chemical Waste B->C Is it waste? D Segregate from Incompatibles (Bases, Oxidizers) C->D E Select Compatible Container (Glass or HDPE, <90% Full) D->E Prepare for collection F Affix 'Hazardous Waste' Label (List Chemical Name & Hazards) E->F G Store Closed Container in SAA (At Point of Generation) F->G H Container Full or Stored >1 Year G->H Monitor fill level & date I Arrange Pickup with EHS / Licensed Contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for safe disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Laboratories - Standards. (n.d.).
  • Proper Disposal of 3-(phenoxymethyl)
  • 29 CFR 1910.
  • Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. (n.d.). Benchchem.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA).
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET: Isonicotinic acid. (2010, November 8). Fisher Scientific.
  • 2-(4H-1,2,4-Triazol-4-yl)nicotinic acid. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: 1,2,4-1H-Triazole. (2014, July 15). Thermo Fisher Scientific.
  • ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET: Isonicotinic acid hydrazide. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET: Isonicotinic Acid N-Oxide. (n.d.). TCI Chemicals.
  • Tirzepatide / Niacinamide Injection. (n.d.). Empower Pharmacy.
  • SAFETY DATA SHEET: Isonicotinic acid. (2010, November 8). Thermo Fisher Scientific.
  • ACCORDING TO EC-REGULATIONS 1907/2006 (REACH). (2023, June 26). Ossila.
  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. (2017, August 30).
  • Residues Assessments for Triazole Derivative Metabolites. (2025, October 7). Health and Safety Executive (HSE).
  • ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). Inchem.org.
  • Healthcare Environmental Assistance Resource Pollution Prevention and Compliance Assistance for Healthcare Facilities. (n.d.). US Environmental Protection Agency (EPA).

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a novel chemical entity, 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid requires a cautious and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). The recommendations herein are synthesized from the known hazards of its constituent chemical moieties, isonicotinic acid and 1,2,4-triazole, and established best practices for handling powdered chemical reagents.

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of a robust safety protocol. While a specific Safety Data Sheet (SDS) for this compound is not yet established, an analysis of its parent compounds reveals significant potential hazards:

  • Isonicotinic Acid: This component is known to cause serious eye irritation.[1][2][3][4] Inhalation of its dust can lead to respiratory system irritation, and prolonged contact with the skin may result in dermal irritation.[1]

  • 1,2,4-Triazole: This moiety presents more severe health risks. It is harmful if swallowed, causes eye irritation, and is suspected of having reproductive toxicity.[5] As a combustible solid, it can form explosive dust-air mixtures.[5] Upon heating, it may decompose and release toxic fumes, including nitrogen oxides and hydrogen cyanide.[5]

Given these properties, this compound should be handled as a hazardous powdered chemical with the potential for eye and skin irritation, respiratory sensitization, and possible reproductive toxicity.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated particulate respirator.Protects against inhalation of fine dust particles, which can cause respiratory irritation and potential systemic toxicity.[6][7]
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Prevents contact of airborne particles with the eyes, which can cause serious irritation.[1][2][3][4][6]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact, which can lead to dermal irritation.[1][6]
Body Protection A long-sleeved laboratory coat.Provides a barrier against incidental skin contact with the chemical powder.[6]
Foot Protection Closed-toe shoes.Protects the feet from potential spills.[6]

Detailed Protocols for PPE Use

Adherence to strict procedural steps for donning, doffing, and maintaining PPE is critical to ensure its effectiveness.

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator: Perform a seal check to ensure the respirator fits snugly against your face.

  • Eye Protection: Put on the chemical safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: Preventing Contamination
  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer, contaminated surface.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated outer surface inward.

  • Hand Hygiene: Wash and dry your hands.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the management of the chemical during and after its use.

Engineering Controls and Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne particles.[2]

  • Avoid Dust Formation: Take care to avoid the formation of dust when weighing or transferring the compound.[2]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, reducing agents, and strong acids to prevent violent reactions.[1][5][8]

Spill Management
  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE as outlined in this guide.

  • Contain and Clean: For small spills, gently cover the powder with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealable container. For larger spills, follow your institution's specific hazardous material spill response procedures.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal
  • Hazardous Waste: All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste.[1][2]

  • Segregation: Do not mix this waste with other non-hazardous laboratory waste.

  • Labeling and Storage: Store waste in clearly labeled, sealed containers in a designated hazardous waste accumulation area.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[1][2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling Start Handling this compound AssessQuantity Assess Quantity and Procedure Start->AssessQuantity Respiratory N95 or higher Respirator AssessQuantity->Respiratory Powdered solid Eye Chemical Safety Goggles AssessQuantity->Eye All handling Face Face Shield (over goggles) AssessQuantity->Face Large quantities or splash risk Hand Nitrile Gloves AssessQuantity->Hand All handling Body Lab Coat AssessQuantity->Body All handling Spill Spill Cleanup Procedure Respiratory->Spill Eye->Spill Face->Spill Hand->Spill Body->Spill Waste Hazardous Waste Disposal Spill->Waste

Caption: PPE Selection Workflow Diagram

References

  • Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Powder Coating Safety and Regulations. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Safety Data Sheet: Isonicotinic acid - Carl ROTH. [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. [Link]

  • 3 - SAFETY DATA SHEET. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. [Link]

  • Synthetic steps involved in the preparation of triazole derivatives of 4,4 - ResearchGate. [Link]

  • ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.